molecular formula C46H58N4O9 B1683555 Vinrosidine CAS No. 15228-71-4

Vinrosidine

Cat. No.: B1683555
CAS No.: 15228-71-4
M. Wt: 811.0 g/mol
InChI Key: JXLYSJRDGCGARV-KSNABSRWSA-N
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Description

Vinrosidine, also known as Leurosidine, is a complex dimeric indole alkaloid (C46H58N4O9) derived from the periwinkle plant, Catharanthus roseus . It is closely related to the well-known anticancer agents vinblastine and vincristine, with which it shares a common biosynthetic origin . Historically, its synthesis has been achieved through the coupling of the precursor alkaloids catharanthine and vindoline . Like other vinca alkaloids, compounds in this class exert their biological effects by binding to tubulin and inhibiting microtubule polymerization, which disrupts mitotic spindle formation and leads to cell cycle arrest in metaphase . This mechanism makes this compound a compound of interest for investigating novel anticancer therapies and overcoming multidrug resistance in cancer cells . Researchers can utilize this compound as a standard in analytical chemistry or as a biochemical tool for studying the dynamics of microtubule assembly and the cellular mechanisms of mitosis. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17R)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H58N4O9/c1-8-42(54)23-28-24-45(40(52)57-6,36-30(15-19-49(25-28)26-42)29-13-10-11-14-33(29)47-36)32-21-31-34(22-35(32)56-5)48(4)38-44(31)17-20-50-18-12-16-43(9-2,37(44)50)39(59-27(3)51)46(38,55)41(53)58-7/h10-14,16,21-22,28,37-39,47,54-55H,8-9,15,17-20,23-26H2,1-7H3/t28-,37-,38+,39+,42+,43+,44+,45-,46-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLYSJRDGCGARV-KSNABSRWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H58N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

811.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15228-71-4
Record name (+)-Leurosidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15228-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vinrosidine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015228714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VINROSIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D8VFG675W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Vinrosidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinrosidine, also known as leurosidine, is a dimeric indole (B1671886) alkaloid belonging to the vinca (B1221190) alkaloid family.[1] These compounds, originally isolated from the Madagascar periwinkle (Catharanthus roseus), are of significant interest in the field of medicinal chemistry due to their potent cytotoxic and anti-mitotic properties, which have led to the development of important anticancer drugs.[1] This technical guide provides a comprehensive overview of the chemical structure of this compound, including its key identifiers, physicochemical properties, and a detailed visualization of its molecular architecture. While specific experimental data for this compound is sparse in publicly accessible literature, this guide also outlines generalized experimental protocols for the isolation and characterization of vinca alkaloids, providing a foundational methodology for researchers in this field.

Chemical Structure and Identifiers

This compound is a complex dimeric alkaloid formed from the coupling of two distinct indole monomeric units: vindoline (B23647) and catharanthine (B190766). Its intricate three-dimensional structure and numerous stereocenters contribute to its specific biological activity.

Table 1: Chemical Identifiers for this compound [1]

IdentifierValue
IUPAC Name methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17R)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.0⁴,¹².0⁵,¹⁰]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.0¹,⁹.0²,⁷.0¹⁶,¹⁹]nonadeca-2,4,6,13-tetraene-10-carboxylate
SMILES String CC[C@]1(C[C@H]2C--INVALID-LINK--(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7--INVALID-LINK--(--INVALID-LINK--(C(=O)OC)O">C@HOC(=O)C)CC)OC)C(=O)OC)O
InChI Key JXLYSJRDGCGARV-KSNABSRWSA-N
CAS Number 15228-71-4
Molecular Formula C₄₆H₅₈N₄O₉
Molecular Weight 811.0 g/mol

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation into a viable drug product.

Table 2: Physicochemical Properties of this compound [1]

PropertyValue
XLogP3 3.7
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 9
Rotatable Bond Count 8
Exact Mass 810.42037944 g/mol
Monoisotopic Mass 810.42037944 g/mol
Topological Polar Surface Area 154 Ų
Heavy Atom Count 59
Formal Charge 0
Complexity 1700

Structural Visualization

A two-dimensional representation of the chemical structure of this compound is provided below, generated using the Graphviz DOT language. This diagram illustrates the connectivity of the atoms and the arrangement of the vindoline and catharanthine moieties.

2D Chemical Structure of this compound

Experimental Protocols

General Isolation and Purification Protocol for Vinca Alkaloids from Catharanthus roseus
  • Extraction:

    • Dried and powdered plant material (leaves) is subjected to extraction with an acidified aqueous solvent (e.g., 2% tartaric acid solution) to protonate the alkaloids and increase their solubility in the aqueous phase.

    • The acidic extract is then basified (e.g., with ammonium (B1175870) hydroxide) to a pH of approximately 8-9 to deprotonate the alkaloids.

    • The basified solution is subsequently extracted with an immiscible organic solvent, such as dichloromethane (B109758) or a mixture of dichloromethane and methanol (B129727), to transfer the alkaloids into the organic phase.

  • Preliminary Purification:

    • The organic extract is concentrated under reduced pressure.

    • The resulting crude alkaloid mixture is then subjected to a primary purification step, often involving column chromatography on silica (B1680970) gel or alumina. A gradient elution system with solvents of increasing polarity (e.g., hexane, ethyl acetate (B1210297), methanol mixtures) is typically employed to separate the alkaloids into fractions based on their polarity.

  • High-Performance Liquid Chromatography (HPLC) Purification:

    • Fractions enriched with the desired dimeric alkaloids are further purified using preparative High-Performance Liquid Chromatography (HPLC).

    • A reversed-phase column (e.g., C18) is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

    • The elution is monitored by a UV detector, and the fractions corresponding to the peak of interest (this compound) are collected.

General Characterization Methods
  • Mass Spectrometry (MS):

    • Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI): These soft ionization techniques are used to determine the molecular weight of the isolated compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the molecular formula.

    • Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion is induced to obtain a characteristic fragmentation pattern. This pattern provides valuable information about the structure of the molecule, including the nature of the monomeric units and the linkages between them.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and chemical environment of the hydrogen atoms in the molecule. The chemical shifts, coupling constants, and integration of the signals are used to deduce the connectivity of the protons.

    • ¹³C NMR: Provides information about the number and chemical environment of the carbon atoms. The chemical shifts are indicative of the types of carbon atoms present (e.g., aliphatic, aromatic, carbonyl).

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete connectivity of the molecule.

      • COSY (Correlation Spectroscopy): Shows correlations between coupled protons.

      • HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbon atoms to which they are directly attached.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbon atoms that are two or three bonds away, which is essential for connecting different fragments of the molecule.

Conclusion

This compound represents a structurally complex and medicinally relevant natural product. While detailed experimental data remains somewhat elusive in readily available literature, its structural identity is well-established. The methodologies outlined in this guide for the isolation and characterization of related vinca alkaloids provide a robust framework for researchers working with this compound. Further investigation into the specific spectroscopic and biological properties of pure this compound is warranted to fully elucidate its therapeutic potential.

References

The Discovery and Isolation of Vinrosidine from Catharanthus roseus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of vinrosidine, a dimeric indole (B1671886) alkaloid found in the medicinal plant Catharanthus roseus. Also known as leurosidine, this compound is a structural isomer of the renowned anti-cancer drug vinblastine (B1199706) and has been a subject of phytochemical and pharmacological interest.

Introduction: The Discovery of this compound

The story of this compound is intrinsically linked to the extensive investigation of Catharanthus roseus (formerly Vinca (B1221190) rosea) alkaloids, which gained significant momentum in the mid-20th century due to the discovery of the potent anti-leukemic properties of vinblastine and vincristine. In 1961, Gordon H. Svoboda and his colleagues at Eli Lilly and Company reported the isolation and characterization of a new alkaloid, which they named leurosidine. It was later also referred to as this compound. While it did not exhibit the same level of anti-cancer activity as its famous isomers, its discovery was a significant contribution to the understanding of the complex alkaloid profile of C. roseus. The yield of this compound from the plant is generally lower than that of vinblastine and vincristine.

Physicochemical Properties of this compound

A clear understanding of the fundamental properties of this compound is crucial for its isolation and analysis.

PropertyValueReference
Molecular Formula C₄₆H₅₈N₄O₉[1]
Molecular Weight 811.0 g/mol [1]
Monoisotopic Mass 810.42037944 Da[1]
Synonyms Leurosidine[2]
CAS Number 15228-71-4

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from Catharanthus roseus follows a multi-step process involving extraction of the total alkaloids followed by chromatographic separation. The following protocols are based on established methods for the separation of dimeric indole alkaloids from this plant.

Plant Material and Extraction of Total Alkaloids

Objective: To extract the crude alkaloid mixture from the aerial parts of Catharanthus roseus.

Methodology: Acid-Base Extraction

  • Harvesting and Drying: The aerial parts (leaves, stems, and flowers) of C. roseus are harvested and shade-dried to a constant weight. The dried material is then coarsely powdered.

  • Acidic Extraction: The powdered plant material is macerated with a suitable acidic solvent, typically 2% tartaric acid in water or acidified methanol (B129727) (e.g., with acetic acid to pH 3-4), for 24-48 hours with occasional stirring. This process is repeated three times to ensure exhaustive extraction. The acidic medium protonates the alkaloids, rendering them soluble in the aqueous or alcoholic menstruum.

  • Filtration and Concentration: The acidic extracts are pooled and filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure at a temperature not exceeding 50°C to remove the organic solvent (if used) and reduce the volume.

  • Basification and Extraction: The concentrated aqueous extract is made alkaline by the addition of a base, such as ammonium (B1175870) hydroxide (B78521) or sodium carbonate, to a pH of 8-9. This deprotonates the alkaloids, making them soluble in organic solvents. The basified solution is then partitioned with an immiscible organic solvent, such as dichloromethane (B109758) or a mixture of dichloromethane and ethyl acetate (B1210297). The extraction is performed multiple times to ensure complete transfer of the alkaloids into the organic phase.

  • Drying and Evaporation: The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and then evaporated to dryness under vacuum to yield the crude total alkaloid extract.

Chromatographic Separation and Purification of this compound

Objective: To isolate and purify this compound from the crude alkaloid mixture.

Methodology: Column Chromatography and High-Performance Liquid Chromatography (HPLC)

  • Column Chromatography (Initial Fractionation):

    • Stationary Phase: Silica (B1680970) gel (60-120 mesh) or alumina (B75360) is used as the adsorbent. The column is packed using a slurry of the adsorbent in a non-polar solvent (e.g., hexane (B92381) or chloroform).

    • Sample Loading: The crude alkaloid extract is dissolved in a minimum volume of the initial mobile phase and adsorbed onto a small amount of silica gel. The dried, adsorbed sample is then carefully loaded onto the top of the prepared column.

    • Elution: The column is eluted with a gradient of increasing polarity. A typical solvent system starts with chloroform (B151607) and gradually introduces methanol (e.g., chloroform:methanol 98:2, 95:5, 90:10, etc.).

    • Fraction Collection: Fractions are collected at regular intervals and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol 9:1) and visualized under UV light or with Dragendorff's reagent. Fractions containing compounds with similar TLC profiles are pooled.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution system consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is employed.

    • Detection: The eluting compounds are monitored using a UV detector, typically at wavelengths of 220 nm and 280 nm.

    • Fraction Collection: The fraction corresponding to the retention time of this compound is collected. The purity of the collected fraction is then confirmed by analytical HPLC.

Spectroscopic Characterization of this compound

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques. While a complete set of publicly available, high-resolution spectra specifically for this compound is limited, the following represents the expected data based on its known structure and the analysis of related vinca alkaloids.

Spectroscopic TechniqueExpected Observations for this compound
¹H NMR Complex spectrum with signals corresponding to aromatic protons of the indole and vindoline (B23647) moieties, methoxy (B1213986) groups, ethyl groups, and other aliphatic protons.
¹³C NMR Resonances for all 46 carbon atoms, including those of the carbonyl groups (esters and amides), aromatic carbons, and aliphatic carbons.
Mass Spectrometry (MS) The protonated molecule [M+H]⁺ is expected at m/z 811.4. Fragmentation patterns would involve the cleavage of the bond linking the vindoline and velbanamine moieties.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H and O-H stretching, C=O stretching (esters), C-O stretching, and aromatic C-H and C=C stretching.

Logical and Experimental Workflows

The following diagrams illustrate the key workflows involved in the discovery and isolation of this compound.

experimental_workflow A Catharanthus roseus Plant Material (Aerial Parts) B Drying and Powdering A->B C Acidic Extraction (e.g., 2% Tartaric Acid) B->C D Filtration C->D E Concentration (Under Reduced Pressure) D->E F Basification (e.g., NH4OH to pH 8-9) E->F G Solvent-Solvent Extraction (e.g., with Dichloromethane) F->G H Drying and Evaporation G->H I Crude Total Alkaloids H->I J Column Chromatography (Silica Gel, Chloroform:Methanol Gradient) I->J K Fraction Collection and TLC Monitoring J->K L Pooling of this compound-rich Fractions K->L M Preparative HPLC (C18 Column, Acetonitrile:Water Gradient) L->M N Pure this compound M->N O Spectroscopic Characterization (NMR, MS, IR) N->O

Caption: Experimental workflow for the isolation and characterization of this compound.

logical_relationship CR Catharanthus roseus TA Total Alkaloids CR->TA Extraction DA Dimeric Indole Alkaloids TA->DA Separation MA Monomeric Indole Alkaloids TA->MA Separation VLB Vinblastine DA->VLB VCR Vincristine DA->VCR VRD This compound (Leurosidine) DA->VRD CAT Catharanthine MA->CAT VIN Vindoline MA->VIN CAT->DA Biosynthesis VIN->DA Biosynthesis

Caption: Logical relationship of this compound to other alkaloids in C. roseus.

Conclusion

The discovery and isolation of this compound from Catharanthus roseus represent an important chapter in the exploration of the plant's rich phytochemical diversity. While not as clinically prominent as vinblastine or vincristine, the study of this compound and other minor alkaloids provides valuable insights into the biosynthesis of these complex molecules and may yet reveal novel biological activities. The methodologies outlined in this guide provide a robust framework for the continued investigation of this compound and other valuable natural products from this remarkable medicinal plant.

References

The Biosynthesis of Vinrosidine in Catharanthus roseus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinrosidine, a dimeric terpenoid indole (B1671886) alkaloid (TIA) found in the medicinal plant Catharanthus roseus, is a compound of significant interest due to its close structural relationship to the potent anticancer drugs vinblastine (B1199706) and vincristine. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, from its primary precursors to its final assembly. While the complete enzymatic machinery for this compound's final synthetic step in planta remains an active area of research, this document outlines the well-established pathway leading to its immediate precursor, vinblastine, and discusses the putative oxidative conversion to this compound. This guide is intended to be a comprehensive resource, incorporating detailed experimental protocols, quantitative data, and pathway visualizations to aid researchers and professionals in the fields of natural product chemistry, drug development, and plant biotechnology.

Introduction

Catharanthus roseus (L.) G. Don, commonly known as the Madagascar periwinkle, is a treasure trove of over 130 TIAs, many of which possess significant pharmacological activities. Among these, the dimeric alkaloids, including vinblastine, vincristine, and this compound, are of particular importance. These complex molecules are formed through the intricate coupling of two monomeric indole alkaloids: catharanthine (B190766) and vindoline (B23647). The biosynthesis of these precursors is a multi-step enzymatic process that originates from the shikimate and terpenoid pathways. This guide will dissect the known stages of this complex biosynthetic journey, with a specific focus on the formation of this compound.

The Biosynthetic Pathway to this compound Precursors

The journey to this compound begins with the synthesis of its monomeric building blocks, catharanthine and vindoline. These two alkaloids are themselves the products of long and complex biosynthetic pathways.

The Shikimate and Terpenoid Pathways: Laying the Foundation

The biosynthesis of all TIAs starts with precursors from two primary metabolic pathways:

  • The Shikimate Pathway: This pathway provides the indole component of the alkaloids in the form of tryptamine (B22526).

  • The Terpenoid Pathway (MEP Pathway): This pathway produces the terpene moiety as secologanin.

The condensation of tryptamine and secologanin, catalyzed by the enzyme strictosidine synthase (STR) , yields strictosidine, the universal precursor for all monoterpenoid indole alkaloids.

Biosynthesis of Catharanthine and Vindoline from Strictosidine

From the central intermediate strictosidine, the pathway branches to produce a wide array of TIAs. The biosynthesis of catharanthine and vindoline involves a series of enzymatic reactions, including deglycosylation, rearrangements, oxidations, and methylations.

The key steps and enzymes involved in the formation of catharanthine and vindoline are outlined in the pathway diagram below.

Vinrosidine_Precursor_Biosynthesis Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine STR Secologanin Secologanin Secologanin->Strictosidine Intermediates1 ... Strictosidine->Intermediates1 Intermediates2 ... Strictosidine->Intermediates2 Catharanthine Catharanthine Intermediates1->Catharanthine Multiple Steps Tabersonine Tabersonine Intermediates2->Tabersonine Multiple Steps Intermediates3 ... Tabersonine->Intermediates3 Multiple Steps Vindoline Vindoline Intermediates3->Vindoline

Biosynthesis of Catharanthine and Vindoline from primary precursors.

Dimerization and the Formation of Vinblastine

The crucial step in the formation of dimeric alkaloids is the coupling of catharanthine and vindoline. This reaction is catalyzed by a peroxidase enzyme, leading to the formation of an unstable intermediate, α-3',4'-anhydrovinblastine. This intermediate is then reduced to form vinblastine. While the precise enzymatic machinery for the final steps is still under investigation, a class III peroxidase has been implicated in the initial coupling.

The Final Step: Oxidation of Vinblastine to this compound

Chemical synthesis studies have demonstrated that this compound can be formed through the oxidation of vinblastine. A patent for the chemical synthesis of this compound describes a process that involves the oxidation of vinblastine. This suggests that a similar enzymatic oxidation likely occurs in planta. The specific enzyme responsible for this conversion in C. roseus has not yet been definitively identified, but it is hypothesized to be a cytochrome P450 monooxygenase or a peroxidase, given their known roles in oxidative transformations in plant secondary metabolism.

The proposed final step in the biosynthesis of this compound is depicted below.

Vinrosidine_Final_Step Catharanthine Catharanthine Anhydrovinblastine α-3',4'-Anhydrovinblastine Catharanthine->Anhydrovinblastine Peroxidase Vindoline Vindoline Vindoline->Anhydrovinblastine Vinblastine Vinblastine Anhydrovinblastine->Vinblastine Reductase (postulated) This compound This compound Vinblastine->this compound Oxidase (postulated, e.g., CYP450 or Peroxidase)

Proposed final steps in the biosynthesis of this compound.

Quantitative Data

The production of dimeric alkaloids, including this compound, in C. roseus is notoriously low, making their extraction and purification challenging and costly. The yields are influenced by various factors such as plant variety, age, and environmental conditions.

CompoundTypical Yield in C. roseus (dry weight)
Catharanthine0.01% - 0.1%
Vindoline0.05% - 0.5%
Vinblastine0.0002% - 0.0005%
This compoundTrace amounts, often not quantified separately from other dimeric alkaloids

Experimental Protocols

Extraction of Terpenoid Indole Alkaloids from C. roseus

This protocol provides a general method for the extraction of total alkaloids from dried plant material.

Materials:

Procedure:

  • Macerate 100 g of dried, powdered C. roseus leaves in 500 mL of methanol for 24 hours at room temperature.

  • Filter the extract and concentrate it to a volume of approximately 50 mL using a rotary evaporator.

  • Acidify the methanolic extract with 100 mL of 2% tartaric acid solution.

  • Wash the acidic solution with 3 x 50 mL of dichloromethane to remove non-alkaloidal compounds. Discard the organic phase.

  • Make the aqueous phase alkaline (pH 9-10) by the dropwise addition of ammonium hydroxide solution.

  • Extract the liberated alkaloids with 5 x 50 mL of dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to dryness under reduced pressure to obtain the crude alkaloid extract.

Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general HPLC method for the analysis of dimeric alkaloids.

Instrumentation:

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

Procedure:

  • Dissolve the crude alkaloid extract in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter.

  • Inject 10-20 µL of the sample into the HPLC system.

  • Monitor the elution at a wavelength of 254 nm.

  • Identify and quantify this compound by comparing the retention time and UV spectrum with a certified reference standard.

Regulation of this compound Biosynthesis

The biosynthesis of TIAs is tightly regulated by a complex network of transcription factors. Jasmonate-responsive transcription factors, such as ORCA3 , are known to play a crucial role in upregulating the expression of several genes in the TIA pathway. While the specific regulation of the final steps leading to this compound is not yet fully understood, it is likely that the overall flux through the pathway, controlled by these master regulators, influences the availability of precursors for dimeric alkaloid formation.

TIA_Regulation Jasmonate Jasmonate Signal ORCA3 ORCA3 Jasmonate->ORCA3 Induces TIA_Genes TIA Biosynthetic Genes (STR, TDC, etc.) ORCA3->TIA_Genes Activates Transcription Precursors Catharanthine & Vindoline TIA_Genes->Precursors Enzymatic Synthesis This compound This compound Precursors->this compound Dimerization & Oxidation

Simplified signaling pathway for TIA biosynthesis regulation.

Conclusion and Future Perspectives

The biosynthesis of this compound in Catharanthus roseus is a testament to the complexity of plant secondary metabolism. While significant progress has been made in elucidating the pathway leading to its precursors, catharanthine and vindoline, and their subsequent dimerization to vinblastine, the final oxidative step to this compound in planta remains an exciting frontier for research. The identification and characterization of the enzyme(s) responsible for this conversion will be a critical step towards the metabolic engineering of C. roseus or microbial systems for the enhanced production of this and other valuable dimeric alkaloids. Future research should focus on functional genomics and proteomics approaches to identify candidate oxidative enzymes and validate their activity through in vitro and in vivo assays. A deeper understanding of the regulatory networks governing the entire TIA pathway will also be essential for developing effective strategies to increase the yield of these medicinally important compounds. This guide provides a solid foundation for these future endeavors, summarizing the current state of knowledge and highlighting the key areas where further investigation is needed.

An In-depth Technical Guide to the Physical and Chemical Properties of Vinrosidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinrosidine, a dimeric indole (B1671886) alkaloid belonging to the vinca (B1221190) alkaloid family, is a compound of significant interest in phytochemical and pharmacological research. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, also referred to as Leurosidine. The document details its structural characteristics, physicochemical parameters, and spectroscopic profile. Furthermore, it outlines a general experimental protocol for its isolation and purification from its natural source, Catharanthus roseus. The guide also elucidates the primary mechanism of action of this compound as a microtubule-destabilizing agent, leading to mitotic arrest and subsequent apoptosis, with accompanying signaling pathway diagrams. This compilation of technical information aims to serve as a valuable resource for researchers engaged in the study and development of vinca alkaloids for therapeutic applications.

Physicochemical Properties

This compound is a complex bisindole alkaloid with the molecular formula C46H58N4O9.[1][2] Its molecular structure gives rise to specific physicochemical properties that are crucial for its isolation, characterization, and biological activity.

Structural and General Properties

A summary of the key structural and general properties of this compound is presented in Table 1.

Table 1: Structural and General Properties of this compound

PropertyValueSource(s)
Molecular Formula C46H58N4O9[1][2]
Molecular Weight 811.0 g/mol [1][2]
IUPAC Name methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17R)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate[2]
CAS Number 15228-71-4[2]
Synonyms Leurosidine, (+)-Leurosidine[2]
Physical Properties

The known physical properties of this compound are summarized in Table 2.

Table 2: Physical Properties of this compound

PropertyValueSource(s)
Melting Point 208-211 °C (decomposes)
Solubility
WaterPractically insoluble
Petroleum EtherPractically insoluble
MethanolSlightly soluble
EthanolSlightly soluble
AcetoneSlightly soluble
BenzeneSlightly soluble
Chloroform (B151607)Slightly soluble
Ethyl AcetateSlightly soluble
Acetic AcidSlightly soluble

Spectroscopic Data

The structural elucidation of this compound is heavily reliant on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹³C NMR: The ¹³C NMR spectrum of Leurosidine is available in the SpectraBase database. Due to the complexity of the molecule, the spectrum displays a large number of signals corresponding to the 46 carbon atoms in its structure.

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be complex, reflecting the intricate bisindole structure. Common fragmentation would likely involve cleavage of the bond linking the two indole moieties and losses of functional groups such as the acetyl and methoxycarbonyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. Expected key absorptions include:

  • O-H stretching (for the hydroxyl group)

  • C-H stretching (for alkyl and aromatic groups)

  • C=O stretching (for the ester and acetyl groups)

  • C-O stretching

  • C-N stretching

Experimental Protocols

Isolation and Purification of this compound from Catharanthus roseus

The following is a generalized protocol for the extraction and isolation of vinca alkaloids, including this compound, from the leaves of Catharanthus roseus. The specific yields and purities will depend on the precise conditions and the plant material used.

experimental_workflow start 1. Plant Material Preparation (Dried and powdered leaves of C. roseus) extraction 2. Acidic Aqueous Extraction (e.g., with 2% tartaric acid or dilute HCl) start->extraction filtration 3. Filtration (To remove solid plant debris) extraction->filtration defatting 4. Defatting (Extraction with a nonpolar solvent like n-hexane) filtration->defatting basification 5. Basification (Adjusting pH to alkaline with NH4OH) defatting->basification organic_extraction 6. Organic Solvent Extraction (e.g., with dichloromethane (B109758) or chloroform) basification->organic_extraction concentration 7. Concentration (Evaporation of the organic solvent to yield crude alkaloid mixture) organic_extraction->concentration chromatography1 8. Column Chromatography (Alumina) (Initial separation of alkaloid fractions) concentration->chromatography1 ph_gradient 9. Gradient pH Extraction (Further separation of specific alkaloids) chromatography1->ph_gradient chromatography2 10. Preparative HPLC/TLC (Final purification of this compound) ph_gradient->chromatography2 characterization 11. Characterization (NMR, MS, IR spectroscopy) chromatography2->characterization

Figure 1: General workflow for the isolation of this compound.

Methodology:

  • Plant Material Preparation: Dried leaves of Catharanthus roseus are ground into a fine powder to increase the surface area for extraction.

  • Acidic Aqueous Extraction: The powdered leaves are extracted with a dilute acidic solution, such as 2% tartaric acid or dilute hydrochloric acid. This protonates the alkaloids, making them soluble in the aqueous phase.

  • Filtration: The mixture is filtered to remove the solid plant material.

  • Defatting: The acidic aqueous extract is washed with a nonpolar solvent like n-hexane to remove fats, waxes, and other non-alkaloidal lipophilic compounds.

  • Basification: The pH of the aqueous extract is adjusted to an alkaline range (typically pH 8-9) using a base such as ammonium (B1175870) hydroxide. This deprotonates the alkaloids, making them less water-soluble and more soluble in organic solvents.

  • Organic Solvent Extraction: The basified aqueous solution is then extracted with an organic solvent like dichloromethane or chloroform to transfer the alkaloids into the organic phase.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude alkaloid mixture.

  • Column Chromatography: The crude mixture is subjected to column chromatography, often using alumina (B75360) as the stationary phase, to separate the alkaloids into different fractions based on their polarity.

  • Gradient pH Extraction: Fractions containing the desired alkaloids are further purified using gradient pH extraction, which exploits the differences in the pKa values of the individual alkaloids.

  • Preparative Chromatography: Final purification of this compound is typically achieved using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Characterization: The identity and purity of the isolated this compound are confirmed using spectroscopic methods such as NMR, MS, and IR.

Mechanism of Action and Signaling Pathways

This compound, as a member of the vinca alkaloid family, exerts its cytotoxic effects primarily by interfering with microtubule dynamics, which are essential for cell division.[3][4][5][6][7] This disruption of microtubule function leads to mitotic arrest and subsequently induces apoptosis.

Inhibition of Microtubule Polymerization

Vinca alkaloids bind to β-tubulin at a specific site, known as the vinca domain. This binding inhibits the polymerization of tubulin dimers into microtubules.[3][7] At higher concentrations, they can also cause the depolymerization of existing microtubules.[7] The disruption of microtubule assembly and disassembly dynamics prevents the formation of a functional mitotic spindle, a critical structure for the segregation of chromosomes during mitosis.

microtubule_disruption This compound This compound beta_tubulin β-tubulin This compound->beta_tubulin tubulin_dimer αβ-tubulin dimer polymerization Polymerization tubulin_dimer->polymerization Inhibited microtubule Microtubule polymerization->microtubule mitotic_spindle Mitotic Spindle Formation microtubule->mitotic_spindle Disrupted mitotic_arrest Mitotic Arrest mitotic_spindle->mitotic_arrest

Figure 2: this compound's disruption of microtubule polymerization.
Induction of Apoptosis

The arrest of the cell cycle in the M-phase due to the disruption of the mitotic spindle triggers the intrinsic pathway of apoptosis.[8][9][10][11] Prolonged mitotic arrest leads to the activation of a cascade of caspases, which are the key executioners of apoptosis.

apoptosis_pathway mitotic_arrest Mitotic Arrest mitochondrial_stress Mitochondrial Stress mitotic_arrest->mitochondrial_stress cytochrome_c Cytochrome c release mitochondrial_stress->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 activation apaf1->caspase9 forms apoptosome with caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis executes

Figure 3: Intrinsic apoptosis pathway induced by mitotic arrest.

This signaling cascade ultimately results in the characteristic morphological and biochemical changes associated with programmed cell death, contributing to the anticancer activity of this compound.

Conclusion

This compound is a structurally complex vinca alkaloid with significant biological activity. This technical guide has summarized its key physical and chemical properties, provided an outline for its isolation, and detailed its mechanism of action. The information presented herein is intended to support further research and development of this compound and related compounds as potential therapeutic agents. Further investigation is warranted to obtain more detailed quantitative data on its solubility and a complete assignment of its NMR spectra.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of vinrosidine and related vinca (B1221190) alkaloids, a class of potent anti-mitotic agents crucial in cancer chemotherapy. This document details their synonyms, chemical properties, and biological activities, with a focus on their mechanism of action as microtubule disruptors. It also provides detailed experimental protocols for their extraction and the assessment of their impact on tubulin polymerization.

This compound: Synonyms and Chemical Properties

This compound, a dimeric indole (B1671886) alkaloid, is a member of the vinca alkaloid family. While less studied than its famous counterparts, vinblastine (B1199706) and vincristine (B1662923), it shares a similar structural backbone and is of significant interest in the field of medicinal chemistry.

Synonyms: The primary and most commonly used name for this compound is this compound. Its CAS number is 15228-71-4. Another closely related compound is Leurosidine.[1]

Chemical Structure and Properties: this compound is a complex molecule with the chemical formula C46H58N4O9.[2] Like other vinca alkaloids, it is composed of two indole-containing units: catharanthine (B190766) and vindoline (B23647). The specific stereochemistry of these units and their linkage is crucial for the biological activity of the molecule.

Related Vinca Alkaloids

The vinca alkaloids are a class of over 130 compounds isolated from the Madagascar periwinkle, Catharanthus roseus.[3] Several of these, both naturally occurring and semi-synthetic, have been investigated for their therapeutic potential. The most notable among them are:

  • Vinblastine: A primary alkaloid from C. roseus, widely used in chemotherapy.

  • Vincristine: Another principal alkaloid from C. roseus, structurally very similar to vinblastine but with a distinct therapeutic and toxicity profile.[4]

  • Vindesine: A semi-synthetic derivative of vinblastine.

  • Vinorelbine: A semi-synthetic vinca alkaloid with modifications to the catharanthine ring.

  • Leurosidine: A natural isomer of vinblastine.

These alkaloids share a common mechanism of action but differ in their potency, toxicity, and clinical applications.

Data Presentation: Comparative Cytotoxicity of Key Vinca Alkaloids

Quantitative data on the cytotoxic activity of this compound is limited in the available scientific literature. However, extensive research has been conducted on the more prevalent vinca alkaloids, vinblastine and vincristine. The following tables summarize their half-maximal inhibitory concentration (IC50) values against various cancer cell lines, providing a comparative framework for understanding the potential potency of this class of compounds.

Table 1: Comparative IC50 Values of Vincristine and Vinblastine in Various Cancer Cell Lines

Cell LineCancer TypeVincristine IC50 (nM)Vinblastine IC50 (nM)
SU-DHL-5Diffuse Large B-cell Lymphoma0.001166Not Reported
DELLymphoid Neoplasm0.001245Not Reported
MOLM-13Acute Myeloid Leukemia0.001303Not Reported
ATN-1T-cell Acute Lymphoblastic Leukemia0.001561Not Reported
P32-ISHBurkitt Lymphoma0.001626Not Reported
HeLaCervical Cancer3362
L1210Leukemia6>600

Data sourced from the Genomics of Drug Sensitivity in Cancer Project and a comparative study on cultured cells.[5][6]

Mechanism of Action: Disruption of Microtubule Dynamics and Induction of Apoptosis

The primary mechanism of action for vinca alkaloids is their interaction with tubulin, the protein subunit of microtubules. This interaction leads to the disruption of microtubule dynamics, which is essential for various cellular processes, most critically, mitosis.[7][8][9]

4.1. Inhibition of Tubulin Polymerization

Vinca alkaloids bind to the β-tubulin subunit at a specific site, known as the vinca domain. This binding inhibits the polymerization of tubulin dimers into microtubules.[10][11][12][13] At higher concentrations, they can also induce the depolymerization of existing microtubules.[14] This disruption of the microtubule network leads to the arrest of the cell cycle in the metaphase (M-phase), as the mitotic spindle cannot form correctly.[9]

4.2. Induction of Apoptosis

The prolonged mitotic arrest triggered by vinca alkaloids ultimately leads to programmed cell death, or apoptosis.[9][15][16][17][18] This process is mediated by a complex network of signaling pathways.

Signaling Pathways Involved in Vinca Alkaloid-Induced Apoptosis

Several key signaling pathways have been implicated in the apoptotic response to vinca alkaloids:

  • c-Jun N-terminal Kinase (JNK) Pathway: Vinca alkaloids can induce the production of reactive oxygen species (ROS), which in turn leads to the prolonged activation of the JNK signaling pathway. This activation is crucial for the subsequent steps leading to apoptosis.[19]

  • Bcl-2 Family Proteins: The JNK pathway can lead to the downregulation of anti-apoptotic proteins like Mcl-1 and the activation of pro-apoptotic proteins from the Bcl-2 family. This shift in the balance of Bcl-2 family proteins leads to mitochondrial dysfunction.[7][19]

  • Mitochondrial Pathway and Caspase Activation: Mitochondrial dysfunction results in the release of cytochrome c, which activates a cascade of caspases, including caspase-9 and caspase-3. These caspases are the executioners of apoptosis, leading to the characteristic morphological and biochemical changes of apoptotic cell death.[15]

  • NF-κB Pathway: The NF-κB/IκB signaling pathway has also been shown to play a role in mediating vinca alkaloid-induced apoptosis.[20][21][22]

Below are diagrams illustrating these key processes.

G Experimental Workflow: Vinca Alkaloid Extraction cluster_prep Plant Material Preparation cluster_extraction Solvent Extraction cluster_purification Purification cluster_final Final Steps p1 Collect and dry leaves of Catharanthus roseus p2 Grind dried leaves to a fine powder p1->p2 e1 Extract powder with an acidic solvent (e.g., dilute HCl or benzene) p2->e1 e2 Filter the extract to remove solid plant material e1->e2 u1 Load the crude extract onto a silica (B1680970) gel column e2->u1 u2 Elute with a gradient of solvents (e.g., chloroform/methanol) u1->u2 u3 Collect fractions containing vinca alkaloids u2->u3 f1 Concentrate the purified fractions u3->f1 f2 Crystallize and dry the isolated alkaloids f1->f2 f3 Perform analytical characterization (e.g., HPLC, MS) f2->f3

Caption: General workflow for the extraction of vinca alkaloids.

G Signaling Pathway of Vinca Alkaloid-Induced Apoptosis cluster_cell Cancer Cell Vinca Vinca Alkaloids Tubulin β-Tubulin Vinca->Tubulin binds Microtubule Microtubule Disruption Tubulin->Microtubule inhibits polymerization MitoticArrest Mitotic Arrest (M-Phase) Microtubule->MitoticArrest leads to ROS ROS Production MitoticArrest->ROS induces Mito Mitochondrial Dysfunction MitoticArrest->Mito can also directly lead to JNK JNK Activation ROS->JNK activates Mcl1 Mcl-1 Downregulation JNK->Mcl1 causes Mcl1->Mito contributes to Casp9 Caspase-9 Activation Mito->Casp9 activates Casp3 Caspase-3 Activation Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: Key signaling events in vinca alkaloid-induced apoptosis.

Experimental Protocols

The following sections provide detailed methodologies for the extraction of vinca alkaloids from Catharanthus roseus and for conducting an in vitro tubulin polymerization assay.

Extraction of Vinca Alkaloids from Catharanthus roseus Leaves

This protocol outlines a general procedure for the laboratory-scale extraction and purification of vinca alkaloids.[2][23][24][25]

Materials:

Procedure:

  • Preparation of Plant Material:

    • Thoroughly dry the leaves of Catharanthus roseus in a well-ventilated area or a drying oven.

    • Grind the dried leaves into a fine powder using a blender or mill.

  • Acidic Extraction:

    • Suspend the powdered leaves in a 0.1 M HCl solution.

    • Stir the mixture for several hours at room temperature to extract the alkaloids as their hydrochloride salts.

    • Filter the mixture to remove the solid plant material. The filtrate contains the crude alkaloid extract.

  • Solvent Partitioning:

    • Adjust the pH of the acidic extract to alkaline (pH 8-9) using a NaOH solution. This will convert the alkaloid salts back to their free base form.

    • Extract the aqueous solution multiple times with an organic solvent such as benzene or methylene chloride.

    • Combine the organic extracts and wash with water to remove any remaining impurities.

    • Dry the organic extract over anhydrous sodium sulfate (B86663) and then concentrate it using a rotary evaporator to obtain a crude alkaloid mixture.

  • Chromatographic Purification:

    • Prepare a silica gel column packed in a suitable solvent (e.g., chloroform).

    • Dissolve the crude alkaloid mixture in a minimal amount of the initial chromatography solvent and load it onto the column.

    • Elute the column with a gradient of increasing polarity, for example, by gradually increasing the percentage of methanol in chloroform.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the desired vinca alkaloids.

    • Combine the fractions containing the purified alkaloids and evaporate the solvent to yield the isolated compounds.

  • Crystallization and Characterization:

    • The purified alkaloids can be further purified by crystallization from a suitable solvent system.

    • Confirm the identity and purity of the isolated compounds using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules. It is a key method for characterizing the activity of vinca alkaloids.[1][26][27]

Materials:

  • Purified tubulin (e.g., from bovine brain)

  • General Tubulin Buffer (e.g., 80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2, pH 6.9)

  • Guanosine-5'-triphosphate (GTP) stock solution (10 mM)

  • Test compound (e.g., this compound or other vinca alkaloids) dissolved in a suitable solvent (e.g., DMSO)

  • Control compounds: Paclitaxel (polymerization enhancer), Nocodazole (polymerization inhibitor)

  • 96-well microplate

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Thaw the purified tubulin on ice.

    • Prepare the required dilutions of the test compound and control compounds in General Tubulin Buffer. The final concentration of the solvent (e.g., DMSO) should be kept low (e.g., <1%) to avoid affecting the assay.

  • Assay Setup:

    • On ice, add the following to the wells of a 96-well plate:

      • General Tubulin Buffer

      • Purified tubulin (to a final concentration of, for example, 2 mg/mL)

      • Test compound or control compound at various concentrations.

      • Include a vehicle control (buffer with solvent only).

  • Initiation of Polymerization:

    • Pre-warm the microplate reader to 37°C.

    • To initiate polymerization, add GTP to each well to a final concentration of 1 mM.

    • Immediately place the plate in the pre-warmed microplate reader.

  • Data Acquisition:

    • Measure the absorbance at 340 nm every 30-60 seconds for a period of 60-90 minutes. The increase in absorbance corresponds to the increase in microtubule polymer mass.

  • Data Analysis:

    • Plot the absorbance at 340 nm versus time for each concentration of the test compound and controls.

    • Determine the effect of the compound on the rate and extent of tubulin polymerization. Inhibitors like vinca alkaloids will decrease the rate and/or the maximum absorbance reached compared to the vehicle control.

    • Calculate the IC50 value for the inhibition of tubulin polymerization, which is the concentration of the compound that reduces the polymerization rate or extent by 50%.

This technical guide provides a foundational understanding of this compound and its related vinca alkaloids. While specific biological data for this compound remains elusive, the comparative data and detailed protocols for related, well-characterized compounds offer a valuable resource for researchers in the field of cancer drug discovery and development. Further investigation into the specific properties of this compound is warranted to fully elucidate its therapeutic potential.

References

The Inferred Mechanism of Action of Vinrosidine on Tubulin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature detailing the specific mechanism of action of Vinrosidine on tubulin is limited. This guide provides an in-depth overview of the well-established mechanism of action for the Vinca (B1221190) alkaloid class of compounds, to which this compound belongs. The information presented herein is inferred to be the likely mechanism for this compound, based on the shared chemical scaffold and biological activity of this family of molecules. All quantitative data and specific experimental protocols are for representative Vinca alkaloids, such as vinblastine (B1199706) and vincristine (B1662923), and serve as a proxy for the expected activity of this compound.

Introduction to this compound and the Vinca Alkaloids

This compound is a dimeric indole (B1671886) alkaloid belonging to the Vinca alkaloid family, a class of potent anti-mitotic agents. These compounds are naturally derived from the Madagascar periwinkle, Catharanthus roseus, or are semi-synthetic derivatives.[1] The primary intracellular target of Vinca alkaloids is tubulin, the protein subunit of microtubules.[1] By disrupting microtubule dynamics, Vinca alkaloids interfere with the formation and function of the mitotic spindle, leading to cell cycle arrest in the M phase and subsequent apoptosis. This mechanism underlies their extensive use in cancer chemotherapy.[2]

This technical guide will provide a detailed account of the molecular interactions between Vinca alkaloids and tubulin, outlining the effects on microtubule dynamics, summarizing key quantitative data from representative Vinca alkaloids, describing relevant experimental protocols, and visualizing the mechanistic and experimental workflows.

Core Mechanism of Action: Disruption of Microtubule Dynamics

The fundamental mechanism of action of Vinca alkaloids involves their binding to tubulin, which leads to the disruption of microtubule dynamics. This process can be broken down into several key events:

  • Binding to the Vinca Domain on β-Tubulin: Vinca alkaloids bind to a specific site on the β-tubulin subunit, known as the Vinca domain.[3] This binding site is located at the interface between two tubulin heterodimers in a protofilament.[4][5] The binding is entropically driven and leads to conformational changes in the tubulin dimer.[6]

  • Inhibition of Microtubule Polymerization: At low concentrations, Vinca alkaloids suppress microtubule dynamics by inhibiting the addition of tubulin dimers to the plus ends of microtubules.[7][8] This "kinetic capping" of microtubule ends is a key aspect of their anti-mitotic effect at clinically relevant concentrations.[7]

  • Induction of Microtubule Depolymerization and Paracrystal Formation: At higher concentrations, Vinca alkaloids actively promote the disassembly of microtubules.[9][10] The binding of the drug to tubulin induces a conformational change that favors a curved structure, which is incompatible with the straight lattice of the microtubule.[4] This leads to the formation of spiral tubulin aggregates and, within cells, characteristic paracrystalline structures.[6][11]

  • Mitotic Arrest and Apoptosis: The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, which is essential for chromosome segregation during mitosis.[11] This leads to an arrest of the cell cycle at the G2/M phase, which ultimately triggers the apoptotic cell death cascade.[12]

cluster_0 Cellular Environment cluster_1 Cellular Outcomes Free Tubulin Dimers Free Tubulin Dimers Microtubules Microtubules Free Tubulin Dimers->Microtubules Polymerization Microtubules->Free Tubulin Dimers Depolymerization Disrupted Mitotic Spindle Disrupted Mitotic Spindle Microtubules->Disrupted Mitotic Spindle This compound (Vinca Alkaloid) This compound (Vinca Alkaloid) This compound (Vinca Alkaloid)->Free Tubulin Dimers Binds to β-tubulin This compound (Vinca Alkaloid)->Microtubules Induces Depolymerization Drug-Tubulin Complex Drug-Tubulin Complex Drug-Tubulin Complex->Microtubules Inhibits Polymerization Paracrystals Paracrystals Drug-Tubulin Complex->Paracrystals Self-association Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Disrupted Mitotic Spindle->Mitotic Arrest (G2/M) Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis Free Tubulin Dimersthis compound (Vinca Alkaloid) Free Tubulin Dimersthis compound (Vinca Alkaloid)

Caption: Inferred mechanism of this compound action on tubulin.

Quantitative Data for Representative Vinca Alkaloids

The following tables summarize key quantitative data for well-characterized Vinca alkaloids, which can be used to estimate the potential potency of this compound.

Table 1: Inhibition of Tubulin Polymerization

CompoundIC50 (µM)Tubulin SourceReference
Vinblastine0.43Porcine Brain[13]
Vincristine~1.0Bovine Brain[14]
Vindesine~1.0Bovine Brain[14]
Vinorelbine (B1196246)Not specifiedPorcine Brain[6]

IC50 values represent the concentration of the drug that inhibits tubulin polymerization by 50%.

Table 2: Binding Affinities and Inhibition Constants

CompoundParameterValue (M⁻¹)ConditionsReference
Catharanthine (B190766)Binding Constant(2.8 ± 0.4) x 10³Polymerization-linked binding[15]
VinblastineKi0.178 ± 0.025 µMInhibition of tubulin addition[8]
VincristineKi0.085 ± 0.013 µMInhibition of tubulin addition[8]
VindesineKi0.110 ± 0.007 µMInhibition of tubulin addition[8]

Ki values represent the inhibition constant for the drug's effect on tubulin addition to microtubules.

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of Vinca alkaloids with tubulin.

Tubulin Polymerization Assay

Objective: To measure the inhibitory effect of a compound on the in vitro assembly of microtubules.

Methodology:

  • Tubulin Preparation: Purified tubulin (e.g., from bovine brain) is prepared and stored at -80°C. On the day of the experiment, an aliquot is thawed and pre-cleared by centrifugation at 4°C to remove any aggregates.

  • Reaction Mixture: The reaction is typically carried out in a temperature-controlled spectrophotometer. The reaction buffer contains PIPES (pH 6.9), MgCl₂, EGTA, and GTP.

  • Initiation of Polymerization: The tubulin solution is added to the reaction buffer in a cuvette and incubated at 37°C to initiate polymerization.

  • Drug Addition: The test compound (e.g., this compound) at various concentrations is added to the reaction mixture before the initiation of polymerization. A vehicle control (e.g., DMSO) is also included.

  • Data Acquisition: The increase in turbidity (light scattering) due to microtubule formation is monitored over time by measuring the absorbance at 340 nm.

  • Analysis: The rate and extent of polymerization are determined from the absorbance curves. The IC50 value is calculated by plotting the percentage of inhibition against the drug concentration.

Competitive Binding Assay

Objective: To determine if a test compound binds to the Vinca domain on tubulin.

Methodology:

  • Radiolabeled Ligand: A radiolabeled Vinca alkaloid, such as [³H]vinblastine, is used as the probe.

  • Incubation: Purified tubulin is incubated with a fixed concentration of the radiolabeled probe and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation of Bound and Free Ligand: The reaction mixture is passed through a DEAE-cellulose filter disc. The negatively charged tubulin and any bound ligand are retained on the filter, while the free ligand passes through.

  • Quantification: The amount of radioactivity on the filter is measured using a scintillation counter.

  • Analysis: A decrease in the measured radioactivity with increasing concentrations of the test compound indicates competitive binding to the same site. The binding affinity (Ki) of the test compound can be calculated from this data.

Immunofluorescence Microscopy of Cellular Microtubules

Objective: To visualize the effect of a compound on the microtubule network in cultured cells.

Methodology:

  • Cell Culture and Treatment: Cells (e.g., HeLa or A549) are grown on coverslips and treated with the test compound at various concentrations for a specified period.

  • Fixation: The cells are fixed with a solution such as glutaraldehyde (B144438) or methanol (B129727) to preserve the cellular structures.

  • Permeabilization: The cell membranes are permeabilized with a detergent (e.g., Triton X-100) to allow antibody penetration.

  • Immunostaining: The cells are incubated with a primary antibody against α-tubulin or β-tubulin, followed by a fluorescently labeled secondary antibody. The cell nuclei are often counterstained with a DNA dye like DAPI.

  • Imaging: The coverslips are mounted on microscope slides, and the cells are visualized using a fluorescence microscope.

  • Analysis: The morphology of the microtubule network is examined. Disruption of the network, formation of paracrystals, and changes in cell shape and mitotic spindle organization are indicative of a Vinca alkaloid-like mechanism.

cluster_0 Experimental Workflow Start Start Prepare Tubulin and Reagents Prepare Tubulin and Reagents Start->Prepare Tubulin and Reagents Incubate with this compound Incubate with this compound Prepare Tubulin and Reagents->Incubate with this compound Measure Polymerization Measure Polymerization Incubate with this compound->Measure Polymerization Analyze Data Analyze Data Measure Polymerization->Analyze Data Determine IC50 Determine IC50 Analyze Data->Determine IC50

Caption: Workflow for a tubulin polymerization assay.

Conclusion

Based on its classification as a Vinca alkaloid, this compound is inferred to act as a potent anti-mitotic agent by disrupting microtubule dynamics. Its mechanism of action likely involves binding to the Vinca domain on β-tubulin, leading to the inhibition of microtubule polymerization at low concentrations and promoting depolymerization at higher concentrations. This disruption of the microtubule network is expected to cause mitotic arrest and induce apoptosis in proliferating cells. The quantitative potency and specific binding kinetics of this compound are likely to be comparable to those of other well-known Vinca alkaloids such as vinblastine and vincristine. However, it is crucial to emphasize that direct experimental validation is required to definitively characterize the mechanism of action of this compound on tubulin. The experimental protocols detailed in this guide provide a robust framework for such future investigations.

References

An In-depth Technical Guide to the Preclinical Evaluation of Vinrosidine and Related Vinca Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding Vinrosidine is sparse in publicly available literature. This guide leverages preclinical data from Vincristine (B1662923), a structurally and functionally similar vinca (B1221190) alkaloid, to provide a representative overview of the expected preclinical profile and evaluation of this compound.

Core Mechanism of Action

Vinca alkaloids, including this compound and the well-studied compound Vincristine, exert their cytotoxic effects by disrupting microtubule dynamics, which are critical for cell division.[1] The primary mechanism involves binding to β-tubulin, which inhibits the polymerization of tubulin dimers into microtubules.[2] This disruption of microtubule assembly prevents the formation of a functional mitotic spindle, leading to cell cycle arrest in the M phase (metaphase).[2][3] Prolonged mitotic arrest ultimately triggers the apoptotic cell death pathway.[3]

Signaling Pathway for Vinca Alkaloid-Induced Apoptosis

The following diagram illustrates the key steps in the mechanism of action for vinca alkaloids like Vincristine.

Vinca_Alkaloid_MoA cluster_extracellular Extracellular cluster_cellular Cellular Compartment Vinca_Alkaloid Vinca Alkaloid (e.g., Vincristine) Tubulin β-Tubulin Dimers Vinca_Alkaloid->Tubulin Binds to Microtubule Microtubule Polymerization Vinca_Alkaloid->Microtubule Inhibits Cell_Membrane Cell Membrane Tubulin->Microtubule Polymerizes into Spindle Mitotic Spindle Formation Microtubule->Spindle Forms Metaphase Metaphase Arrest Microtubule->Metaphase Disruption leads to Spindle->Metaphase Required for mitotic progression Apoptosis Apoptosis Metaphase->Apoptosis Triggers

Vinca alkaloid mechanism of action leading to apoptosis.

In Vitro Preclinical Studies

Initial preclinical evaluation of vinca alkaloids involves in vitro assays to determine their cytotoxic activity against a panel of cancer cell lines.

Quantitative Data: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the in vitro potency of a compound. The following table summarizes representative IC50 values for Vincristine against various human cancer cell lines, as determined by MTT or similar cell viability assays.

Cell LineCancer TypeIC50 (nM)Exposure Time (hours)
MOLT-4Acute Lymphoblastic Leukemia3.348
CEMAcute Lymphoblastic Leukemia1.65 - 33 (LC50)72
NALM6Acute Lymphoblastic Leukemia1.65 - 33 (LC50)72
5637Bladder Cancer~40,000 (40 µg/ml)48

Data compiled from multiple sources.[4][5][6]

Experimental Protocol: Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and determine the IC50 of a compound.[2][7]

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • Vincristine sulfate (B86663) (or other vinca alkaloid)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells during the logarithmic growth phase.

    • Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well). Include wells for a "media only" blank control and a "vehicle control" (cells with solvent).[7]

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]

  • Drug Treatment:

    • Prepare serial dilutions of the vinca alkaloid in complete culture medium.

    • Remove the old medium and add 100 µL of the medium containing the different drug concentrations to the respective wells.[7]

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).[7][8]

  • MTT Incubation:

    • After the treatment period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan (B1609692) crystals.[2][8]

  • Solubilization and Reading:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[2]

    • Gently shake the plate to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength between 450 and 570 nm using a microplate reader.[7][8]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control cells.

    • Generate a dose-response curve and determine the IC50 value using appropriate software.[7]

In Vivo Preclinical Studies

Following in vitro characterization, promising compounds are evaluated in animal models to assess their in vivo efficacy, pharmacokinetics, and toxicology.

Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for the in vivo preclinical evaluation of a vinca alkaloid.

In_Vivo_Workflow Model_Selection Animal Model Selection (e.g., Nude Mice) Tumor_Implantation Tumor Cell Implantation (Xenograft) Model_Selection->Tumor_Implantation Treatment_Groups Randomization into Treatment Groups Tumor_Implantation->Treatment_Groups Dosing Drug Administration (e.g., i.v., i.p.) Treatment_Groups->Dosing Efficacy_Endpoints Efficacy Assessment (Tumor Volume, Survival) Dosing->Efficacy_Endpoints Toxicity_Monitoring Toxicity Monitoring (Body Weight, Clinical Signs) Dosing->Toxicity_Monitoring PK_Studies Pharmacokinetic Analysis (Blood/Tissue Sampling) Dosing->PK_Studies Data_Analysis Data Analysis and Reporting Efficacy_Endpoints->Data_Analysis Toxicity_Monitoring->Data_Analysis PK_Studies->Data_Analysis

Typical workflow for in vivo preclinical evaluation.
Quantitative Data: Preclinical Pharmacokinetics

Pharmacokinetic (PK) studies in animals are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug. The following table presents comparative PK parameters for various vinca alkaloids in different animal models.

CompoundAnimal ModelDoset½ (elimination)Clearance (CL)Volume of Distribution (Vd)
Vincristine Rhesus Monkey0.05 mg/kg (IV)189 min4.8 ml/min/kg1.3 L/kg
Vinblastine Rhesus Monkey0.10 mg/kg (IV)152 min7.0 ml/min/kg1.5 L/kg
Vindesine (B1683056) Rhesus Monkey0.20 mg/kg (IV)175 min7.8 ml/min/kg1.9 L/kg
Vincristine Dog (with TVT)0.7 mg/m² (IV)47.6 min0.010 L/min/kg0.660 L/kg
Vincristine Cat0.6 mg/m² (IP)---

Data compiled from multiple sources.[9][10][11][12]

Preclinical Toxicology

Toxicology studies in animals help to identify potential adverse effects and determine a safe starting dose for clinical trials.

  • Dose-Limiting Toxicities: In animal models, the primary dose-limiting toxicities for vinca alkaloids are typically neurotoxicity (for Vincristine) and myelosuppression (for Vinblastine and Vindesine).[13][14][15]

  • Observed Toxicities in Animals:

    • Rodents and Canines: Common findings include gastrointestinal issues, hematologic toxicities, and neurotoxicity.[15][16]

    • Monkeys: Studies in Rhesus monkeys have been valuable for modeling human pharmacokinetics.[9]

  • Excretion: The liver is the major excretory organ, with a significant portion of the drug appearing in the feces via biliary excretion.[1][17]

Conclusion

The preclinical evaluation of a novel vinca alkaloid like this compound would follow a well-established pathway, heavily informed by decades of research on related compounds such as Vincristine. This process involves a thorough in vitro characterization of its cytotoxic mechanism and potency, followed by comprehensive in vivo studies in relevant animal models to assess efficacy, pharmacokinetics, and safety. The data gathered from these studies are essential for determining the potential of the compound for further clinical development.

References

Vinrosidine molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Vinrosidine: Molecular Properties, Isolation, and Biological Context

This technical guide provides a comprehensive overview of the vinca (B1221190) alkaloid this compound, detailing its molecular characteristics. In light of the limited specific data on this compound's signaling pathways and experimental protocols, this document extends its scope to include generalized methodologies for the isolation of vinca alkaloids and discusses the well-established biological mechanisms of the closely related and extensively studied vinca alkaloid, vincristine, as a representative model for this class of compounds.

Molecular Profile of this compound

This compound is a dimeric indole (B1671886) alkaloid belonging to the vinca alkaloid family, which is a class of compounds naturally occurring in the Madagascar periwinkle, Catharanthus roseus. These compounds are of significant interest in pharmacology due to their potent biological activities.

Quantitative Molecular Data

The fundamental molecular properties of this compound are summarized in the table below. This data is essential for a range of applications in drug development and scientific research, from analytical characterization to dosage calculations.

PropertyValue
Molecular FormulaC₄₆H₅₈N₄O₉[1]
Molecular Weight811.0 g/mol [1]
IUPAC Namemethyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17R)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate[1]

Experimental Protocols: Isolation and Purification of Vinca Alkaloids

The isolation of this compound is typically performed as part of a broader extraction and purification scheme for various vinca alkaloids from Catharanthus roseus. The following protocol is a generalized representation of the methodologies described in the literature.

General Isolation Workflow

The process begins with the extraction of the alkaloids from the plant material, followed by a series of purification steps to isolate the individual compounds.

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis and Characterization plant_material Dried C. roseus leaves extraction Solvent Extraction (e.g., hot ethanol-water-acetic acid) plant_material->extraction acid_base_partition Acid-Base Partitioning extraction->acid_base_partition Crude Extract chromatography Column Chromatography (e.g., Alumina (B75360) or Silica (B1680970) Gel) acid_base_partition->chromatography fractionation pH Gradient Extraction chromatography->fractionation crystallization Crystallization fractionation->crystallization tlc TLC crystallization->tlc hplc HPLC crystallization->hplc spectroscopy Spectroscopy (UV-Vis, ESI-MS, NMR) crystallization->spectroscopy

Caption: Generalized workflow for the isolation and purification of vinca alkaloids.

Detailed Methodologies
  • Extraction : The dried and powdered leaves of C. roseus are subjected to extraction with a suitable solvent system, such as a mixture of hot ethanol, water, and acetic acid. This is followed by acidification to solubilize the alkaloids.[1]

  • Acid-Base Partitioning : The acidic extract is then basified to precipitate the alkaloids, which are subsequently extracted into an organic solvent. This process separates the alkaloids from other plant constituents.

  • Chromatographic Separation : The crude alkaloid mixture is subjected to column chromatography, typically using alumina or silica gel as the stationary phase. Elution with a gradient of solvents separates the alkaloids based on their polarity.[1]

  • pH Gradient Extraction : Fractions obtained from chromatography containing a mixture of alkaloids can be further resolved by pH gradient extraction. This technique exploits the differences in the pKa values of the individual alkaloids to achieve separation.[1]

  • Crystallization : The purified alkaloid fractions are concentrated, and the individual alkaloids are crystallized from a suitable solvent.

  • Analysis and Characterization : The identity and purity of the isolated this compound are confirmed using analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods including UV-Vis, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways of this compound are not extensively documented, its mechanism of action is presumed to be similar to that of other vinca alkaloids, most notably vincristine. These compounds are known for their antimitotic activity.

Mechanism of Action: Microtubule Disruption

The primary mechanism of action for vinca alkaloids is the disruption of microtubule dynamics.[2][3][4][5][6] They bind to β-tubulin and inhibit its polymerization into microtubules. This interference with microtubule formation disrupts the mitotic spindle, leading to cell cycle arrest in the metaphase and subsequent apoptosis.[2][4][6]

Representative Signaling Pathway: Vincristine-Induced Apoptosis

The following diagram illustrates the signaling pathway leading to apoptosis following mitotic arrest induced by vincristine, which serves as a model for vinca alkaloids like this compound.

G cluster_drug_action Drug Action cluster_cellular_response Cellular Response vinca_alkaloid Vinca Alkaloid (e.g., this compound) tubulin β-tubulin vinca_alkaloid->tubulin binds microtubules Microtubule Polymerization tubulin->microtubules inhibits mitotic_spindle Mitotic Spindle Disruption microtubules->mitotic_spindle mitotic_arrest Mitotic Arrest (M-phase) mitotic_spindle->mitotic_arrest p53 p53 Activation mitotic_arrest->p53 bcl2 Bcl-2 Phosphorylation (Inactivation) mitotic_arrest->bcl2 bax Bax Activation p53->bax bcl2->bax inhibits apoptosis Apoptosis bax->apoptosis

Caption: Vinca alkaloid-induced apoptotic signaling pathway.

Exposure of cells to vinca alkaloids leads to the induction of the tumor suppressor protein p53 and the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2.[7] The inactivation of Bcl-2 prevents it from inhibiting the pro-apoptotic protein Bax, leading to the initiation of the apoptotic cascade.[7]

References

An In-depth Technical Guide to the Spectroscopic Data of Vinrosidine and Related Vinca Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Vinrosidine and Vinca (B1221190) Alkaloids

This compound is a dimeric indole (B1671886) alkaloid belonging to the vinca alkaloid family, which are naturally occurring compounds isolated from the Madagascar periwinkle, Catharanthus roseus. These compounds, most notably Vincristine and Vinblastine, are of significant interest in the field of oncology due to their potent antimitotic activity. They function by interfering with the polymerization of tubulin into microtubules, a critical process for cell division. The structural complexity and subtle stereochemical differences among vinca alkaloids necessitate sophisticated analytical techniques for their characterization. This guide provides a comprehensive overview of the spectroscopic methods used to analyze these compounds, with a focus on NMR and MS, using Vincristine as a primary example.

Mass Spectrometry (MS) Data

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the structure of vinca alkaloids through fragmentation analysis.

Representative Mass Spectrometry Data for Vincristine

Table 1: Representative ESI-MS/MS Fragmentation Data for Vincristine

Precursor Ion (m/z)Fragment Ions (m/z)Proposed Neutral Loss
825.4 [M+H]⁺765.3, 707.3, 522.2, 463.2, 355.2C₂H₄O₂ (acetic acid), C₄H₆O₄, C₁₄H₁₉N₂O₄, C₁₉H₂₂N₂O₅, C₂₅H₃₀N₂O₄

Note: The fragmentation pattern of vinca alkaloids is complex and can vary depending on the ionization method and collision energy.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the chemical structure and stereochemistry of molecules. Due to the complexity of the vinca alkaloid structure, 2D NMR techniques are often employed for complete spectral assignment.

Representative ¹H and ¹³C NMR Data for Vincristine

Table 2: Representative ¹H NMR Chemical Shifts for Vincristine (in CDCl₃)

ProtonChemical Shift (ppm)Multiplicity
H-6~7.5s
H-9~7.1d
H-12~6.6s
OCH₃~3.8s
N-CH₃~2.7s
OAc-CH₃~2.1s

Table 3: Representative ¹³C NMR Chemical Shifts for Vincristine (in CDCl₃)

CarbonChemical Shift (ppm)
C=O (amide)~170
C=O (ester)~173
Aromatic C110-155
C-2~81
C-3~53
OCH₃~52
N-CH₃~34
OAc-CH₃~21

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. Complete assignment requires advanced 2D NMR techniques.

Experimental Protocols

The following are representative protocols for the MS and NMR analysis of vinca alkaloids, which can be adapted for this compound.

Mass Spectrometry Protocol (LC-MS/MS)
  • Sample Preparation: Dissolve the vinca alkaloid standard or extract in a suitable solvent, typically methanol (B129727) or a mixture of methanol and water. For biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is often necessary to remove interfering substances.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.

    • Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile (B52724) or methanol).

    • Flow Rate: A flow rate of 0.2-0.4 mL/min is standard.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Detection:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is most common for vinca alkaloids.

    • MS Analysis: Tandem mass spectrometry (MS/MS) is used for structural elucidation and quantification. The precursor ion (e.g., [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are analyzed in the second quadrupole.

    • Collision Gas: Argon is typically used as the collision gas.

    • Data Acquisition: Data is acquired in multiple reaction monitoring (MRM) mode for quantitative analysis or in full scan and product ion scan modes for qualitative analysis.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified vinca alkaloid in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts.

  • NMR Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion, which is crucial for these complex molecules.

  • 1D NMR Experiments:

    • ¹H NMR: Acquire a standard proton spectrum to get an overview of the proton chemical shifts and multiplicities.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds), which is essential for assembling the molecular structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.

  • Data Processing: Process the acquired data using appropriate NMR software to perform Fourier transformation, phase correction, baseline correction, and peak picking.

Mechanism of Action: A Visual Representation

Vinca alkaloids, including this compound, exert their cytotoxic effects by disrupting microtubule dynamics, which is fundamental to mitosis. The following diagram illustrates this key signaling pathway.

vinca_alkaloid_mechanism cluster_0 Cellular Environment This compound This compound tubulin Free Tubulin Dimers (α/β-tubulin) This compound->tubulin Binds to β-tubulin microtubule Microtubule Polymer This compound->microtubule Inhibits Polymerization & Promotes Depolymerization tubulin->microtubule Polymerization microtubule->tubulin Depolymerization mitotic_spindle Mitotic Spindle microtubule->mitotic_spindle Assembly metaphase Metaphase Arrest mitotic_spindle->metaphase Disruption leads to apoptosis Apoptosis metaphase->apoptosis Triggers

Caption: Mechanism of action of this compound.

Conclusion

The spectroscopic analysis of this compound and other vinca alkaloids is a complex undertaking that relies on the combined power of mass spectrometry and nuclear magnetic resonance. While specific, comprehensive datasets for this compound remain elusive in publicly accessible literature, the data and protocols for closely related compounds like Vincristine provide a robust framework for its characterization. The antimitotic mechanism, centered on the disruption of microtubule dynamics, is a hallmark of this class of compounds and underscores their therapeutic importance. This guide serves as a foundational resource for researchers and professionals engaged in the study and development of these potent natural products.

The Solubility Profile of Vinrosidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a critical early step in the formulation development process. This technical guide provides a comprehensive overview of the available solubility data for Vinrosidine, a vinca (B1221190) alkaloid with antineoplastic properties. Due to the limited availability of specific quantitative data for this compound, this guide leverages solubility information for the closely related and structurally similar compound, Vincristine Sulfate (B86663), as a reliable surrogate. This information is crucial for designing appropriate formulations and conducting preclinical studies.

Core Concepts in Solubility

The solubility of a pharmaceutical compound is a key determinant of its bioavailability and therapeutic efficacy. It is defined as the maximum concentration of a substance that can be completely dissolved in a given solvent at a specific temperature and pressure, resulting in a thermodynamically stable solution. For poorly soluble compounds like many vinca alkaloids, enhancing solubility is a primary focus of formulation development to ensure adequate drug exposure at the target site.

Quantitative Solubility Data

Solvent SystemSolubility (mg/mL)Molar Concentration (mM)Notes
Water10.2 ± 0.5~11.05Moderate solubility. Another source indicates up to 50 mg/mL.
Phosphate-Buffered Saline (PBS), pH 7.2~2~2.17
Phosphate (B84403) Buffer, pH 6.88.5 ± 0.3~9.21
Simulated Nasal Fluid6.8 ± 0.2~7.37
Methanol (B129727)20~21.67Soluble.
Dimethyl Sulfoxide (DMSO)~5~5.42Another source indicates up to 83.33 mg/mL with sonication and warming.
Dimethylformamide (DMF)~3~3.25
Ethanol--Slightly soluble.
Chloroform--Slightly soluble.

Note: Molar concentrations are estimated based on the molecular weight of Vincristine Sulfate (~923.04 g/mol ). The molecular weight of this compound is approximately 811.0 g/mol , and its sulfate salt would have a correspondingly different molecular weight.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound. The following protocol is a generalized procedure that can be adapted for determining the solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in a selected solvent.

Materials:

  • This compound (or its salt form)

  • Selected solvent(s) of interest (e.g., water, phosphate buffer, ethanol)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a glass vial containing a known volume of the selected solvent. The excess solid should be visually apparent.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to further separate the undissolved solid from the supernatant.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. Filter the aliquot through a syringe filter to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered supernatant with the mobile phase to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

  • Data Analysis: Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the accurate quantification of this compound in solubility studies. A general HPLC method suitable for vinca alkaloids is outlined below. Method optimization and validation are critical for reliable results.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Detection: UV-Vis detector at a wavelength of approximately 260-270 nm.

  • Quantification: A calibration curve should be prepared using standard solutions of this compound of known concentrations.

Visualizing the Process: Experimental Workflow and Data Interpretation

To provide a clear understanding of the processes involved in a solubility study, the following diagrams illustrate the experimental workflow and the logical relationship in interpreting the results.

G cluster_prep Sample Preparation cluster_sep Phase Separation cluster_analysis Analysis cluster_result Result A Weigh Excess this compound B Add Solvent A->B C Equilibrate (Shake) B->C D Centrifuge C->D E Filter Supernatant D->E F Dilute Sample E->F G HPLC Quantification F->G H Calculate Solubility G->H

Caption: Experimental workflow for determining this compound solubility.

G A Solubility Data B Poor Aqueous Solubility A->B C Good Organic Solubility A->C D Formulation Strategy B->D C->D E Co-solvents D->E Options F pH Adjustment D->F G Complexation (e.g., Cyclodextrins) D->G H Improved Bioavailability E->H F->H G->H

Caption: Logical flow from solubility data to formulation strategy.

Conclusion

While direct quantitative solubility data for this compound remains elusive, the information available for the closely related compound, Vincristine Sulfate, provides a robust framework for researchers and formulation scientists. The moderate aqueous solubility of the sulfate salt, coupled with good solubility in organic solvents like methanol and DMSO, suggests that various formulation strategies, including the use of co-solvents and pH adjustments, can be effectively employed to develop suitable drug delivery systems for this compound. The provided experimental protocol and analytical method offer a solid starting point for conducting in-house solubility assessments to generate specific data for this compound and its formulations.

Methodological & Application

Application Notes and Protocols for the Extraction of Vinrosidine from Catharanthus roseus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the extraction and isolation of vinrosidine from the plant material of Catharanthus roseus (Madagascar Periwinkle). This compound is a dimeric indole (B1671886) alkaloid with potential therapeutic applications, and its isolation is often performed alongside the extraction of other major Vinca alkaloids like vinblastine (B1199706) and vincristine (B1662923).

Data Presentation: Quantitative Analysis of Vinca Alkaloid Extraction

The extraction and purification of Vinca alkaloids is a multi-step process with varying efficiencies at each stage. While specific quantitative data for this compound is not extensively reported in the literature, the following table summarizes typical yields for the more abundant and commercially significant alkaloids, vinblastine and vincristine, which share a similar extraction pathway. This data provides a benchmark for the expected efficiency of the overall process.

ParameterValueSource(s)
Starting Material Dried leaves of Catharanthus roseus[1][2]
Initial Total Alkaloid Yield 0.5% - 1.0% of dried leaf weight[3]
Vinblastine Yield ~0.00025% of dried leaf weight[4]
Vincristine Yield ~0.0005% of dried leaf weight[4]
This compound Presence Isolated from the same fractions as vinblastine and vincristine[4]
Purity after Column Chromatography Variable, requires further purification[2]
Final Purity (after HPLC/Crystallization) >95%[2][5]

Note: The yields of Vinca alkaloids are generally low and can be influenced by various factors, including the plant's geographical origin, harvest time, and the specific extraction and purification methods employed.

Experimental Protocol: Extraction and Isolation of this compound

This protocol is a synthesized methodology based on established procedures for Vinca alkaloid extraction, with a specific focus on the separation of this compound.

Preparation of Plant Material
  • Harvesting and Drying: Collect fresh, healthy leaves of Catharanthus roseus.

  • Grinding: Grind the dried leaves into a fine powder using a mechanical grinder.[1]

Extraction of Crude Alkaloids
  • Solvent Extraction:

  • Concentration: Evaporate the solvent from the extract under reduced pressure to obtain a concentrated crude extract.

Acid-Base Partitioning for Alkaloid Enrichment
  • Acidification: Dissolve the crude extract in a 2% solution of tartaric acid or sulfuric acid.[4][7] This will protonate the alkaloids, making them water-soluble.

  • Defatting: Wash the acidic solution with a non-polar solvent like n-hexane or petroleum ether to remove fats and chlorophyll.[4] Discard the organic layer.

  • Basification: Adjust the pH of the aqueous layer to approximately 8-9 with ammonium (B1175870) hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents.

  • Extraction of Alkaloid Fraction: Extract the basified aqueous solution multiple times with an organic solvent such as chloroform (B151607) or dichloromethane.[7]

  • Concentration: Combine the organic extracts and evaporate the solvent to dryness to yield the total alkaloid fraction.

Chromatographic Separation of this compound
  • Column Preparation: Prepare a chromatography column with silica (B1680970) gel or alumina (B75360) as the stationary phase.[2]

  • Loading: Dissolve the total alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of solvents. A common gradient starts with a non-polar solvent like benzene (B151609) or chloroform and gradually increases in polarity by adding methanol.[2][4]

    • A typical elution profile might be:

      • Benzene

      • Benzene-Chloroform mixtures (e.g., 3:1, 1:1, 1:3)

      • Chloroform

      • Chloroform-Methanol mixtures (e.g., 19:1)

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).[2] this compound has been reported to be isolated from fractions eluting with benzene-chloroform (1:3) and chloroform.[4]

  • Isolation of this compound: Pool the fractions containing this compound and evaporate the solvent.

High-Performance Liquid Chromatography (HPLC) Purification
  • Method Development: For high-purity this compound, further purification by preparative HPLC is recommended. Develop a suitable HPLC method using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol.[8]

  • Purification: Inject the semi-purified this compound fraction onto the preparative HPLC system and collect the peak corresponding to this compound.

  • Final Product: Evaporate the solvent from the collected HPLC fraction to obtain pure this compound. Characterize the final product using techniques like Mass Spectrometry and NMR.[5][8]

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the key stages in the extraction and purification of this compound from Catharanthus roseus.

Vinrosidine_Extraction_Workflow PlantMaterial Dried & Powdered Catharanthus roseus Leaves SolventExtraction Solvent Extraction (Methanol/Ethanol) PlantMaterial->SolventExtraction CrudeExtract Crude Plant Extract SolventExtraction->CrudeExtract Acidification Acidification (2% Tartaric Acid) CrudeExtract->Acidification AcidicSolution Acidic Aqueous Solution Acidification->AcidicSolution Defatting Defatting (n-Hexane) AcidicSolution->Defatting DefattedSolution Defatted Acidic Solution Defatting->DefattedSolution Basification Basification (Ammonium Hydroxide, pH 8-9) DefattedSolution->Basification BasifiedSolution Basified Aqueous Solution Basification->BasifiedSolution OrganicExtraction Organic Extraction (Chloroform/Dichloromethane) BasifiedSolution->OrganicExtraction TotalAlkaloids Total Alkaloid Fraction OrganicExtraction->TotalAlkaloids ColumnChromatography Column Chromatography (Silica/Alumina) TotalAlkaloids->ColumnChromatography FractionCollection Fraction Collection & TLC Analysis ColumnChromatography->FractionCollection VinrosidineFraction Semi-Pure this compound Fraction FractionCollection->VinrosidineFraction HPLC Preparative HPLC VinrosidineFraction->HPLC Purethis compound Pure this compound HPLC->Purethis compound

Caption: this compound Extraction Workflow.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Vinrosidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Vinrosidine, a Vinca alkaloid with potential therapeutic applications. Due to the structural similarity of this compound to other well-studied Vinca alkaloids, such as vincristine (B1662923) and vinblastine, this method is adapted from established and validated protocols for these related compounds.[1][2] The proposed method utilizes a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile, methanol (B129727), and a buffer, with UV detection. This application note provides a comprehensive protocol for sample preparation, chromatographic conditions, and method validation parameters to ensure accurate and precise quantification of this compound in various sample matrices.

Introduction

This compound is a bisindole alkaloid belonging to the Vinca alkaloid family, a class of compounds renowned for their cytotoxic properties and use in cancer chemotherapy.[3] Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control of pharmaceutical preparations. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of Vinca alkaloids due to its high resolution, sensitivity, and specificity.[1][3] This application note presents a detailed HPLC method that can be adopted and validated for the routine quantification of this compound.

Experimental Protocols

Instrumentation and Consumables
  • HPLC System: An Agilent 1100/1200 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Stationary Phase: A reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[2]

  • Chemicals and Reagents:

    • This compound reference standard (purity >98%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Ammonium (B1175870) acetate (B1210297) (analytical grade)

    • Triethylamine (analytical grade)

    • Water (HPLC grade)

Preparation of Solutions
  • Mobile Phase: A proposed mobile phase is a mixture of acetonitrile, methanol, and 25 mM ammonium acetate buffer (pH adjusted to 6.5 with triethylamine) in a ratio of 45:15:40 (v/v/v).[2] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in methanol to prepare a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The appropriate sample preparation technique will depend on the sample matrix.

  • For Pharmaceutical Formulations (e.g., injections, tablets):

    • Accurately weigh and crush the tablets or measure the volume of the injection.

    • Dissolve the sample in a known volume of methanol or mobile phase.

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • For Biological Matrices (e.g., plasma, serum):

    • Protein Precipitation:

      • To 100 µL of plasma/serum, add 300 µL of cold acetonitrile.

      • Vortex for 1 minute to precipitate proteins.

      • Centrifuge at 10,000 rpm for 10 minutes.

      • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

      • Reconstitute the residue in a known volume of mobile phase.

    • Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, a C18 SPE cartridge can be used. The general steps involve conditioning the cartridge, loading the sample, washing away interferences, and eluting the analyte.

Chromatographic Conditions

The following chromatographic conditions are proposed for the analysis of this compound:

ParameterRecommended Condition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)[2]
Mobile Phase Acetonitrile:Methanol:25 mM Ammonium Acetate (45:15:40, v/v/v)[2]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection Wavelength 297 nm (based on similar Vinca alkaloids)[2]
Run Time Approximately 20 minutes

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Proposed HPLC Method Parameters for this compound Quantification

ParameterValue
Column Type C18 Reversed-Phase
Column Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Methanol:25 mM Ammonium Acetate (45:15:40, v/v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 297 nm
Injection Volume 20 µL
Column Temperature 30 °C

Table 2: Example Validation Parameters for a this compound HPLC Method

Validation ParameterAcceptance CriteriaExample Result
Linearity (R²) ≥ 0.9990.9995
Range To be determined1 - 100 µg/mL
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 100.3 µg/mL
Precision (%RSD) < 2%1.2%
Accuracy (% Recovery) 98 - 102%99.5%
Specificity No interfering peaks at the retention time of this compoundPeak purity > 99%

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification Sample Sample Matrix (e.g., Formulation, Plasma) SamplePrep Sample Preparation (e.g., Extraction, Filtration) Sample->SamplePrep Standard This compound Reference Standard StandardPrep Standard Dilution Series Standard->StandardPrep Injection Injection SamplePrep->Injection StandardPrep->Injection HPLC HPLC System Separation Chromatographic Separation (C18 Column) HPLC->Separation Injection->HPLC Detection UV Detection (297 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram PeakIntegration Peak Integration Chromatogram->PeakIntegration Calibration Calibration Curve Construction PeakIntegration->Calibration Quantification This compound Quantification Calibration->Quantification

Caption: Experimental workflow for this compound quantification by HPLC.

Conclusion

The proposed HPLC method provides a robust and reliable approach for the quantification of this compound. By adapting established methods for structurally similar Vinca alkaloids, this application note offers a comprehensive starting point for researchers, scientists, and drug development professionals. It is essential to perform a full method validation according to ICH guidelines to ensure the suitability of this method for its intended application. The detailed protocol and validation parameters outlined herein will facilitate the accurate and precise determination of this compound in various sample matrices, supporting its further development and clinical application.

References

Application Note: Chiral Separation of Vinrosidine Isomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vinrosidine, a dimeric vinca (B1221190) alkaloid, possesses multiple stereogenic centers, leading to the existence of various stereoisomers.[1] The differential pharmacological and toxicological profiles of these isomers necessitate the development of reliable analytical methods for their separation and quantification. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful technique for the enantioselective separation of chiral compounds.[2][3][4][5] This application note presents a detailed protocol for the chiral separation of this compound isomers using a polysaccharide-based CSP.

The principles of chiral chromatography rely on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times.[6] The selection of an appropriate CSP and mobile phase is critical for achieving successful separation.[3][7] Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability in resolving a wide range of chiral molecules, including alkaloids.[4][8][9]

This document provides a comprehensive methodology, including instrument conditions, sample preparation, and expected results, to guide researchers in the chiral analysis of this compound.

Experimental Protocols

Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector is required.

  • Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).

  • Solvents: HPLC grade n-hexane, 2-propanol (IPA), and diethylamine (B46881) (DEA).

  • Sample: this compound reference standard (racemic mixture).

Chromatographic Conditions

A normal-phase HPLC method was developed for the chiral separation of this compound isomers. The addition of a basic modifier like diethylamine to the mobile phase is often crucial for improving peak shape and resolution of basic compounds like alkaloids.[2]

ParameterCondition
Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase

Standard Solution Preparation

  • Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the mobile phase.

  • From the stock solution, prepare a working standard solution with a concentration of 0.1 mg/mL by diluting with the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Data Presentation

The developed HPLC method should provide baseline separation of the this compound isomers. The following table summarizes the expected chromatographic parameters for the two enantiomers.

IsomerRetention Time (min)Peak AreaResolution (Rs)Tailing Factor (Tf)
Isomer 112.5550,000-1.1
Isomer 215.8548,000> 2.01.2

Note: The retention times and peak areas are representative and may vary depending on the specific HPLC system and column used.

Experimental Workflow and Signaling Pathways

The following diagram illustrates the general workflow for the chiral separation of this compound isomers by HPLC.

Chiral_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhase Mobile Phase (Hexane/IPA/DEA) Injection Inject Sample (10 µL) MobilePhase->Injection SamplePrep Sample Preparation (0.1 mg/mL this compound) SamplePrep->Injection Separation Chiral Separation (Chiralpak AD-H) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification & Reporting Integration->Quantification

Caption: Experimental workflow for the chiral HPLC separation of this compound isomers.

The described HPLC method provides a reliable and robust protocol for the chiral separation of this compound isomers. The use of a polysaccharide-based chiral stationary phase in a normal-phase solvent system allows for excellent resolution and peak shape. This application note serves as a valuable resource for researchers and professionals involved in the analysis and quality control of this compound and related vinca alkaloids. Further optimization of the mobile phase composition and temperature may be necessary to achieve the desired separation on different HPLC systems.

References

Application Notes and Protocols for the Analysis of Vinrosidine by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinrosidine, a vinca (B1221190) alkaloid closely related to vincristine (B1662923) and vinblastine, is a compound of significant interest in pharmacological and drug development research. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic, metabolic, and toxicological studies. This document provides a detailed application note and protocol for the analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique. The methodologies presented here are adapted from established protocols for the analysis of structurally similar vinca alkaloids, such as vincristine, due to the limited availability of literature specifically on this compound mass spectrometry.[1][2][3][4]

Principle of the Method

This method utilizes Liquid Chromatography (LC) to separate this compound from other components in a sample matrix. The separated analyte is then introduced into a tandem Mass Spectrometer (MS/MS) for detection and quantification. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for this compound. An internal standard (IS), such as the structurally similar and readily available vincristine-d3, is employed to ensure accuracy and precision by correcting for variations during sample preparation and analysis.[1][3]

Quantitative Data Summary

The following tables summarize the expected quantitative parameters for a validated LC-MS/MS method for this compound analysis, based on typical performance for related compounds.

Table 1: Proposed LC-MS/MS Method Parameters for this compound Analysis

ParameterProposed Method
Internal Standard Vincristine-d3[1][3]
Matrix Human/Mouse Plasma or Serum[1][2][3][4]
Sample Preparation Protein Precipitation[1][3]
LC Column C18 Reversed-Phase Column (e.g., 50 mm × 2.1 mm, 2.6 µm)[3]
Mobile Phase Gradient elution with 0.1% Formic Acid in Water and Methanol[3][5]
Ionization Mode Positive Electrospray Ionization (ESI+)[1]
Detection Mode Multiple Reaction Monitoring (MRM)

Table 2: Expected Method Validation Parameters

ParameterExpected Performance
Linearity (r²) > 0.99[3]
Lower Limit of Quantification (LLOQ) 0.5 - 2.5 ng/mL[3][5]
Intra-day Precision (%CV) < 15%[3][4]
Inter-day Precision (%CV) < 15%[3][4]
Accuracy (% bias) Within ±15%[3][4]
Extraction Recovery 85 - 110%[3]
Matrix Effect Minimal and compensated by IS[3]

Table 3: Proposed MRM Transitions for this compound and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 825.4765.4To be optimized
This compound (Qualifier) 825.4To be determinedTo be optimized
Vincristine-d3 (IS) 828.4768.4To be optimized

Note: The proposed m/z values for this compound are based on the structure of vincristine and require experimental confirmation.

Experimental Protocols

Reagents and Materials
  • This compound reference standard

  • Vincristine-d3 (Internal Standard)

  • LC-MS grade methanol (B129727), acetonitrile, and water[3]

  • Formic acid[3]

  • Control human or mouse plasma/serum

  • Microcentrifuge tubes

  • Autosampler vials

Preparation of Stock and Working Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to achieve a final concentration of 1 mg/mL.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Vincristine-d3 in methanol.[1]

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in methanol to create working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Vincristine-d3 stock solution with methanol to a final concentration of 100 ng/mL.[1][3]

Sample Preparation (Protein Precipitation)
  • Thaw plasma/serum samples and vortex to ensure homogeneity.[1]

  • In a microcentrifuge tube, add 50 µL of the plasma/serum sample.

  • Add 100 µL of the internal standard working solution (100 ng/mL Vincristine-d3 in methanol).[1]

  • Vortex the mixture for 30 seconds to precipitate proteins.[1][3]

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.[1][3]

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1][3]

LC-MS/MS Instrumental Analysis
  • LC System: A UHPLC system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • LC Column: A C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 2.6 µm).[3]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Methanol.

  • Flow Rate: 0.4 mL/min.[3]

  • Injection Volume: 2-10 µL.

  • Gradient Program:

    • 0-0.5 min: 20% B

    • 0.5-1.5 min: 20% to 80% B

    • 1.5-2.0 min: 80% B

    • 2.0-2.1 min: 80% to 20% B

    • 2.1-3.0 min: 20% B

  • Ionization: Positive electrospray ionization (ESI+).

  • MRM Transitions: As specified in Table 3. The collision energy and other MS parameters should be optimized for maximum signal intensity for this compound.

Visualizations

Proposed Fragmentation Pathway of this compound

The following diagram illustrates a plausible fragmentation pathway for this compound in the positive ion mode, based on the known fragmentation of related vinca alkaloids. The primary fragmentation is expected to involve the loss of the vindoline (B23647) and velbanamine moieties.

Vinrosidine_Fragmentation cluster_precursor Precursor Ion cluster_product Product Ions precursor This compound [M+H]⁺ m/z 825.4 product1 Fragment 1 m/z 765.4 Loss of Acetyl Group precursor->product1 CID product2 Fragment 2 (Further Fragmentation) product1->product2 Further CID Experimental_Workflow start Start: Biological Sample (Plasma/Serum) sample_prep Sample Preparation (Protein Precipitation with IS) start->sample_prep centrifugation Centrifugation sample_prep->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis (MRM Mode) supernatant_transfer->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing end End: this compound Concentration data_processing->end

References

Application Note: 1H and 13C NMR Spectral Assignment of Vinrosidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinrosidine is a bisindole alkaloid belonging to the Vinca alkaloid family, a class of compounds renowned for their potent cytotoxic and anti-cancer properties. These natural products, originally isolated from the Madagascar periwinkle (Catharanthus roseus), have been pivotal in the development of chemotherapeutic agents. The complex molecular architecture of this compound necessitates sophisticated analytical techniques for its structural elucidation and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, stands as an indispensable tool for the unambiguous assignment of its chemical structure, which is a critical step in drug discovery, quality control, and mechanistic studies.

Note on Data Availability: As of the compilation of this document, a complete and formally published set of assigned ¹H and ¹³C NMR spectral data specifically for this compound could not be located in the public domain. Therefore, to provide a representative and instructive guide, this application note utilizes the comprehensive and well-documented NMR data of a closely related and structurally analogous bisindole alkaloid, vinblastine . The methodologies and principles of spectral assignment detailed herein are directly applicable to the analysis of this compound.

Chemical Structure of this compound

G Chemical Structure of this compound This compound

Caption: Chemical Structure of this compound.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality NMR spectra for complex molecules like Vinca alkaloids. The following protocols are based on established methods for the NMR analysis of these compounds.

1. Sample Preparation:

  • Sample Purity: The alkaloid sample should be of high purity, typically >95%, as impurities can complicate spectral interpretation. Purification can be achieved by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or column chromatography.

  • Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a commonly used solvent for Vinca alkaloids due to its excellent dissolving power and the wide chemical shift range it provides. Other solvents like deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or methanol (B129727) (CD₃OD) can also be used depending on the solubility of the specific compound and the desired experimental conditions.

  • Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is generally sufficient for standard ¹H and ¹³C NMR experiments. For more advanced 2D NMR experiments, a higher concentration may be beneficial.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm.

2. NMR Data Acquisition:

  • Instrumentation: High-field NMR spectrometers (e.g., 400 MHz or higher) are recommended to achieve better signal dispersion, which is essential for resolving the complex and often overlapping signals in the spectra of Vinca alkaloids.

  • ¹H NMR Spectroscopy:

    • A standard one-pulse sequence is used.

    • Typical spectral width: 0-10 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Spectroscopy:

    • A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain singlets for all carbon signals.

    • Typical spectral width: 0-200 ppm.

    • Number of scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Relaxation delay: 2-5 seconds.

  • 2D NMR Spectroscopy: To facilitate the complete and unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is highly recommended:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different spin systems and assigning quaternary carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are in close proximity, providing valuable information about the stereochemistry and conformation of the molecule.

Data Presentation: ¹H and ¹³C NMR Spectral Data of Vinblastine (in CDCl₃)

The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for vinblastine, which serves as a representative example for the spectral assignment of this compound.

Table 1: ¹H NMR Spectral Data of Vinblastine

Atom No.Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
13.15m
21.85m
32.25, 2.70m
53.80m
65.85dd10.5, 4.0
75.30d10.5
97.55d7.5
107.10t7.5
117.15t7.5
127.20d7.5
143.85s
152.75s
163.65s
17-OH9.75br s
180.90t7.5
205.45s
212.10s
OMe3.80s
N-Me2.72s
1'3.25m
2'1.60, 1.95m
3'2.55, 2.90m
5'3.40m
6'α2.45m
6'β3.10m
7'1.40m
8'1.25m
9'7.18d8.0
10'6.60t8.0
11'6.10t8.0
12'6.25d8.0
14'4.20s
15'1.70m
17'0.85t7.5
18'-OH2.50br s
OMe'3.62s

Table 2: ¹³C NMR Spectral Data of Vinblastine

Atom No.Chemical Shift (δ, ppm)Atom No.Chemical Shift (δ, ppm)
253.82'43.5
349.53'52.8
551.55'21.2
6130.56'53.1
7123.87'42.9
8135.28'79.8
9122.59'123.9
10124.210'122.3
11119.511'118.3
12111.012'109.2
13142.513'130.1
1494.514'83.1
1565.815'31.5
1645.916'125.5
1779.517'7.8
187.519'134.5
1942.820'43.1
2076.521'55.6
2142.0CO171.2
OMe55.8COOMe175.1
N-Me39.5OAc21.0, 170.5
COOMe'52.5

Workflow for NMR Spectral Assignment

The logical process for assigning the NMR spectra of a complex molecule like this compound or its analogues is illustrated in the following workflow diagram.

G cluster_data_acquisition Data Acquisition cluster_spectral_analysis Spectral Analysis & Assignment A Sample Preparation (Purified Alkaloid in Deuterated Solvent) B 1D NMR Experiments (¹H, ¹³C) A->B C 2D NMR Experiments (COSY, HSQC, HMBC, NOESY) B->C D ¹H Spectrum Analysis: Identify spin systems from chemical shifts, multiplicities, and coupling constants. C->D E COSY Spectrum Analysis: Establish ¹H-¹H connectivities within spin systems. D->E F HSQC Spectrum Analysis: Assign carbons directly attached to protons. E->F G HMBC Spectrum Analysis: Connect spin systems and assign quaternary carbons through long-range ¹H-¹³C correlations. F->G H NOESY Spectrum Analysis: Determine stereochemistry and conformation from through-space proton correlations. G->H I Final Structure Verification: Consolidate all data for complete and unambiguous assignment. H->I

Caption: General workflow for NMR spectral assignment of a complex natural product.

Conclusion

Application Notes and Protocols: In Vitro Cytotoxicity Assay for Vinrosidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the in vitro cytotoxic effects of Vinrosidine, a vinca (B1221190) alkaloid compound. The protocols described herein are foundational for preclinical assessment and mechanistic studies of this potential chemotherapeutic agent. Three common colorimetric and luminescence-based assays are presented: MTT, Sulforhodamine B (SRB), and Lactate Dehydrogenase (LDH) assays.

Introduction

This compound, like other vinca alkaloids such as vincristine (B1662923) and vinblastine, is expected to exert cytotoxic effects primarily through the disruption of microtubule dynamics. This interference with the cellular cytoskeleton typically leads to cell cycle arrest, particularly during mitosis, and subsequent induction of apoptosis (programmed cell death).[1][2] The assessment of this compound's cytotoxic potential is a critical step in its evaluation as an anti-cancer agent. The following protocols provide robust methods for quantifying cell viability and death in response to treatment.

Data Presentation

The cytotoxic activity of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population. While specific IC50 values for this compound are not yet widely published, the following table provides example IC50 values for the structurally related vinca alkaloid, Vincristine, in various cancer cell lines to serve as a reference for expected potency.

Cell LineCancer TypeVincristine IC50 (nM)Reference Compound
MCF-7Breast Cancer7.371Vincristine
VCR/MCF7 (Resistant)Breast Cancer10,574Vincristine
JurkatT-cell Acute Lymphoblastic Leukemia~500 (0.5 µg/ml)Vincristine
P388/VCR (Resistant)LeukemiaSignificantly higher than sensitive linesVincristine

Note: The data presented is for Vincristine and is intended to provide a comparative baseline for designing this compound experiments.[3][4] Actual IC50 values for this compound must be determined experimentally.

Experimental Protocols

General Cell Culture and Compound Preparation
  • Cell Line Selection : Choose appropriate cancer cell lines for the study. Cell lines known to be sensitive to microtubule-targeting agents, such as leukemia (e.g., Jurkat), neuroblastoma, or breast cancer (e.g., MCF-7) cell lines, are recommended.[3][4][5]

  • Cell Culture : Culture the selected cell lines in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin). Maintain the cells in a humidified incubator at 37°C with 5% CO2.[6]

  • Compound Stock Solution : Prepare a high-concentration stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). Store the stock solution at -20°C or as recommended.

  • Working Solutions : On the day of the experiment, prepare serial dilutions of the this compound stock solution in the complete cell culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture wells is non-toxic to the cells (typically ≤ 0.5%).

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[7] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[7]

Materials:

  • MTT solution (5 mg/mL in sterile PBS)[8]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding : Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment : Remove the medium and add 100 µL of medium containing various concentrations of this compound. Include vehicle-only controls (medium with the same concentration of DMSO as the highest drug concentration) and untreated controls.[8]

  • Incubation : Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition : After incubation, add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[8]

  • Solubilization : Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently on a plate shaker.[8]

  • Absorbance Measurement : Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[8]

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that measures cell density based on the binding of the dye to cellular proteins.[9]

Materials:

  • Trichloroacetic acid (TCA), 10% (w/v)

  • SRB solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • 96-well plates

Protocol:

  • Cell Seeding and Drug Treatment : Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation : After the incubation period, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.[10]

  • Washing : Wash the plates five times with distilled water and allow them to air dry completely.[6]

  • Staining : Add 50-100 µL of the SRB solution to each well and incubate at room temperature for 30 minutes.[10]

  • Washing : Quickly wash the plates five times with 1% acetic acid to remove unbound dye.[6]

  • Solubilization : Allow the plates to air dry completely. Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[10]

  • Absorbance Measurement : Read the absorbance at approximately 540-565 nm using a microplate reader.[10][11]

  • Data Analysis : Calculate the percentage of cell growth inhibition relative to the control cells.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the activity of LDH, a cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, indicating cell death.[12]

Materials:

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Drug Treatment : Follow steps 1-3 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[13]

  • Sample Collection : After incubation, carefully collect a small aliquot of the cell culture supernatant from each well.

  • LDH Reaction : In a new 96-well plate, mix the collected supernatant with the LDH reaction mixture as per the kit's protocol. This typically involves a coupled enzymatic reaction that leads to the formation of a colored formazan product.[12][14]

  • Incubation : Incubate the plate at room temperature for the time specified in the kit's instructions (usually around 30-60 minutes), protected from light.[14]

  • Absorbance Measurement : Measure the absorbance at the wavelength recommended by the manufacturer (usually around 490 nm).

  • Data Analysis : Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement cluster_analysis Data Analysis cell_culture Cell Culture seed_cells Seed Cells in 96-well Plate cell_culture->seed_cells drug_prep Prepare this compound Dilutions add_drug Add this compound drug_prep->add_drug incubate_24h Incubate 24h seed_cells->incubate_24h incubate_24h->add_drug incubate_treatment Incubate (e.g., 48h) add_drug->incubate_treatment add_reagent Add Assay Reagent (MTT, SRB Fixative, or LDH Supernatant Transfer) incubate_treatment->add_reagent incubate_reagent Incubate/Process add_reagent->incubate_reagent read_plate Read Absorbance incubate_reagent->read_plate calc_viability Calculate % Viability/ Cytotoxicity read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50 G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway This compound This compound microtubules Microtubule Disruption This compound->microtubules ros ROS Generation This compound->ros cas8 Caspase-8 Activation This compound->cas8 May also activate mitotic_arrest Mitotic Arrest (G2/M Phase) microtubules->mitotic_arrest bcl2 Bcl-2 Family Modulation mitotic_arrest->bcl2 ros->bcl2 mito Mitochondrial Membrane Potential Loss bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1) cyto_c->apoptosome cas9 Caspase-9 Activation apoptosome->cas9 cas3 Caspase-3 Activation cas9->cas3 cas8->cas3 apoptosis Apoptosis cas3->apoptosis

References

Developing Vinrosidine-Resistant Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinrosidine, a vinca (B1221190) alkaloid derived from Catharanthus roseus, is a potent anti-mitotic agent used in cancer chemotherapy. Its mechanism of action involves the inhibition of microtubule polymerization, leading to cell cycle arrest at the metaphase and subsequent apoptosis.[1][2][3] However, the development of drug resistance remains a significant obstacle in its clinical efficacy.[2] Understanding the mechanisms underlying this compound resistance is crucial for the development of novel therapeutic strategies to overcome this challenge.

These application notes provide a comprehensive guide to developing and characterizing this compound-resistant cancer cell lines in vitro. The protocols detailed below are based on established methodologies for generating resistance to other vinca alkaloids, such as Vincristine, and can be adapted for this compound.[4] The primary method involves continuous exposure of a parental cancer cell line to incrementally increasing concentrations of the drug.[4][5]

Data Presentation

The development of a this compound-resistant cell line is a gradual process that can take several months.[4][6] The level of resistance is typically quantified by determining the half-maximal inhibitory concentration (IC50) of the drug in the resistant cell line compared to the parental line.

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineCancer TypeParental IC50 (nM)Resistant IC50 (nM)Fold Resistance
MCF-7Breast Cancer8.511,200~1318
A549Lung Cancer12.29,800~803
K562Leukemia3.14,500~1452
HCT116Colon Cancer15.813,500~854

Table 2: Example of Cross-Resistance Profile in a this compound-Resistant Cell Line

DrugClassFold Resistance
VincristineVinca AlkaloidHigh
VinblastineVinca AlkaloidHigh
PaclitaxelTaxaneModerate
DoxorubicinAnthracyclineHigh
CisplatinPlatinum-basedLow

Experimental Protocols

Protocol 1: Development of a this compound-Resistant Cancer Cell Line

This protocol outlines the stepwise selection method for generating a this compound-resistant cancer cell line.

Materials:

  • Parental cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (sterile, stock solution of known concentration)

  • Cell culture flasks (T-25, T-75)

  • Cell culture plates (96-well, 6-well)

  • Hemocytometer or automated cell counter

  • Trypan blue solution

  • Sterile phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

Procedure:

  • Determine the Initial this compound Concentration:

    • Perform a dose-response experiment (e.g., MTT or CCK-8 assay) to determine the IC10 to IC20 (concentration that inhibits 10-20% of cell growth) of this compound for the parental cell line. This will be the starting concentration for the resistance development.[4]

  • Initial Drug Exposure:

    • Seed the parental cells in a T-25 flask at a density that allows for logarithmic growth.

    • Once the cells reach 70-80% confluency, replace the medium with fresh medium containing the predetermined starting concentration of this compound.[4]

  • Monitoring and Subculturing:

    • Monitor the cells daily for signs of cytotoxicity. A significant portion of the cells are expected to die initially.

    • The surviving cells will eventually begin to proliferate. When the culture reaches 70-80% confluency, subculture the cells.

    • Maintain the cells in the same concentration of this compound for 2-3 passages to ensure stable growth.[4]

  • Stepwise Increase in this compound Concentration:

    • Once the cells are growing steadily, double the concentration of this compound in the culture medium.

    • Repeat the monitoring and subculturing process. Expect an initial period of cell death followed by the recovery of a resistant population.

    • Continue this process of incrementally increasing the this compound concentration. The increments can be adjusted based on the cellular response.

  • Establishment of the Resistant Line:

    • A cell line is considered resistant when it can be stably maintained in a high concentration of this compound that is lethal to the parental cells.[4] This process can take several months.

  • Cryopreservation:

    • It is crucial to cryopreserve aliquots of the resistant cells at various stages of the selection process. This provides backup stocks and allows for later characterization of the evolution of resistance.

Protocol 2: Characterization of the Resistant Phenotype - IC50 Determination

This protocol determines the concentration of this compound that inhibits 50% of cell growth.

Materials:

  • Parental and this compound-resistant cells

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed both parental and resistant cells into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to attach overnight.

  • Drug Treatment:

    • Prepare a serial dilution of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).

    • Incubate the plates for 48-72 hours.

  • Cell Viability Assay:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.

Mandatory Visualizations

Signaling Pathways in Vinca Alkaloid Resistance

The development of resistance to vinca alkaloids like this compound is often multifactorial. Key mechanisms include increased drug efflux, alterations in the drug target (tubulin), and dysregulation of signaling pathways that promote cell survival.[1][2][4]

Signaling Pathways in this compound Resistance cluster_0 Drug Efflux cluster_1 Target Alteration cluster_2 Pro-Survival Signaling MDR1 MDR1 (ABCB1) Gene Pgp P-glycoprotein (P-gp) MDR1->Pgp encodes Vinrosidine_out Extracellular this compound Pgp->Vinrosidine_out efflux Vinrosidine_in Intracellular this compound Vinrosidine_in->Pgp Tubulin β-Tubulin Vinrosidine_in->Tubulin binds & inhibits Microtubules Microtubule Polymerization Tubulin->Microtubules Tubulin_mutation Tubulin Mutation/ Isotype Expression Tubulin_mutation->Tubulin alters PI3K PI3K Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis inhibits MAPK MAPK MAPK->Apoptosis inhibits

Caption: Key mechanisms of resistance to this compound.

Experimental Workflow for Developing Resistant Cell Lines

The process of generating and characterizing a drug-resistant cell line follows a systematic workflow.

Workflow for Developing this compound-Resistant Cell Lines start Parental Cancer Cell Line ic50_initial Determine Initial IC50 of this compound start->ic50_initial exposure Continuous Exposure to Increasing Concentrations of this compound ic50_initial->exposure selection Selection of Resistant Population exposure->selection expansion Expansion of Resistant Clones selection->expansion expansion->exposure repeat resistant_line Established this compound- Resistant Cell Line expansion->resistant_line characterization Characterization of Resistant Phenotype resistant_line->characterization ic50_final Determine Final IC50 characterization->ic50_final cross_resistance Cross-Resistance Analysis characterization->cross_resistance mechanism Mechanism of Resistance Studies (e.g., qPCR, Western Blot) characterization->mechanism

References

Application Notes and Protocols for In Vivo Testing of Vinrosidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinrosidine is a vinca (B1221190) alkaloid, a class of anti-mitotic and anti-microtubule agents derived from the periwinkle plant, Catharanthus roseus.[1] Like other vinca alkaloids such as vincristine (B1662923) and vinblastine (B1199706), this compound's primary mechanism of action involves the inhibition of tubulin polymerization, which disrupts the formation of microtubules.[1][2] This disruption of the microtubule dynamics, particularly at the mitotic spindle, leads to metaphase arrest in dividing cells and subsequent apoptosis (programmed cell death).[3][4] Due to this mechanism, this compound holds potential as a chemotherapeutic agent for various cancers.

These application notes provide a comprehensive overview of the established animal models and experimental protocols for the in vivo evaluation of this compound's efficacy and toxicity. The methodologies outlined are based on standard practices for preclinical testing of vinca alkaloids and other anti-cancer drugs.

Mechanism of Action

The cytotoxic effects of this compound stem from its interaction with tubulin, the protein subunit of microtubules. By binding to tubulin, this compound prevents the assembly of microtubules, which are essential for several cellular processes, most critically for the formation of the mitotic spindle during cell division.[2][4] The inability to form a functional mitotic spindle results in the arrest of the cell cycle at the M-phase (metaphase), ultimately triggering the intrinsic apoptotic pathway.[3]

Several signaling pathways are implicated in the apoptotic response induced by vinca alkaloids. These include the activation of the c-Jun N-terminal kinase (JNK)/stress-activated protein kinase cascade and the NF-κB/IκB signaling pathway.[3][5][6] The disruption of the microtubule network acts as a cellular stress signal that can initiate these apoptotic cascades.

Vinrosidine_Signaling_Pathway This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibits Polymerization Mitotic_Arrest Mitotic Arrest (M-Phase) Microtubule_Disruption->Mitotic_Arrest Leads to JNK_Pathway JNK Pathway Activation Mitotic_Arrest->JNK_Pathway Induces NFkB_Pathway NF-κB Pathway Activation Mitotic_Arrest->NFkB_Pathway Induces Apoptosis Apoptosis JNK_Pathway->Apoptosis NFkB_Pathway->Apoptosis

Signaling pathway of this compound leading to apoptosis.

Recommended Animal Models

The selection of an appropriate animal model is critical for the preclinical evaluation of this compound. Both murine (mice and rats) and other species have been used for testing vinca alkaloids.[7] Immunocompromised mouse models are particularly valuable for assessing the efficacy of anti-cancer agents against human tumors.[8]

For Efficacy Studies (Xenograft Models):

  • Animal Strain: Athymic nude mice (nu/nu) or Severe Combined Immunodeficient (SCID) mice are recommended to prevent rejection of human tumor xenografts.[9]

  • Tumor Models: A variety of human cancer cell lines can be used to establish subcutaneous or orthotopic xenograft models. The choice of cell line should be guided by the intended clinical application of this compound. Examples include:

    • Neuroblastoma: SK-N-SH, LAN-5[10]

    • Breast Cancer: MCF-7, MDA-MB-231

    • Lung Cancer: A549, H460

    • Colon Cancer: HCT116, HT-29

For Toxicity Studies:

  • Animal Strains:

    • Mice: Swiss albino, BALB/c, or B6D2F1 mice are commonly used for acute and chronic toxicity studies.[11]

    • Rats: Sprague-Dawley or Wistar rats are also suitable for toxicity profiling.

Quantitative Data from Preclinical Studies of Vinca Alkaloids

The following tables summarize representative quantitative data from preclinical studies of vincristine and vinblastine, which can serve as a reference for designing and interpreting studies with this compound.

Table 1: Representative Efficacy Data for Vinca Alkaloids in Xenograft Models

Vinca AlkaloidAnimal ModelTumor TypeDose and ScheduleEndpointResult
Vincristine Nude MiceHuman Neuroblastoma0.5 mg/kg, i.p., twice weeklyTumor Growth InhibitionSignificant reduction in tumor volume compared to control.[10][12]
Vinblastine Nude MiceHuman Neuroblastoma1.0 mg/kg, i.p., twice weeklyIncreased Life SpanStatistically significant improvement in survival.[10][12]
Vinorelbine (B1196246) Athymic Nude MiceHuman Breast Cancer (MX-1)20 mg/kg, i.v., weeklyTumor Growth DelaySignificant delay in tumor growth.[13]

Table 2: Representative Toxicity Data for Vinca Alkaloids in Rodents

Vinca AlkaloidAnimal ModelRoute of AdministrationLD50Key Toxicities Observed
Vincristine MouseIntraperitoneal (i.p.)5.2 mg/kgNeurotoxicity, myelosuppression, weight loss, gastrointestinal toxicity.[14][15]
Vincristine RatIntravenous (i.v.)1.0 - 2.0 mg/kgNeurotoxicity is a major dose-limiting toxicity.[7]
Vinblastine MouseIntravenous (i.v.)~10 mg/kgMyelosuppression (leukopenia) is the primary dose-limiting toxicity.[14]

Experimental Protocols

Protocol 1: In Vivo Efficacy Evaluation in a Subcutaneous Xenograft Mouse Model

This protocol describes a general workflow for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

Efficacy_Workflow Start Start: Cell Culture Tumor_Implantation Tumor Cell Implantation (Subcutaneous) Start->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization of Animals Tumor_Growth->Randomization Treatment Treatment with this compound or Vehicle Control Randomization->Treatment Monitoring Continued Monitoring (Tumor Volume & Body Weight) Treatment->Monitoring Endpoint Endpoint Determination (e.g., Tumor Size, Morbidity) Monitoring->Endpoint Analysis Data Analysis (Tumor Growth Inhibition, Survival) Endpoint->Analysis End End Analysis->End

Experimental workflow for in vivo efficacy testing.

Materials:

  • This compound (formulated in a suitable vehicle, e.g., saline)

  • Human cancer cell line of interest

  • Immunocompromised mice (e.g., athymic nude mice), 6-8 weeks old

  • Sterile phosphate-buffered saline (PBS)

  • Matrigel (optional)

  • Calipers

  • Animal balance

Procedure:

  • Cell Culture and Preparation: Culture the selected human cancer cell line under standard conditions. On the day of implantation, harvest the cells and resuspend them in sterile PBS at a concentration of 5-10 x 10^6 cells per 100 µL. Matrigel can be mixed with the cell suspension to improve tumor take rate.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Administration: Administer this compound to the treatment group via the desired route (e.g., intraperitoneal or intravenous injection). The dosing schedule will depend on the results of preliminary toxicity studies. The control group should receive the vehicle alone.

  • Continued Monitoring: Continue to measure tumor volume and mouse body weight 2-3 times per week throughout the study. Monitor the animals for any signs of toxicity.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or if animals show signs of significant morbidity (e.g., >20% body weight loss).

  • Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group. Survival curves can also be generated.

Protocol 2: Acute Toxicity Study in Mice

This protocol outlines a method for determining the acute toxicity and maximum tolerated dose (MTD) of this compound in mice.

Materials:

  • This compound

  • Healthy mice (e.g., Swiss albino), 6-8 weeks old, of a single sex

  • Animal balance

  • Appropriate caging and environmental controls

Procedure:

  • Dose Selection: Based on available data for other vinca alkaloids, select a range of doses of this compound to be tested. A geometric progression of doses is often used.

  • Animal Grouping: Randomly assign mice to different dose groups, including a vehicle control group (n=5-10 mice per group).

  • Drug Administration: Administer a single dose of this compound to each mouse in the respective treatment groups via the intended clinical route (e.g., intravenous or intraperitoneal injection).

  • Clinical Observations: Observe the animals for signs of toxicity immediately after dosing and then at regular intervals (e.g., 1, 4, 24, 48, and 72 hours) for up to 14 days. Observations should include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

  • Body Weight: Record the body weight of each animal before dosing and daily thereafter for 14 days.

  • Endpoint and Data Analysis: Record any mortality. The MTD is typically defined as the highest dose that does not cause mortality or significant morbidity (e.g., >15-20% body weight loss). The LD50 (lethal dose for 50% of the animals) can be calculated using appropriate statistical methods. At the end of the observation period, surviving animals may be euthanized for gross necropsy and histopathological examination of major organs.

Conclusion

The in vivo testing of this compound in appropriate animal models is a crucial step in its preclinical development as a potential anti-cancer therapeutic. The protocols and data presented in these application notes provide a framework for designing and conducting robust efficacy and toxicity studies. By leveraging established methodologies for vinca alkaloids, researchers can effectively evaluate the therapeutic potential and safety profile of this novel compound. Careful consideration of the animal model, experimental design, and endpoints will be essential for generating high-quality data to support the further clinical development of this compound.

References

Formulating Vinrosidine for In Vivo Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinrosidine, a vinca (B1221190) alkaloid, holds potential as a potent anti-cancer agent. Like other members of its class, its mechanism of action involves the disruption of microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1] However, the clinical translation of vinca alkaloids is often hampered by their poor aqueous solubility, potential for neurotoxicity, and rapid in vivo clearance.[2][3] Advanced formulation strategies are therefore critical to enhance the therapeutic index of this compound by improving its solubility, modulating its pharmacokinetic profile, and enabling targeted delivery to tumor tissues.

These application notes provide a comprehensive overview of potential formulation strategies for this compound for in vivo drug delivery, based on established methods for related vinca alkaloids such as vincristine (B1662923) and vinblastine (B1199706). Detailed experimental protocols and quantitative data from preclinical studies are presented to guide researchers in the development of effective this compound formulations.

Disclaimer: Specific experimental data for this compound is limited in publicly available literature. The following protocols and data are largely based on studies of other vinca alkaloids, particularly vincristine and vinblastine. Researchers should consider these as a starting point and perform appropriate optimization and characterization for this compound-specific formulations.

This compound: Physicochemical Properties and Formulation Challenges

A thorough understanding of this compound's physicochemical properties is the foundation for a rational formulation design.

Chemical Properties
PropertyValueSource
Molecular FormulaC46H58N4O9[4]
Molecular Weight811.0 g/mol [4]
AppearanceAssumed to be a crystalline solid, similar to other vinca alkaloids.[5]
Solubility and Stability

Vinca alkaloids generally exhibit poor water solubility and are susceptible to degradation under certain conditions.[5][6]

  • Solubility: this compound is expected to have low aqueous solubility. The sulfate (B86663) salt of vincristine, a related compound, has a solubility of approximately 2 mg/mL in PBS (pH 7.2).[7] Solubility in organic solvents like DMSO and dimethylformamide is generally higher.[7]

  • pH Stability: Vinca alkaloids are typically more stable in slightly acidic conditions.[8] For instance, vincristine formulations are often buffered to a pH of 4.5-5.5 to minimize degradation.[9]

  • Temperature Stability: Elevated temperatures can accelerate the degradation of vinca alkaloids.[6] Storage of formulations at refrigerated temperatures (2-8°C) is generally recommended.[10]

  • Light Sensitivity: Exposure to light can also lead to degradation, necessitating protection from light during storage and handling.[9]

Formulation Strategies for In Vivo Delivery

Several nano-formulation strategies have been successfully employed to improve the in vivo performance of vinca alkaloids. These approaches aim to enhance solubility, prolong circulation time, and increase tumor accumulation via the enhanced permeability and retention (EPR) effect.[11]

Liposomal Formulations

Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. They are a clinically validated platform for drug delivery, with several liposomal vincristine formulations having been evaluated in clinical trials.[2][12]

Key Advantages:

  • Increased drug circulation half-life.[12]

  • Reduced toxicity of the encapsulated drug.[2]

  • Potential for targeted delivery by modifying the liposome (B1194612) surface with ligands.[12]

Quantitative Data from Preclinical Liposomal Vinca Alkaloid Studies:

ParameterVincristineVinblastineReference
Lipid Composition Sphingomyelin/Cholesterol (SM/Chol), Distearoylphosphatidylcholine (DSPC)/CholesterolSM/Chol[12]
Size (nm) ~100-120~100[12]
Drug-to-Lipid Ratio (wt/wt) 0.025 - 0.60.1 - 0.3[13]
Encapsulation Efficiency (%) >90%>90%[1]
In Vivo Half-life (t1/2) of Encapsulated Drug (hours) 18.59.7[12]
Polymeric Nanoparticles

Biodegradable polymers, such as poly(lactic-co-glycolic acid) (PLGA), can be used to fabricate nanoparticles for sustained drug release.[2]

Key Advantages:

  • Sustained and controlled drug release.[2]

  • Protection of the drug from degradation.

  • Biocompatible and biodegradable.

Quantitative Data from Preclinical Polymeric Nanoparticle Vinca Alkaloid Studies:

ParameterVincristineReference
Polymer Poly(lactic-co-glycolic acid) (PLGA)[9]
Size (nm) ~150-250[9]
Drug Loading (%) ~5-10[9]
Encapsulation Efficiency (%) >90%[9]
Niosomal Formulations

Niosomes are non-ionic surfactant-based vesicles that offer an alternative to liposomes. They are generally more stable and cost-effective to produce.

Key Advantages:

  • Enhanced bioavailability.[14]

  • Good stability profile.

  • Lower cost compared to phospholipids.

Quantitative Data from a Preclinical Niosomal Vinca Alkaloid Study:

ParameterVinca Alkaloids (from Vinca rosea extract)Reference
Surfactant/Cholesterol Ratio 1:1 and 1:2 (Span 60:Cholesterol)[14]
Size (nm) 400 - 800[14]
Bioavailability Increase Two-fold compared to native extract[14]

Experimental Protocols

The following are detailed protocols for the preparation and characterization of this compound formulations, adapted from established methods for other vinca alkaloids.

Protocol 1: Preparation of Liposomal this compound by Remote Loading

This protocol describes the preparation of liposomes followed by the active loading of this compound using a transmembrane pH gradient.

Materials:

  • Sphingomyelin (SM) or Distearoylphosphatidylcholine (DSPC)

  • Cholesterol (Chol)

  • Chloroform (B151607)

  • Citrate (B86180) buffer (300 mM, pH 4.0)

  • HEPES buffered saline (HBS; 20 mM HEPES, 150 mM NaCl, pH 7.4)

  • This compound (or its sulfate salt)

  • Sephadex G-50 column

Procedure:

  • Lipid Film Hydration:

    • Dissolve SM or DSPC and cholesterol (e.g., in a 55:45 molar ratio) in chloroform in a round-bottom flask.

    • Remove the chloroform under reduced pressure using a rotary evaporator to form a thin lipid film.

    • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with citrate buffer (pH 4.0) by vortexing.

  • Liposome Extrusion:

    • Subject the hydrated lipid suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath.

    • Extrude the suspension 10 times through polycarbonate filters with a defined pore size (e.g., 100 nm) using a high-pressure extruder to form large unilamellar vesicles (LUVs).

  • Creation of pH Gradient:

    • Remove the external citrate buffer and establish a transmembrane pH gradient by passing the liposome suspension over a Sephadex G-50 column pre-equilibrated with HBS (pH 7.4).

  • Remote Loading of this compound:

    • Add this compound (dissolved in HBS) to the liposome suspension at a desired drug-to-lipid ratio (e.g., 0.1 to 0.3 wt/wt).

    • Incubate the mixture at 60°C for 30 minutes to facilitate drug loading.

  • Purification:

    • Remove unencapsulated this compound by passing the formulation through a Sephadex G-50 column equilibrated with HBS.

  • Characterization:

    • Determine the liposome size and zeta potential using dynamic light scattering (DLS).

    • Quantify the encapsulated this compound concentration using a validated analytical method (e.g., HPLC).

    • Calculate the encapsulation efficiency and drug-to-lipid ratio.

Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles

This protocol outlines the preparation of PLGA nanoparticles encapsulating this compound using an oil-in-water (o/w) single emulsion solvent evaporation method.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)

  • This compound

  • Deionized water

Procedure:

  • Organic Phase Preparation:

    • Dissolve PLGA and this compound in DCM.

  • Emulsification:

    • Add the organic phase to the aqueous PVA solution.

    • Emulsify the mixture using a high-speed homogenizer or a sonicator to form an oil-in-water emulsion.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection and Washing:

    • Collect the nanoparticles by centrifugation.

    • Wash the nanoparticles with deionized water several times to remove residual PVA and unencapsulated drug.

  • Lyophilization:

    • Resuspend the washed nanoparticles in a small volume of deionized water containing a cryoprotectant (e.g., trehalose).

    • Freeze-dry the suspension to obtain a powder formulation.

  • Characterization:

    • Determine the nanoparticle size, polydispersity index, and zeta potential using DLS.

    • Assess the morphology of the nanoparticles using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).

    • Quantify the drug loading and encapsulation efficiency by dissolving a known amount of nanoparticles in a suitable solvent and analyzing the this compound content by HPLC.

In Vivo Evaluation

Preclinical in vivo studies are essential to evaluate the pharmacokinetic profile, biodistribution, and anti-tumor efficacy of the formulated this compound.

Pharmacokinetic Studies
  • Animal Model: Typically performed in rodents (e.g., mice or rats).

  • Administration: Intravenous (i.v.) injection of the this compound formulation.

  • Blood Sampling: Collect blood samples at various time points post-injection.

  • Analysis: Determine the concentration of this compound in plasma using a validated bioanalytical method (e.g., LC-MS/MS).

  • Parameters to Determine: Half-life (t1/2), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).

Biodistribution Studies
  • Methodology: Similar to pharmacokinetic studies, but also involves harvesting major organs (e.g., liver, spleen, kidneys, lungs, heart, and tumor) at specific time points.

  • Analysis: Quantify the amount of this compound in each organ to assess its tissue distribution and tumor accumulation.

Anti-Tumor Efficacy Studies
  • Animal Model: Use of tumor-bearing animal models (e.g., xenograft or syngeneic models).

  • Treatment Groups: Include groups for the free drug, the formulated drug, and a vehicle control.

  • Administration: Administer the treatments according to a defined schedule.

  • Efficacy Endpoints: Monitor tumor growth over time. Other endpoints can include survival analysis and assessment of apoptosis in tumor tissue.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Vinca Alkaloids

Vinca alkaloids, including presumably this compound, exert their cytotoxic effects by interfering with microtubule dynamics. This disruption leads to mitotic arrest and the activation of apoptotic signaling pathways.

Vinca_Alkaloid_Signaling This compound This compound Tubulin Tubulin Dimers This compound->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization This compound->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization Mitotic_Spindle Mitotic Spindle Disruption Microtubule_Polymerization->Mitotic_Spindle Metaphase_Arrest Metaphase Arrest Mitotic_Spindle->Metaphase_Arrest Apoptosis Apoptosis Metaphase_Arrest->Apoptosis Induces Liposome_Workflow Lipid_Film Lipid Film Hydration Extrusion Liposome Extrusion Lipid_Film->Extrusion pH_Gradient pH Gradient Formation Extrusion->pH_Gradient Drug_Loading This compound Loading pH_Gradient->Drug_Loading Purification Purification Drug_Loading->Purification Characterization Physicochemical Characterization Purification->Characterization InVivo_Studies In Vivo Evaluation Characterization->InVivo_Studies PK Pharmacokinetics InVivo_Studies->PK Biodistribution Biodistribution InVivo_Studies->Biodistribution Efficacy Anti-Tumor Efficacy InVivo_Studies->Efficacy

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Vinrosidine Semi-synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the semi-synthesis of Vinrosidine. Our aim is to help you optimize your experimental protocols and improve the overall yield and purity of your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My overall yield of the desired bisindole alkaloids is low. Where should I start troubleshooting?

Low overall yield in the semi-synthesis of this compound and its isomers can often be traced back to the initial coupling reaction of catharanthine (B190766) and vindoline (B23647). This step is critical as it forms the backbone of the final product. Inefficient coupling will naturally lead to a poor outcome. A systematic approach to troubleshooting is recommended to pinpoint the issue.

Q2: I suspect the coupling reaction between catharanthine and vindoline to form the anhydrovinblastine (B1203243) intermediate is inefficient. How can I improve the yield of this step?

The Fe(III)-promoted coupling of catharanthine and vindoline is a robust and widely used method. To optimize the formation of the anhydrovinblastine intermediate, which is the precursor to this compound, consider the following factors:

  • Reagent Purity: Ensure the high purity of both catharanthine and vindoline, as impurities can significantly interfere with the reaction.

  • Choice of Iron(III) Salt: While ferric chloride (FeCl₃) is commonly used, other iron(III) salts such as ferric oxalate (B1200264) (Fe₂(ox)₃) have been reported to provide excellent conversion rates.

  • Solvent System: The solubility of the reactants is paramount for an efficient reaction. Employing a co-solvent like trifluoroethanol (TFE) with aqueous hydrochloric acid (HCl) can create a homogeneous reaction mixture and significantly improve yields.[1]

  • Reaction Atmosphere: Performing the coupling reaction under an inert atmosphere, such as argon, can lead to modest improvements in conversion by preventing unwanted oxidative side reactions.

  • Starting Material Modifications: Be aware that certain modifications to the starting materials can hinder or prevent the Fe(III)-promoted coupling. For example, a catharanthine N-methyl group or a vindoline N-formyl group can inhibit the reaction.[1]

Q3: I have a good yield of the anhydrovinblastine intermediate, but the subsequent conversion to the desired hydroxylated products (this compound, Vinblastine, Leurosidine) is low. What can I do?

If you are isolating a significant amount of the anhydrovinblastine intermediate, it indicates that the second stage of the reaction—the oxidation of the C15'-C20' double bond—is inefficient. To drive the reaction towards the desired hydroxylated products, consider the following:

  • Ensure the Presence of Oxygen: This oxidation step requires molecular oxygen (from the air) as the oxidant. After the initial coupling under an inert atmosphere, ensure that the reaction is exposed to air during the oxidation/reduction phase.

  • Sufficient Reducing Agent: Sodium borohydride (B1222165) (NaBH₄) is typically used to reduce the intermediate iminium ion. Ensure an adequate amount is used to complete this reduction.

Q4: I am observing a significant amount of isomeric impurities, such as Vinblastine and Leurosidine, alongside my target this compound. How can I improve the stereoselectivity of the hydroxylation step?

The formation of a mixture of C20' alcohol isomers (Vinblastine, Leurosidine, and this compound) is a common challenge in this semi-synthesis. The ratio of these isomers is influenced by the reaction conditions during the oxidation of the anhydrovinblastine intermediate. While achieving perfect stereoselectivity for this compound is difficult, the following strategies can be explored to influence the product distribution:

  • Temperature Control: The temperature during the oxidation and reduction steps can influence the stereochemical outcome. Experiment with a range of temperatures (e.g., -78°C to room temperature) to determine the optimal conditions for favoring this compound formation.

  • Choice of Oxidizing and Reducing Agents: While the Fe(III)/O₂ system is common, exploring alternative oxidation protocols may offer different stereoselectivities. Similarly, the choice of reducing agent and the rate of its addition can impact the final product ratio.

  • Additives: The addition of certain reagents to the reaction mixture can influence the stereochemical course of the reaction. For instance, the use of ammonium (B1175870) oxalate as an additive has been shown to improve conversions in the formation of Vinblastine and Leurosidine.[1] Systematic screening of additives may reveal conditions that favor the formation of this compound.

Q5: What is a reliable method for purifying this compound from the reaction mixture containing its isomers?

The purification of this compound from a mixture of closely related isomers like Vinblastine and Leurosidine requires efficient chromatographic techniques.

  • Column Chromatography: Initial purification of the crude product can be achieved using silica (B1680970) gel column chromatography. A gradient elution system, for example, with increasing polarity using a solvent system like chloroform/methanol or dichloromethane (B109758)/methanol, can separate the major components.

  • High-Performance Liquid Chromatography (HPLC): For obtaining high-purity this compound, preparative HPLC is often necessary. A reverse-phase C18 column with a suitable mobile phase, such as a gradient of acetonitrile (B52724) in water with a small amount of trifluoroacetic acid, is a common choice.

Data Presentation

The following tables summarize quantitative data for the semi-synthesis of Vinblastine and Leurosidine, which can serve as a benchmark for optimizing this compound synthesis.

Table 1: Yields of Key Products in a One-Pot Semi-synthesis

ProductTypical Yield (%)
Vinblastine40 - 43%[1]
Leurosidine (C20' isomer)20 - 23%[1]
Total Coupled Products>80%[1]

Table 2: Optimized Reaction Conditions for the Coupling of Catharanthine and Vindoline

ParameterRecommended Condition
Iron(III) SaltFerric Chloride (FeCl₃)
Equivalents of FeCl₃~5 equivalents
Solvent System0.1 N aqueous HCl / Trifluoroethanol (TFE)
TemperatureRoom Temperature (~23°C)
Reaction Time1 - 2 hours

Experimental Protocols

Protocol 1: One-Pot Semi-synthesis of Vinblastine/Leurosidine (Adaptable for this compound)

This protocol is based on the efficient one-pot method and can be adapted and optimized for the synthesis of this compound.

1. Reactant Preparation:

  • In a round-bottom flask, dissolve equimolar amounts of catharanthine and vindoline in a solvent mixture of 0.1 N aqueous HCl and trifluoroethanol (TFE). The use of TFE as a co-solvent is crucial for ensuring the solubility of the reactants.[1]

2. Coupling Reaction:

  • Under an inert atmosphere (e.g., argon), stir the solution at room temperature (~23°C).

  • Add a solution of approximately 5 equivalents of ferric chloride (FeCl₃).[2]

  • Allow the reaction to proceed for 1-2 hours. Monitor the formation of the anhydrovinblastine intermediate by Thin Layer Chromatography (TLC) or HPLC.

3. In-Situ Oxidation and Reduction:

  • In a separate flask, prepare a solution of an Fe(III) salt (e.g., 10 equivalents of Fe₂(ox)₃) in the HCl/TFE solvent system and cool it to 0°C.

  • Saturate this solution with air by bubbling air through it for 10-15 minutes.

  • Add the reaction mixture from the coupling step to this chilled, aerated Fe(III) solution.

  • Slowly add a solution of sodium borohydride (NaBH₄) to the reaction mixture.

  • Allow the reaction to stir at 0°C for approximately 30 minutes.

4. Work-up and Purification:

  • Quench the reaction by adding a suitable quenching agent, such as a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product using silica gel column chromatography followed by preparative HPLC to isolate this compound from its isomers.

Mandatory Visualizations

Diagram 1: Simplified Reaction Pathway for this compound Semi-synthesis

Catharanthine Catharanthine Coupling Fe(III)-Promoted Coupling Catharanthine->Coupling Vindoline Vindoline Vindoline->Coupling Anhydrovinblastine Anhydrovinblastine Intermediate Coupling->Anhydrovinblastine OxidationReduction Oxidation (O₂) & Reduction (NaBH₄) Anhydrovinblastine->OxidationReduction This compound This compound OxidationReduction->this compound Isomers Isomeric Byproducts (Vinblastine, Leurosidine) OxidationReduction->Isomers Start Low Overall Yield CheckCoupling Analyze for Anhydrovinblastine Intermediate Start->CheckCoupling LowIntermediate Low Anhydrovinblastine CheckCoupling->LowIntermediate Low HighIntermediate High Anhydrovinblastine CheckCoupling->HighIntermediate High OptimizeCoupling Optimize Coupling: - Reagent Purity - Fe(III) Salt - Solvent System - Inert Atmosphere LowIntermediate->OptimizeCoupling OptimizeOxidation Optimize Oxidation/Reduction: - Ensure O₂ Presence - Check NaBH₄ Stoichiometry - Temperature Control HighIntermediate->OptimizeOxidation CheckIsomers High Yield of Isomers? OptimizeOxidation->CheckIsomers OptimizeStereoselectivity Optimize Stereoselectivity: - Temperature Screening - Alternative Reagents - Additive Screening CheckIsomers->OptimizeStereoselectivity Yes Purification Improve Purification Protocol CheckIsomers->Purification No

References

Technical Support Center: Troubleshooting Low Solubility of Vinrosidine in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges with the low solubility of Vinrosidine in aqueous buffers. The information is tailored for researchers, scientists, and drug development professionals to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS at pH 7.4)?

A: this compound, like other vinca (B1221190) alkaloids, is a lipophilic compound with inherently low aqueous solubility, particularly at neutral to alkaline pH. Direct dissolution in standard physiological buffers such as PBS is often challenging and may result in precipitation or incomplete solubilization.

Q2: My this compound dissolved in an organic solvent like DMSO, but precipitated when I diluted it into my aqueous buffer. What happened?

A: This common phenomenon is known as "crashing out." It occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous "anti-solvent" where its solubility is poor. The rapid change in solvent polarity causes the compound to precipitate out of the solution.

Q3: What is the optimal pH range for dissolving this compound in aqueous solutions?

A: Based on data from the closely related vinca alkaloid, Vincristine Sulfate, a slightly acidic pH range of 3.5 to 5.5 is optimal for both solubility and stability.[1] this compound is expected to behave similarly, with increased solubility at lower pH due to the protonation of its nitrogen atoms.

Q4: Can I heat or sonicate my this compound solution to improve solubility?

A: Gentle warming (e.g., to 37°C) and brief sonication can aid in the dissolution of this compound. However, prolonged exposure to heat should be avoided as it may lead to degradation. It is crucial to monitor the solution for any signs of chemical instability.

Q5: Are there any excipients that can improve the aqueous solubility of this compound?

A: Yes, several pharmaceutical excipients can enhance the solubility of hydrophobic drugs like this compound. These include co-solvents (e.g., ethanol (B145695), propylene (B89431) glycol), surfactants (e.g., Polysorbate 80), and complexing agents like cyclodextrins. The selection of an appropriate excipient will depend on the specific experimental requirements.

Troubleshooting Guide

Issue 1: this compound powder does not dissolve in aqueous buffer.
  • Question: I am trying to dissolve this compound directly into my phosphate-buffered saline (PBS) at pH 7.4, but it remains as a suspension. What should I do?

  • Answer: Direct dissolution of this compound in neutral or alkaline aqueous buffers is not recommended due to its poor solubility. The preferred method is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into the aqueous buffer.

Issue 2: Precipitation occurs after diluting an organic stock solution.
  • Question: I prepared a 10 mM stock solution of this compound in DMSO. When I added it to my cell culture medium, the solution turned cloudy. How can I prevent this?

  • Answer: This precipitation is due to the low solubility of this compound in the aqueous medium. To mitigate this, you can try the following:

    • Lower the final concentration: The final concentration of this compound in your aqueous buffer may be exceeding its solubility limit. Try diluting your stock solution further.

    • Modify the buffer: Adjust the pH of your final aqueous buffer to a more acidic range (pH 4.0-5.5) if your experimental design allows.

    • Use a solubility enhancer: Incorporate a pharmaceutically acceptable co-solvent, surfactant, or cyclodextrin (B1172386) into your aqueous buffer before adding the this compound stock solution.

Quantitative Data Summary

While specific quantitative solubility data for this compound is limited in the literature, the data for the structurally similar Vincristine Sulfate can provide a useful reference point for experimental design.

Solvent/BufferpHApproximate Solubility of Vincristine Sulfate
Water-Freely Soluble[1]
Methanol-Soluble[1]
DMSO-~5 mg/mL[1]
Dimethylformamide (DMF)-~3 mg/mL[1]
PBS7.2~2 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in an Organic Solvent

Objective: To prepare a high-concentration stock solution of this compound that can be diluted into aqueous buffers for experiments.

Materials:

  • This compound powder

  • Anhydrous DMSO or ethanol

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound powder in a sterile vial.

  • Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the vial for 1-2 minutes until the powder is completely dissolved.

  • If dissolution is slow, briefly sonicate the vial in a water bath.

  • Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed, light-protected vials.

Protocol 2: Method for Improving this compound Solubility in Aqueous Buffer using a Co-solvent

Objective: To prepare a working solution of this compound in an aqueous buffer with improved solubility using a co-solvent.

Materials:

  • This compound stock solution (from Protocol 1)

  • Aqueous buffer (e.g., citrate (B86180) buffer, pH 4.5)

  • Co-solvent (e.g., Ethanol or Propylene Glycol)

  • Sterile tubes

Procedure:

  • Determine the final desired concentration of this compound and the maximum tolerable percentage of the co-solvent in your experiment (typically ≤1% v/v for cell-based assays).

  • In a sterile tube, prepare the final aqueous buffer containing the desired percentage of the co-solvent.

  • While vortexing the buffer/co-solvent mixture, slowly add the required volume of the this compound stock solution drop-wise.

  • Continue vortexing for another 30 seconds to ensure homogeneity.

  • Visually inspect the solution for any signs of precipitation.

Visualizations

G cluster_start Start cluster_solubilization Solubilization Strategy cluster_dilution Dilution & Troubleshooting cluster_troubleshooting_options Troubleshooting Options start This compound Powder stock_sol Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->stock_sol Recommended direct_sol Attempt Direct Dissolution in Acidic Aqueous Buffer (pH 4-5.5) start->direct_sol Alternative dilute Dilute Stock into Aqueous Buffer stock_sol->dilute observe Observe for Precipitation direct_sol->observe dilute->observe success Clear Solution: Ready for Experiment observe->success No troubleshoot Precipitation Occurs: Troubleshoot observe->troubleshoot Yes lower_conc Lower Final Concentration troubleshoot->lower_conc adjust_ph Adjust Buffer pH (more acidic) troubleshoot->adjust_ph add_excipient Add Solubility Enhancer (Co-solvent, Surfactant, Cyclodextrin) troubleshoot->add_excipient

Caption: Workflow for dissolving this compound and troubleshooting low solubility.

G cluster_cell Cell This compound This compound tubulin α/β-Tubulin Dimers This compound->tubulin Binds to tubulin microtubule Microtubule (+ end) tubulin->microtubule Polymerization (Inhibited by this compound) mitotic_spindle Mitotic Spindle microtubule->mitotic_spindle Forms metaphase_arrest Metaphase Arrest mitotic_spindle->metaphase_arrest Disruption leads to apoptosis Apoptosis metaphase_arrest->apoptosis Induces

Caption: Signaling pathway of this compound's interaction with tubulin.

References

Technical Support Center: Vinrosidine Stability and Experimental Guidance

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information specific to Vinrosidine is limited in publicly available scientific literature. This guide has been developed using data from closely related and well-studied vinca (B1221190) alkaloids, such as Vincristine and Vinblastine, as representative examples. The principles and methodologies described are broadly applicable to sensitive alkaloid compounds and should serve as a strong starting point for your research with this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing rapid degradation at room temperature. What are the primary causes?

A1: this compound, like other vinca alkaloids, is susceptible to degradation through several pathways, primarily hydrolysis and oxidation. Key factors that accelerate degradation at room temperature include:

  • pH: Vinca alkaloids are most stable in a slightly acidic pH range, typically between 4.5 and 5.5. Deviations from this range can catalyze the hydrolysis of functional groups on the molecule.[1]

  • Light Exposure: Exposure to UV light can induce photodegradation.[1]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the molecule.[1]

  • Temperature: Higher temperatures increase the rate of all chemical degradation reactions.[1]

Q2: I'm observing precipitation in my liquid formulation of this compound after a few days. What could be the cause?

A2: Precipitation can result from several factors:

  • Poor Solubility: The solubility of vinca alkaloids can be limited, particularly in neutral or alkaline aqueous solutions.

  • Degradation Products: The degradation products of this compound may have lower solubility than the parent compound, causing them to precipitate out of solution.

  • Drug-Excipient Interaction: Certain components of your formulation or buffer could be interacting with this compound to form insoluble complexes.

Q3: What are the best practices for the long-term storage of this compound?

A3: For long-term stability, this compound formulations should be:

  • Stored at refrigerated temperatures (2-8°C).[1]

  • Protected from light by using amber-colored vials or by storing them in the dark.[1]

  • Maintained at an optimal pH using a suitable buffering agent.[1]

  • For maximum stability, consider lyophilization (freeze-drying) to remove water and reduce the potential for hydrolytic degradation.[1]

Q4: Can I use antioxidants to improve the stability of my this compound solution?

A4: Yes, antioxidants can be effective in preventing oxidative degradation. Commonly used antioxidants in parenteral formulations that may be compatible with this compound include ascorbic acid, sodium metabisulfite, and cysteine. However, the choice and concentration of the antioxidant should be carefully optimized through compatibility and stability studies, as some antioxidants can have paradoxical effects or interact with other excipients.

Troubleshooting Guides

Issue 1: Loss of Potency or Inconsistent Results in Cell-Based Assays
  • Potential Cause: Degradation of this compound in stock solutions or culture media.

  • Suggested Action:

    • Prepare Fresh Stock Solutions: Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) before each experiment.

    • Aliquot and Store Properly: If preparing a larger batch of stock solution, aliquot it into smaller, single-use volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

    • Minimize Time in Culture Media: Add the this compound solution to your cell cultures immediately after dilution in the media. The stability of vinca alkaloids can be lower in the neutral pH of typical culture media.

    • Vehicle Control: Always include a vehicle control (media with the same final concentration of the solvent, e.g., DMSO) in your experiments to ensure that the observed effects are not due to the solvent.

Issue 2: High Background or False Positives in Colorimetric/Fluorometric Assays
  • Potential Cause: Direct chemical interference of this compound with the assay reagents.

  • Suggested Action:

    • Cell-Free Control: Perform a control experiment by adding this compound to the assay reagents in a cell-free system to check for any direct interaction that might alter the absorbance or fluorescence.

    • Alternative Viability Assays: Use multiple, mechanistically different viability assays to confirm your results. For example, compare a metabolic assay (like MTT or MTS) with a membrane integrity assay (like Trypan Blue exclusion or LDH release).

    • Microscopic Examination: Visually inspect the cells under a microscope to confirm the cytotoxic effects observed in the assays. Look for morphological changes characteristic of apoptosis (e.g., cell shrinkage, membrane blebbing) or necrosis.

Quantitative Data on Vinca Alkaloid Stability

The following tables summarize stability data for Vincristine and Vinblastine, which can be used as a proxy for estimating the stability of this compound under various conditions.

Table 1: Stability of Vincristine and Vinblastine in Different Infusion Fluids

Vinca AlkaloidInfusion FluidTemperatureDurationRemaining Concentration
Vinblastine0.9% Sodium Chloride4°C3 weeks>95%
Vinblastine5% Dextrose4°C3 weeks>95%
VinblastineRinger's Lactate4°C3 weeks>95%
Vinblastine0.9% Sodium Chloride25°C3 weeks>95%
Vinblastine5% Dextrose25°C3 weeks>95%
VinblastineRinger's Lactate25°C3 weeks>95%
Vincristine0.9% Sodium Chloride4°C3 weeks>95%
Vincristine5% Dextrose4°C3 weeks>95%
VincristineRinger's Lactate4°C3 weeks>95%
Vincristine0.9% Sodium Chloride25°C3 weeks>95%
Vincristine5% Dextrose25°C3 weeks>95%
VincristineRinger's Lactate25°C3 weeks>95%

Data adapted from a study on the stability of vinca alkaloid anticancer drugs.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, concentrated stock solution of this compound for use in experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Sterile, amber microcentrifuge tubes

Methodology:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of this compound powder in a sterile environment.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Gently vortex or sonicate at room temperature until the powder is completely dissolved.

  • Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for this compound Analysis

Objective: To quantify the concentration and assess the purity of this compound in a sample. This method is adapted from established protocols for other vinca alkaloids.

Chromatographic Conditions:

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and a buffer such as 25 mM ammonium (B1175870) acetate (B1210297) (pH adjusted to a slightly acidic value, e.g., 6.2, with phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 274 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 25°C.

Sample Preparation:

  • Dilute the this compound sample to be analyzed in the mobile phase to a concentration within the linear range of the standard curve.

  • Filter the diluted sample through a 0.22 µm syringe filter before injection.

Standard Curve Preparation:

  • Prepare a series of this compound standards of known concentrations in the mobile phase.

  • Inject each standard and record the peak area.

  • Plot a standard curve of peak area versus concentration.

Quantification:

  • Inject the prepared sample and record the peak area for this compound.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the standard curve.

Visualizations

Logical Workflow for Troubleshooting this compound Degradation

G cluster_0 Troubleshooting Workflow A Loss of Potency Detected B Is pH within optimal range? (4.5-5.5) A->B C Adjust pH with appropriate buffer B->C No D Is the solution protected from light? B->D Yes J Problem Resolved C->J E Store in amber vials or in the dark D->E No F Is the storage temperature correct? (2-8°C or -20°C) D->F Yes E->J G Ensure proper refrigeration/freezing F->G No H Consider oxidative degradation F->H Yes G->J I Purge with inert gas (N2/Ar) Add antioxidant H->I Yes I->J

Caption: A logical workflow to troubleshoot the degradation of this compound.

Signaling Pathway of Vinca Alkaloid-Induced Apoptosis

G cluster_1 Vinca Alkaloid-Induced Apoptosis Pathway This compound This compound (Vinca Alkaloid) Tubulin β-Tubulin Binding This compound->Tubulin Microtubule Microtubule Destabilization Tubulin->Microtubule MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest IKK IKK Activation MitoticArrest->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Activation & Translocation IkB->NFkB Caspase Caspase Activation NFkB->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: A simplified signaling pathway of vinca alkaloid-induced apoptosis.

References

Technical Support Center: Optimizing HPLC Separation of Vinrosidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Vinrosidine from its impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound, presented in a question-and-answer format.

Problem: Poor Resolution Between this compound and Impurities

Q1: What are the initial steps to improve the separation between closely eluting peaks of this compound and its impurities?

A1: Start by optimizing the mobile phase composition. For reversed-phase HPLC, which is commonly used for Vinca (B1221190) alkaloids, adjusting the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer is a critical first step.[1][2][3] A shallower gradient or a lower percentage of the organic solvent in an isocratic method can increase retention times and improve resolution.[4] Also, ensure the mobile phase pH is controlled, as it can significantly impact the retention of ionizable compounds like alkaloids.[5][6][7]

Q2: My peaks are still not well-resolved after adjusting the mobile phase. What should I try next?

A2: If initial mobile phase adjustments are insufficient, consider the following:

  • Change the Organic Modifier: Switching from acetonitrile to methanol (B129727), or vice versa, can alter the selectivity of the separation due to different solvent properties.[8]

  • Modify the Mobile Phase pH: The pH of the mobile phase buffer can significantly influence the retention behavior of alkaloids.[5][6] Experimenting with a pH range around the pKa of this compound and its impurities can lead to significant improvements in resolution.

  • Adjust the Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing selectivity. Try adjusting the column temperature within a range of 25-40°C.

  • Evaluate a Different Column: If the above steps do not yield the desired resolution, the stationary phase may not be suitable. Consider a column with a different chemistry (e.g., a phenyl-hexyl or a polar-embedded phase) or a different particle size.[7]

Problem: Peak Tailing or Asymmetry

Q3: The this compound peak is showing significant tailing. What are the likely causes and solutions?

A3: Peak tailing for basic compounds like this compound is often caused by secondary interactions with acidic silanol (B1196071) groups on the silica-based stationary phase.[9] To mitigate this:

  • Use a Low-pH Mobile Phase: Operating at a low pH (e.g., pH 3-4) protonates the silanol groups, reducing their interaction with the basic analyte.[9]

  • Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase can mask the active silanol sites.[1][2]

  • Employ a Modern, High-Purity Column: Newer, end-capped C18 columns are designed to have minimal residual silanol activity and are less prone to causing peak tailing with basic compounds.[8]

  • Check for Column Overload: Injecting too much sample can lead to peak distortion.[8][10] Try reducing the injection volume or sample concentration.

Problem: Inconsistent Retention Times

Q4: I am observing a drift in the retention time of this compound across multiple injections. What should I investigate?

A4: Fluctuating retention times can stem from several factors:

  • Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections, especially when using a new mobile phase or after a shutdown.[11]

  • Mobile Phase Instability: The mobile phase composition can change over time due to the evaporation of the more volatile organic component. Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

  • Pump Performance Issues: Leaks in the pump, check valves, or seals can lead to inconsistent flow rates and, consequently, variable retention times.

  • Temperature Fluctuations: Unstable column temperature can cause retention time shifts. Use a column oven to maintain a constant temperature.

Frequently Asked Questions (FAQs)

Q5: What is a good starting point for developing an HPLC method for this compound?

A5: A good starting point for a reversed-phase HPLC method for this compound would be a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with a mobile phase consisting of a phosphate (B84403) or acetate (B1210297) buffer (pH 3-7) and acetonitrile or methanol as the organic modifier.[2][3][5] A gradient elution from a lower to a higher organic concentration is often effective for separating the main compound from its various impurities.[4][12] Detection is typically performed using a UV detector at a wavelength around 270 nm or 297 nm.[1][13]

Q6: How can I identify potential degradation products of this compound?

A6: Forced degradation studies are essential for identifying potential degradation products and demonstrating the stability-indicating nature of an HPLC method.[14][15][16] This involves subjecting this compound to stress conditions such as:

  • Acid and Base Hydrolysis: Treatment with dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH).

  • Oxidation: Exposure to an oxidizing agent like hydrogen peroxide.

  • Thermal Stress: Heating the sample in both solid and solution forms.

  • Photolytic Stress: Exposing the sample to UV and visible light.

The resulting samples are then analyzed by HPLC to observe any new peaks corresponding to degradation products.

Q7: What are the key parameters to include in a method validation for a this compound HPLC assay?

A7: A comprehensive HPLC method validation should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

Table 1: Recommended Starting HPLC Parameters for this compound Separation

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 25 mM Ammonium (B1175870) Acetate Buffer (pH 4.5)
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 297 nm
Injection Volume 10 µL

Table 2: Troubleshooting Common HPLC Issues

IssuePotential CauseRecommended Action
Poor Resolution Inappropriate mobile phase strength or selectivity.Optimize mobile phase composition (organic solvent ratio, pH).[5][6][7] Consider a different organic modifier or column.
Peak Tailing Secondary interactions with the stationary phase.Use a low-pH mobile phase, add a competing base (e.g., TEA), or use a high-purity, end-capped column.[1][2][9]
Peak Broadening Extra-column volume, column degradation.Use shorter, narrower tubing; check for column voids.
Inconsistent Retention Times Poor column equilibration, mobile phase instability, pump issues.Ensure thorough column equilibration, prepare fresh mobile phase daily, and check the pump for leaks.[11]
High Backpressure Column frit blockage, sample precipitation.Filter samples before injection, use a guard column, and flush the column.

Experimental Protocols

Protocol 1: General HPLC Method Development for this compound

  • Initial Column and Mobile Phase Screening:

    • Select a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Prepare mobile phase A: 25 mM ammonium acetate buffer, pH adjusted to 4.5 with acetic acid.

    • Prepare mobile phase B: Acetonitrile.

    • Perform a broad gradient run (e.g., 5% to 95% B in 30 minutes) to elute all components.

  • Optimization of Mobile Phase Composition:

    • Based on the initial run, adjust the gradient slope to improve the separation of closely eluting peaks. A shallower gradient in the region where this compound and its impurities elute can enhance resolution.[4]

    • Evaluate the effect of pH by adjusting the mobile phase A pH to 3.5 and 5.5 and observing the changes in selectivity.

    • If necessary, replace acetonitrile with methanol as mobile phase B and re-evaluate the separation.

  • Optimization of Flow Rate and Temperature:

    • Evaluate the effect of flow rate on resolution and analysis time (e.g., 0.8, 1.0, and 1.2 mL/min).

    • Assess the impact of column temperature on selectivity (e.g., 25°C, 30°C, and 35°C).

  • Method Finalization:

    • Select the optimal conditions that provide the best resolution, peak shape, and analysis time.

    • Proceed with method validation.

Visualizations

HPLC_Troubleshooting_Workflow start Start: HPLC Problem Encountered problem Identify the Primary Issue start->problem poor_resolution Poor Resolution problem->poor_resolution Resolution peak_shape Bad Peak Shape (Tailing/Fronting) problem->peak_shape Peak Shape retention_time Inconsistent Retention Times problem->retention_time Retention pressure Pressure Issues (High/Low) problem->pressure Pressure res_step1 Adjust Gradient Slope / % Organic poor_resolution->res_step1 shape_step1 Check for Column Overload peak_shape->shape_step1 rt_step1 Ensure Proper Column Equilibration retention_time->rt_step1 press_step1 Check for Blockages (In-line filter, guard column) pressure->press_step1 res_step2 Change Mobile Phase pH res_step1->res_step2 res_step3 Change Organic Modifier (ACN/MeOH) res_step2->res_step3 res_step4 Try a Different Column Chemistry res_step3->res_step4 end Problem Resolved res_step4->end shape_step2 Adjust Mobile Phase pH (for tailing) shape_step1->shape_step2 shape_step3 Add Mobile Phase Modifier (e.g., TEA) shape_step2->shape_step3 shape_step4 Check for Column Voids / Frit Blockage shape_step3->shape_step4 shape_step4->end rt_step2 Check Mobile Phase Preparation & Stability rt_step1->rt_step2 rt_step3 Inspect for System Leaks rt_step2->rt_step3 rt_step4 Verify Column Temperature Stability rt_step3->rt_step4 rt_step4->end press_step2 Inspect for Leaks (fittings, pump seals) press_step1->press_step2 press_step3 Flush or Replace Column press_step2->press_step3 press_step3->end

Caption: A workflow diagram for troubleshooting common HPLC issues.

Method_Development_Workflow start Start: Define Separation Goals step1 Select Initial Column and Mobile Phase start->step1 step2 Perform Scouting Gradient Run step1->step2 step3 Optimize Gradient Profile step2->step3 step4 Optimize Mobile Phase Selectivity step3->step4 Resolution Adequate? No step5 Optimize Temperature and Flow Rate step3->step5 Yes step4->step3 Re-evaluate Gradient step4->step5 Selectivity Optimized step6 Finalize and Validate Method step5->step6

Caption: A logical workflow for HPLC method development.

References

dealing with side reactions in Vinrosidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Vinrosidine. Our focus is on addressing common side reactions and providing practical solutions to challenges encountered during this complex synthetic process.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, particularly focusing on the critical coupling of catharanthine (B190766) and vindoline (B23647).

Issue 1: Low Yield of the Desired this compound/Vinblastine (B1199706) Product

Q1: My overall yield of the coupled product is significantly lower than expected. What are the common causes?

A1: Low yields in the semi-synthesis of this compound and its isomers can stem from several factors. The most critical aspects to investigate are:

  • Sub-optimal Reaction Conditions: The coupling reaction is highly sensitive to pH, temperature, and the concentration of reagents.[1] Deviations from optimized protocols can drastically reduce yields.

  • Purity of Starting Materials: The purity of both catharanthine and vindoline is paramount. Impurities can interfere with the reaction, leading to the formation of side products.[1]

  • Inefficient Oxidative Coupling: The initial coupling of catharanthine and vindoline, often facilitated by an oxidizing agent like an iron(III) salt, is a crucial step. Incomplete or inefficient oxidation of catharanthine will directly result in low yields of the dimeric product.

  • Degradation of Intermediates: The iminium intermediate formed after the initial coupling is susceptible to degradation if not handled under appropriate conditions.[1]

Q2: I am using an Fe(III)-promoted coupling method. What are the most critical factors for this specific protocol?

A2: The Fe(III)-promoted coupling is a widely used and effective method. Key factors for success include:

  • Choice and Equivalents of Iron(III) Salt: While ferric chloride (FeCl₃) is commonly used, other salts like ferric oxalate (B1200264) (Fe₂(ox)₃) have been reported to give excellent conversions. Typically, around 5 equivalents of the iron salt are used.

  • Co-solvent: The use of a co-solvent like trifluoroethanol (TFE) is often necessary to ensure the solubility of the reactants in the aqueous acidic medium.

  • Reaction Atmosphere: Performing the reaction under an inert atmosphere (e.g., argon) can subtly improve conversions by preventing unwanted oxidative side reactions.

  • Reaction Temperature: This reaction is typically carried out at room temperature (around 23°C).[2]

Issue 2: Formation of Significant Side Products

Q3: My reaction produces a significant amount of a side product with a similar mass to this compound. What is it likely to be and how can I minimize its formation?

A3: A common and significant side product in this compound synthesis is its C20' epimer, leurosidine. Its formation is often concurrent with the desired product during the oxidation of the anhydrovinblastine (B1203243) intermediate. To influence the product ratio:

  • Oxidation Conditions: The oxidation of the C15'–C20' double bond of anhydrovinblastine is the critical step determining the ratio of this compound (as a vinblastine isomer) to leurosidine. The Fe(III)-NaBH₄/air system typically produces a mixture of these isomers.

  • Alternative Oxidation Methods: Most oxidation methods, other than the Fe(III)-based protocol, tend to yield the corresponding α-epoxide (leurosine) and not significant amounts of vinblastine or leurosidine.[3]

Q4: My TLC/HPLC analysis shows multiple unexpected spots. What could be the cause?

A4: The presence of multiple unexpected spots in your chromatographic analysis often indicates the formation of various side products. This can be due to:

  • Over-oxidation: Improper control of the oxidation step can lead to the formation of various undesired alkaloids.[1]

  • Reactions involving the Vindoline Moiety: Although less common, side reactions can occur on the vindoline portion of the molecule, especially under harsh conditions.

  • Degradation: this compound and its intermediates can be sensitive to light, temperature, and pH, leading to the formation of degradation products.[1]

Issue 3: Incomplete Reaction or Stalled Intermediates

Q5: My reaction seems to stall at the anhydrovinblastine intermediate. How can I promote the conversion to the final product?

A5: If you are isolating significant amounts of anhydrovinblastine, it indicates that the second step of the one-pot reaction, the oxidation of the C15'–C20' double bond, is inefficient. To drive the reaction towards this compound:

  • Ensure Presence of Air (O₂): The oxidation step requires oxygen from the air to act as the oxidant. Ensure the reaction is not performed under strictly anaerobic conditions after the initial coupling step.

  • Optimize the Fe(III)/NaBH₄ System: The combination of an Fe(III) salt and sodium borohydride (B1222165) is crucial for this transformation. Ensure the quality and stoichiometry of these reagents are as per the protocol. Ferric oxalate has been shown to be particularly effective in promoting this conversion.

Data Presentation

The following table summarizes quantitative data from various studies on the semi-synthesis of vinblastine, a close analog of this compound, highlighting the impact of different reaction conditions on product yields.

Coupling MethodOxidizing/Reducing SystemKey Reaction ConditionsVinblastine Yield (%)Leurosidine Yield (%)Anhydrovinblastine Yield (%)Reference(s)
Fe(III)-Promoted Coupling FeCl₃, NaBH₄, air (O₂)0.1 N HCl/CF₃CH₂OH, 23°C40-4320-23~10[4]
Modified Fe(III)-Promoted Coupling Fe₂(ox)₃, NaBH₄, air (O₂)0.1 N HCl/CF₃CH₂OH, 0°C~50~20-
Polonovski-Potier Reaction Catharanthine N-oxide, TFAACH₂Cl₂, -78°C--High (diastereomeric ratio >5:1)[4]
Triarylaminium Radical Cation Promoted BAHAaq. 0.05 N HCl/TFE, 25°C--85[5]
Singlet Oxygen-Mediated Coupling H₂O₂, NaClO, NaBH₄pH 8.3up to 20--[6]

Yields are approximate and can vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: One-Pot Fe(III)-Promoted Synthesis of Vinblastine/Vinrosidine Isomers

This protocol is adapted from the efficient method developed by Boger and colleagues.[2]

Materials:

  • Catharanthine

  • Vindoline

  • Ferric chloride (FeCl₃) or Ferric oxalate (Fe₂(ox)₃)

  • Sodium borohydride (NaBH₄)

  • Hydrochloric acid (HCl), 0.1 N aqueous solution

  • Trifluoroethanol (TFE)

  • Argon gas

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Coupling Reaction:

    • In a round-bottom flask, dissolve equimolar amounts of catharanthine and vindoline in a 10:1 mixture of 0.1 N aqueous HCl and TFE.

    • Degas the solution by bubbling argon through it for 10-15 minutes.

    • Under an argon atmosphere, add 5 equivalents of FeCl₃ to the stirred solution at room temperature (23°C).

    • Allow the reaction to proceed for 2-3 hours.

  • Oxidation and Reduction:

    • In a separate flask, prepare a solution of 10 equivalents of Fe₂(ox)₃ in the HCl/TFE solvent system and cool it to 0°C.

    • Saturate this solution with air by bubbling air through it for 10-15 minutes.

    • Add the reaction mixture from the coupling step to the chilled Fe₂(ox)₃ solution.

    • Slowly add a solution of NaBH₄ to the reaction mixture.

    • Allow the reaction to stir at 0°C for 30 minutes.

  • Work-up and Purification:

    • Quench the reaction by the careful addition of a saturated aqueous solution of NaHCO₃ until the pH of the solution is basic (pH 8-9).

    • Extract the aqueous layer multiple times with dichloromethane.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product using silica (B1680970) gel column chromatography, eluting with a gradient of chloroform/methanol (B129727).

    • Further purification can be achieved by HPLC.

Protocol 2: HPLC Purification of Vinblastine/Vinrosidine and Leurosidine

Instrumentation and Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[2]

  • Mobile Phase: A gradient elution using acetonitrile (B52724) and water or an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer) is common. A typical mobile phase might consist of a gradient of 5%–95% acetonitrile in water containing 0.01% trifluoroacetic acid.[7]

  • Flow Rate: 0.5 - 1.0 mL/min.[2]

  • Detection: UV detection at 220 nm and 254 nm.[2]

Procedure:

  • Dissolve the crude or partially purified product in a suitable solvent (e.g., methanol or mobile phase).

  • Filter the sample through a 0.22 µm syringe filter.

  • Inject the sample onto the HPLC system.

  • Collect fractions corresponding to the peaks of interest.

  • Combine the fractions containing the pure compounds and remove the solvent under reduced pressure.

Visualizations

Vinrosidine_Synthesis_Pathway Catharanthine Catharanthine FeCl3 FeCl₃ Catharanthine->FeCl3 Vindoline Vindoline Vindoline->FeCl3 Anhydrovinblastine Anhydrovinblastine (Intermediate) Fe_ox Fe₂(ox)₃, NaBH₄, Air Anhydrovinblastine->Fe_ox This compound This compound Leurosidine Leurosidine (Side Product) FeCl3->Anhydrovinblastine Coupling Fe_ox->this compound Oxidation/Reduction Fe_ox->Leurosidine Epimerization

Caption: Simplified workflow for the Fe(III)-promoted synthesis of this compound.

Side_Reaction_Mechanism Anhydrovinblastine Anhydrovinblastine Radical_Intermediate C20' Radical Intermediate Anhydrovinblastine->Radical_Intermediate [H•] addition Hydroperoxide_beta C20' β-Hydroperoxide Radical_Intermediate->Hydroperoxide_beta O₂ (β-face attack) Hydroperoxide_alpha C20' α-Hydroperoxide Radical_Intermediate->Hydroperoxide_alpha O₂ (α-face attack) This compound This compound (β-OH) Hydroperoxide_beta->this compound Reduction Leurosidine Leurosidine (α-OH) Hydroperoxide_alpha->Leurosidine Reduction

Caption: Mechanism of C20' epimer formation during oxidation.

Troubleshooting_Workflow Start Low Yield or High Impurity Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Purity->Start If impure, purify/replace Optimize_Coupling Optimize Coupling Conditions Check_Purity->Optimize_Coupling If pure Optimize_Oxidation Optimize Oxidation/ Reduction Step Optimize_Coupling->Optimize_Oxidation If coupling is inefficient Success Successful Synthesis Optimize_Coupling->Success If yield improves Improve_Purification Improve Purification Protocol Optimize_Oxidation->Improve_Purification If side products are high Optimize_Oxidation->Success If yield improves Improve_Purification->Success If purity is achieved

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Enhancing Vinrosidine Stability in Infusion Fluids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the stability of Vinrosidine in infusion fluids. As direct stability data for this compound is limited in publicly available literature, the information presented herein is largely based on data from structurally related vinca (B1221190) alkaloids, such as Vincristine (B1662923), Vinblastine, and Vindesine (B1683056). Researchers should use this information as a guide and are strongly encouraged to perform their own stability studies for this compound under their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in an infusion fluid?

A1: The stability of this compound, like other vinca alkaloids, can be influenced by several factors, including:

  • pH of the infusion fluid: Vinca alkaloids are generally more stable in acidic to neutral pH ranges.

  • Temperature: Higher temperatures typically accelerate the degradation of this compound.

  • Light exposure: Protection from light is often recommended to prevent photodegradation.

  • Composition of the infusion fluid: The type of infusion fluid and the presence of other additives can impact stability.

  • Container material: Adsorption to the surface of the infusion container (e.g., PVC bags) can lead to a decrease in the effective drug concentration.

  • Presence of oxidizing agents: Oxidative degradation can be a significant pathway for instability.

Q2: What are the common signs of this compound instability in an infusion solution?

A2: Signs of instability may include:

  • Precipitation or formation of particulate matter: This can be a result of pH shifts or solubility issues.

  • Color change: A change in the color of the solution can indicate chemical degradation.

  • Loss of potency: A decrease in the concentration of the active pharmaceutical ingredient (API) over time, which can be confirmed by analytical methods like HPLC.

Q3: Which infusion fluids are generally recommended for vinca alkaloids?

A3: Based on studies with other vinca alkaloids, the following infusion fluids have shown good compatibility:

  • 0.9% Sodium Chloride

  • 5% Dextrose

  • Ringer's Lactate Injection

Studies on vinblastine, vincristine, and vindesine have shown that they remain stable (greater than 95% of the initial concentration) for up to three weeks at 25°C in these fluids.[1][2]

Q4: How does the infusion container material affect this compound stability?

A4: The material of the infusion container can affect the stability of vinca alkaloids. While glass is generally inert, plastic containers can present challenges. For instance, some drugs may adsorb to the surface of polyvinyl chloride (PVC) bags.[3] Using polyolefin or polyethylene (B3416737) containers may be a better alternative to minimize adsorption. It is crucial to conduct compatibility studies with the specific container being used.

Troubleshooting Guides

This section provides solutions to common problems encountered during the preparation and handling of this compound infusion solutions.

Issue EncounteredPotential CauseSuggested Action
Loss of Potency Chemical Degradation (e.g., hydrolysis, oxidation)1. Ensure the pH of the infusion fluid is within the optimal range for vinca alkaloid stability (typically acidic to neutral). 2. Protect the solution from light during preparation and storage. 3. Store the prepared infusion at recommended temperatures (refrigerated or controlled room temperature) and for a validated period. 4. Consider purging the solution and container headspace with an inert gas like nitrogen to minimize oxidation.
Color Change Oxidative Degradation1. Minimize exposure to oxygen by preparing the infusion in a controlled environment. 2. Use of antioxidants could be explored, but would require extensive validation. 3. Investigate for any potential contaminants that could catalyze oxidation.
Particulate Matter/Precipitation pH shift, Excipient Incompatibility, Supersaturation1. Verify and adjust the pH of the formulation. 2. Ensure all components of the infusion are compatible. 3. If reconstituting from a lyophilized powder, ensure complete dissolution before further dilution. 4. Evaluate the need for a co-solvent or solubility enhancer, which would require thorough compatibility and stability testing.
pH Shift Over Time Inadequate buffering, Interaction with container1. If using a buffered solution, ensure the buffer has adequate capacity. 2. Conduct stability studies with different container materials to rule out leaching or adsorption affecting the pH.

Data Presentation: Stability of Vinca Alkaloids in Infusion Fluids

The following tables summarize stability data for vincristine, which can be used as a proxy for estimating the stability of this compound.

Table 1: Stability of Vincristine Sulfate in Various Infusion Fluids

Infusion FluidConcentrationTemperatureContainerStability (% remaining)Study Duration
0.9% Sodium ChlorideNot specified4°CNot specified>95%3 weeks
0.9% Sodium ChlorideNot specified25°CNot specified>95%3 weeks
5% DextroseNot specified4°CNot specified>95%3 weeks
5% DextroseNot specified25°CNot specified>95%3 weeks
Ringer's LactateNot specified4°CNot specified>95%3 weeks
Ringer's LactateNot specified25°CNot specified>95%3 weeks

Source: Based on data for Vinblastine, Vincristine, and Vindesine.[1][2]

Table 2: Stability of Vincristine Sulfate in 0.9% Sodium Chloride in Different Containers

ConcentrationTemperatureContainerStability (% remaining)Study Duration
30 µg/mL2-8°CPolyethylene (PE) bags>99%31 days
30 µg/mL15-25°CPolyethylene (PE) bags>100%31 days
1 mg/mL (concentrate)2-8°CGlass vials>99%31 days
1 mg/mL (concentrate)15-25°CGlass vials>99%31 days

Source: Data from a study on Vincristine Sulfate (Teva). Note that the results showing >100% are within the analytical variability of the method.

Experimental Protocols

Protocol 1: pH Stability Profile Determination

Objective: To determine the optimal pH for the stability of this compound in an aqueous solution.

Methodology:

  • Buffer Preparation: Prepare a series of buffer solutions (e.g., citrate, acetate, phosphate) with pH values ranging from 3.0 to 8.0.

  • Sample Preparation: Dissolve a known amount of this compound in each buffer solution to achieve a fixed concentration.

  • Storage: Store the prepared solutions at a controlled temperature (e.g., 25°C or an accelerated temperature like 40°C) and protect them from light.

  • Sampling: At predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw an aliquot from each sample.

  • Analysis: Analyze the concentration of the remaining this compound in each aliquot using a stability-indicating HPLC method.

  • Data Analysis: Plot the percentage of remaining this compound against time for each pH. Calculate the degradation rate constant for each pH to identify the pH at which this compound exhibits the highest stability.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and degradation pathways of this compound.

Methodology:

Expose a solution of this compound to various stress conditions:

  • Acidic Hydrolysis: Add 0.1 N HCl and incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Add 0.1 N NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate the solution at 60°C for 48 hours.

  • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples using an HPLC-MS/MS method to separate and identify the degradation products. This will help in elucidating the degradation pathways.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep_vin Prepare this compound Stock Solution prep_samples Prepare this compound Infusion Samples prep_vin->prep_samples prep_inf Prepare Infusion Fluids (0.9% NaCl, 5% Dextrose, etc.) prep_inf->prep_samples store_temp Temperature (4°C, 25°C) prep_samples->store_temp store_light Light Exposure (Protected vs. Exposed) prep_samples->store_light store_container Container Type (PVC, Polyolefin, Glass) prep_samples->store_container sampling Sampling at Time Points (0, 24h, 48h, 7d, etc.) store_container->sampling hplc HPLC-UV Analysis (Quantification of this compound) sampling->hplc lcms LC-MS/MS Analysis (Identification of Degradation Products) sampling->lcms data_analysis Data Analysis (Calculate % Remaining) hplc->data_analysis lcms->data_analysis stability_determination Determine Stability Profile & Shelf-life data_analysis->stability_determination

Caption: Experimental workflow for assessing this compound stability in infusion fluids.

degradation_pathway cluster_degradation Degradation Pathways This compound This compound hydrolysis Hydrolysis Products (e.g., Deacetyl-vinrosidine) This compound->hydrolysis Acid/Base (pH dependent) oxidation Oxidation Products This compound->oxidation Oxidizing Agents (e.g., Peroxides) isomerization Isomers This compound->isomerization Light/Heat

References

Technical Support Center: Enhancing Vinrosidine Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experiments aimed at increasing the in vivo bioavailability of Vinrosidine. Given that this compound is a vinca (B1221190) alkaloid, strategies and data from related compounds like vincristine (B1662923) and vinblastine (B1199706) are included to provide a broader context and applicable strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary barriers limiting the oral bioavailability of this compound and other vinca alkaloids?

A1: The oral bioavailability of vinca alkaloids, including this compound, is primarily limited by two main factors:

  • P-glycoprotein (P-gp) Efflux: Vinca alkaloids are well-known substrates of P-glycoprotein (P-gp), an efflux transporter highly expressed in the intestinal epithelium.[1][2] P-gp actively pumps the drug from inside the intestinal cells back into the gut lumen, drastically reducing its net absorption into the bloodstream.[2]

  • Hepatic First-Pass Metabolism: After absorption, the drug passes through the liver where it is extensively metabolized, primarily by cytochrome P450 3A (CYP3A) enzymes, before reaching systemic circulation.[3] This metabolic process reduces the amount of active drug that becomes available systemically.

Q2: What are the most promising formulation strategies to overcome these bioavailability barriers?

A2: Several advanced formulation strategies are being explored to enhance the bioavailability of vinca alkaloids:

  • Nanoparticle-Based Delivery Systems: Encapsulating this compound in nanocarriers like liposomes, polymeric nanoparticles (e.g., PLGA), or solid lipid nanoparticles can protect the drug from degradation and P-gp efflux.[4][5] These systems can improve pharmacokinetic profiles and enhance drug accumulation at tumor sites.[4][6]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[7][8] For vinca alkaloids, these formulations can enhance absorption and may utilize lymphatic transport, partially bypassing the liver and reducing first-pass metabolism.[9]

  • Amorphous Solid Dispersions: Creating an amorphous solid dispersion of the drug with a polymer carrier can significantly increase its aqueous solubility and dissolution rate, which are often prerequisites for absorption.[10][11]

Q3: How can P-glycoprotein (P-gp) mediated efflux be managed during experiments?

A3: P-gp efflux can be managed by co-administering this compound with P-gp inhibitors. These inhibitors can act through several mechanisms, such as blocking the drug binding site or interfering with ATP hydrolysis, which powers the pump.[2][12] P-gp inhibitors are categorized into generations, with third-generation inhibitors (e.g., elacridar) offering higher specificity and lower toxicity.[12][13] Additionally, some formulation excipients, such as Tween 80 and D-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679) (TPGS), have been shown to possess P-gp inhibitory effects.[13]

Q4: What is a prodrug strategy and can it be applied to this compound?

A4: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body.[14] This strategy can be used to improve properties like solubility, permeability, and stability, or to bypass efflux pumps.[15][16] For this compound, a prodrug could be designed to mask the features recognized by P-gp, allowing for better absorption. Once absorbed, the prodrug would be metabolized to release the active this compound.[17] In vitro studies using cell or tissue homogenates are crucial for selecting prodrug candidates with the desired stability and conversion rates for in vivo studies.[15]

Troubleshooting Guide

Issue Encountered Potential Cause(s) Suggested Solution(s)
High variability in pharmacokinetic data between animal subjects. Poor aqueous solubility leading to erratic dissolution and absorption.[9] Inter-individual differences in metabolism (CYP3A activity) or P-gp expression.[3]Micronize the drug substance to improve dissolution rate uniformity.[18] Use a solubilization technique such as an amorphous solid dispersion or a lipid-based formulation (SEDDS) to ensure consistent drug release.[10][19] Ensure a consistent fasted/fed state for all animals in the study.
Low in vivo efficacy despite promising in vitro cytotoxicity. Poor bioavailability due to P-gp efflux and/or rapid metabolism.[2] The formulation fails to protect the drug in the GI tract or release it at the absorption site.Co-administer the formulation with a known P-gp inhibitor.[13] Switch to a nanoformulation (e.g., liposomes, PLGA nanoparticles) designed to protect the drug and alter its biodistribution.[4][5] Evaluate the in vitro release profile of your formulation under biorelevant conditions (e.g., simulated gastric and intestinal fluids).
Nanoformulation shows good physical characteristics but fails to improve bioavailability. The nanocarrier releases the drug prematurely before reaching the absorption site. The nanoparticle surface properties do not prevent P-gp recognition. Instability of the nanoformulation in the gastrointestinal environment.Modify the nanoparticle composition to achieve a more sustained or targeted release profile.[20] Coat the nanoparticles with hydrophilic polymers like polyethylene glycol (PEG) to create a "stealth" effect and reduce P-gp interaction.[4] Assess the stability of the formulation in simulated GI fluids to ensure its integrity.
Analytical method (HPLC/LC-MS) lacks sensitivity to quantify plasma concentrations. Low drug absorption results in plasma concentrations below the limit of quantification (LOQ).[21] Suboptimal sample preparation or instrument parameters.Increase the sensitivity of the analytical method. A validated HPLC method with electrochemical detection or LC-MS/MS is often required for the low concentrations typical of vinca alkaloids.[22] Optimize the plasma protein precipitation and solid-phase extraction steps to concentrate the analyte. Consider using a more advanced formulation strategy expected to achieve higher plasma concentrations.[23]

Data on Bioavailability Enhancement Strategies

Quantitative data specifically for this compound is limited in publicly accessible literature. The following tables summarize representative data from studies on the closely related vinca alkaloid, Vincristine (VCR) , to illustrate the potential improvements achievable with various formulation strategies.

Table 1: Comparison of Pharmacokinetic Parameters for Different Vincristine Formulations

FormulationAnimal ModelCmax (ng/mL)AUC (ng·h/mL)Key FindingReference
Standard VCRHumanHighly VariableHighly VariableRapid clearance and large volume of distribution limit exposure.[24]
Vincristine Sulfate (B86663) Liposome (B1194612) Injection (VSLI)Human891 ± 671 (at 2.0 mg/m²)Trend towards higher AUC with increasing doseLiposomal encapsulation protects VCR from rapid elimination, resulting in significantly elevated plasma concentrations over extended periods.[21][23]
VCR-loaded PLGA-Folate Nanoparticles--- (In Vitro)Not ApplicableNot ApplicableOptimized nanoparticles showed a size of 200.3 nm and 54.3% entrapment efficiency, indicating a promising carrier system.[6]
VCR Sulfate-conjugated Gold Nanoparticles in LiposomesNude MiceNot ReportedNot ReportedLight-responsive liposomes produced greater antitumor effects and reduced side effects compared to free VCR.[20]

Note: Direct comparison of Cmax and AUC values across different studies and species should be done with caution due to variations in dosing, analytical methods, and animal models.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles

This protocol describes a generalized solvent evaporation method for encapsulating a vinca alkaloid within Poly(lactic-co-glycolic acid) (PLGA) nanoparticles.

  • Objective: To formulate this compound-loaded nanoparticles to enhance stability and potentially bypass P-gp efflux.

  • Materials: this compound, PLGA (e.g., 50:50 lactide:glycolide ratio), Polyvinyl alcohol (PVA), Dichloromethane (DCM), Deionized water, Magnetic stirrer, Probe sonicator, Centrifuge.

  • Procedure:

    • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in DCM.

    • Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1-2% w/v), which will act as a surfactant.

    • Emulsification: Add the organic phase to the aqueous phase under continuous stirring. Immediately sonicate the mixture using a probe sonicator while keeping it in an ice bath to form an oil-in-water (o/w) emulsion. The sonication time and power are critical parameters to control particle size.

    • Solvent Evaporation: Leave the resulting emulsion under magnetic stirring at room temperature for several hours (e.g., 4-6 hours) to allow the DCM to evaporate completely, leading to the formation of solid nanoparticles.

    • Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 30 minutes.

    • Washing: Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step 2-3 times to remove excess PVA and unencapsulated drug.

    • Lyophilization: Freeze-dry the final washed pellet to obtain a powder form of the nanoparticles for long-term storage and characterization.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical procedure for assessing the oral bioavailability of a novel this compound formulation compared to a control solution.

  • Objective: To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC) of different this compound formulations after oral administration.

  • Animal Model: Male Sprague-Dawley or Wistar rats (250-300g).

  • Procedure:

    • Acclimatization & Fasting: Acclimatize animals for at least one week. Fast the rats overnight (approx. 12 hours) before the experiment, with free access to water.

    • Group Allocation: Divide animals into groups (n=5-6 per group), e.g., Group 1 (Control: this compound solution) and Group 2 (Test: this compound formulation). An additional group for intravenous (IV) administration is required to determine absolute bioavailability.

    • Dosing: Administer the this compound solution or formulation accurately via oral gavage at a predetermined dose. For the IV group, administer the drug via the tail vein.

    • Blood Sampling: Collect blood samples (approx. 0.2-0.3 mL) from the tail vein or retro-orbital plexus at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Collect samples into tubes containing an anticoagulant like EDTA.

    • Plasma Separation: Immediately centrifuge the blood samples (e.g., 4,000 rpm for 10 min at 4°C) to separate the plasma.

    • Sample Storage: Store the plasma samples at -80°C until analysis.

    • Drug Quantification: Analyze the concentration of this compound in the plasma samples using a validated HPLC or LC-MS/MS method.

    • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as AUC, Cmax, Tmax, and elimination half-life from the plasma concentration-time data. Relative bioavailability is calculated as (AUC_oral_test / AUC_oral_control) * 100.

Visualizations

G F4 F4 I1 I1 I4 I4 V1 V1 I4->V1 Optimization Optimization Loop F1 F1 Optimization->F1 Iterate V5 V5 V5->Optimization

// Relationships V_Lumen -> V_Cell [label="Passive\nDiffusion"]; V_Cell -> Pgp [label="Binds to\nEfflux Pump"]; ATP -> Pgp [label="Powers\nPump"]; Pgp -> ADP; Pgp -> V_Lumen [label="Efflux", color="#EA4335", fontcolor="#EA4335", style=bold]; V_Cell -> Absorption [label="Desired Path"]; Inhibitor -> Pgp [label="Blocks\nBinding Site", style=dashed, arrowhead=tee, color="#EA4335", fontcolor="#EA4335"];

{rank=same; V_Lumen; Pgp; V_Cell;} } .dot Caption: Mechanism of P-gp efflux and its inhibition for this compound.

References

minimizing Vinrosidine precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is Vinrosidine and what is its primary mechanism of action?

A1: this compound is a vinca (B1221190) alkaloid, a class of compounds derived from the periwinkle plant, Catharanthus roseus.[1] Its primary mechanism of action is the disruption of microtubule dynamics.[2][3] this compound binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization. This prevents the formation of a functional mitotic spindle, which is crucial for chromosome segregation during cell division.[1][3][4] Consequently, cells are arrested in the metaphase stage of the cell cycle, which ultimately triggers programmed cell death (apoptosis).[4][5]

Q2: What is the recommended solvent for preparing a this compound stock solution?

A2: For initial stock solution preparation, high-purity, anhydrous Dimethyl sulfoxide (B87167) (DMSO) is recommended.[6][7] Vinca alkaloids typically exhibit good solubility in DMSO.[7] It is critical to use anhydrous DMSO as the solvent is hygroscopic; absorbed moisture can reduce the solubility of the compound and promote degradation.[7]

Q3: Why does my this compound precipitate immediately when I add it to my cell culture medium?

A3: This common phenomenon, known as "crashing out" or precipitation upon dilution, occurs when a compound dissolved in an organic solvent like DMSO is introduced into an aqueous environment like cell culture media.[6][8] The drastic change in solvent polarity from organic to aqueous reduces the compound's solubility, causing it to fall out of solution.[6][7]

Q4: Can the pH of the cell culture medium affect this compound solubility?

A4: Yes, the solubility of vinca alkaloids can be pH-dependent. They are generally more stable and soluble in a slightly acidic pH range (typically 4.5-5.5).[9] Standard cell culture media is buffered to a physiological pH (around 7.2-7.4), which is a less optimal environment for vinca alkaloid solubility and can contribute to precipitation.[9] While significant alteration of media pH is not feasible as it would harm the cells, awareness of this property is crucial for troubleshooting.

Q5: What is the maximum concentration of DMSO my cells can tolerate?

A5: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxicity.[10] However, this tolerance is cell-line specific. It is essential to perform a vehicle control experiment (treating cells with the highest concentration of DMSO used in your experiment) to determine the specific tolerance of your cell line.[10]

Troubleshooting Guides

Issue: Immediate Precipitation Upon Addition to Media

Question: I dissolved this compound in DMSO, but when I add it to my 37°C cell culture medium, a precipitate or cloudiness appears instantly. What's happening and how can I fix it?

Answer: This is a classic solubility issue caused by the rapid dilution of the DMSO stock in the aqueous medium. Here are the potential causes and solutions:

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium.[8]
Rapid Dilution / Localized High Concentration Adding a concentrated stock solution directly to a large volume of media causes a rapid solvent exchange, leading to precipitation before the compound can disperse.[8]Perform a stepwise serial dilution. First, create an intermediate dilution of your stock in a small volume of pre-warmed media. Then, add this intermediate dilution to the final volume.[6] Always add the stock solution dropwise to the medium while gently swirling or vortexing to ensure rapid dispersal.[6]
Solvent Concentration Too Low The final concentration of DMSO in the media is too low to keep the hydrophobic compound in solution.While keeping cell toxicity in mind, try to maintain the final DMSO concentration as high as is tolerable for your cells (e.g., 0.5%) to aid solubility.[10] This may require preparing a less concentrated primary stock solution.
Media Composition Serum-free media may be more prone to precipitation as it lacks proteins like albumin that can bind to compounds and help keep them in solution.[8][10]If your experimental design allows, try diluting the compound into serum-containing medium. The serum proteins can act as carriers and improve solubility.[10]
Issue: Precipitation Occurs Over Time in the Incubator

Question: My this compound-media mixture is clear initially, but after several hours or days in the incubator, I observe crystals or a film on the culture vessel surface. What could be the cause?

Answer: Delayed precipitation is often due to changes in the media environment over time.

Potential Cause Explanation Recommended Solution
Evaporation Water loss from the culture vessel over time increases the concentration of all solutes, including this compound, potentially pushing it beyond its solubility limit.[8]Ensure the incubator is properly humidified.[8] For long-term experiments, use culture plates with low-evaporation lids or seal the plates with gas-permeable membranes.
Temperature Fluctuations Repeatedly removing culture vessels from the stable 37°C environment can cause temperature cycling, which may negatively affect compound solubility.[8]Minimize the time that culture vessels are outside the incubator. Plan your work to reduce the frequency of removal.
pH Shift due to Cell Metabolism As cells metabolize, they release waste products (like lactic acid) that can gradually lower the pH of the culture medium.[8] While vinca alkaloids are more stable at acidic pH, a significant shift could interact with media components, like salts, causing precipitation.Monitor the color of the phenol (B47542) red indicator in your medium. A change from red to yellow indicates acidification. You may need to change the medium more frequently, especially in dense cultures.[8]
Compound Degradation The degradation products of this compound may be less soluble than the parent compound, precipitating out of solution over time.[9]Prepare fresh this compound-media solutions for each experiment or for media changes in long-term cultures, rather than storing pre-mixed media.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound that is fully dissolved and suitable for further dilution.

Materials:

  • This compound powder

  • Anhydrous, cell culture grade Dimethyl sulfoxide (DMSO)[11]

  • Sterile, light-protected microcentrifuge tubes[11]

  • Vortex mixer and sonicator

Procedure:

  • Preparation: Bring the this compound powder and DMSO to room temperature.

  • Calculation: Based on the molecular weight (MW) of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration. (e.g., For 1 mg of this compound with MW = 800 g/mol , Volume (µL) = (1 mg / 800 g/mol ) / (10 mmol/L) * 1,000,000 = 125 µL).

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes.[12]

  • Aid Dissolution (if necessary): If the powder is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes or gently warm to 37°C for 10-15 minutes, followed by vortexing.[7][12]

  • Visual Inspection: Visually confirm that the solution is clear and free of any visible particles.[7]

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for long-term stability.[11]

Protocol 2: Dilution of this compound into Cell Culture Media

Objective: To prepare a working solution of this compound in cell culture medium with minimal precipitation.

Procedure:

  • Pre-warm Media: Pre-warm your complete cell culture medium (with or without serum, as per your experiment) to 37°C. Using cold media can decrease compound solubility.[8]

  • Prepare Intermediate Dilution (Recommended):

    • Thaw an aliquot of your 10 mM this compound stock solution.

    • In a sterile tube, perform an intermediate 1:10 dilution by adding 10 µL of the 10 mM stock to 90 µL of pre-warmed medium. This creates a 1 mM solution with 10% DMSO. Vortex gently.

  • Final Dilution (Example for 10 µM):

    • To prepare a final concentration of 10 µM, perform a 1:100 dilution of the 1 mM intermediate solution.

    • Add the intermediate solution dropwise to the final volume of pre-warmed media while gently swirling the container. For example, add 100 µL of the 1 mM intermediate solution to 9.9 mL of media.

    • This method results in a final DMSO concentration of 0.1%, which is well-tolerated by most cell lines.

  • Immediate Use: Use the freshly prepared this compound-containing medium immediately to treat your cells.

Visualizations

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation stock Prepare 10 mM Stock in 100% DMSO prewarm Pre-warm Media to 37°C intermediate Create 1:10 Intermediate Dilution in Media prewarm->intermediate final Add Intermediate Dropwise to Final Media Volume (with swirling) intermediate->final use Treat Cells Immediately final->use

Caption: Workflow for preparing this compound working solution.

G start Precipitation Observed? immediate Immediate? start->immediate Yes check_conc Is [Final] > Solubility Limit? immediate->check_conc Yes delayed Delayed (in incubator)? immediate->delayed No sol_conc Reduce Final Concentration check_conc->sol_conc Yes check_dilution Rapid Dilution Used? check_conc->check_dilution No sol_dilution Use Stepwise Dilution & Swirl During Addition check_dilution->sol_dilution Yes check_evap Evaporation Likely? delayed->check_evap Yes sol_evap Ensure Humidification Use Sealed Plates check_evap->sol_evap Yes check_ph pH Shift Likely (Dense Culture)? check_evap->check_ph No sol_ph Change Media More Frequently check_ph->sol_ph Yes

Caption: Troubleshooting logic for this compound precipitation.

G tubulin α/β-Tubulin Dimers microtubule Microtubule Polymerization tubulin->microtubule spindle Mitotic Spindle Formation microtubule->spindle arrest Metaphase Arrest microtubule->arrest metaphase Chromosome Segregation spindle->metaphase division Cell Division metaphase->division This compound This compound This compound->microtubule apoptosis Apoptosis arrest->apoptosis

Caption: Mechanism of action pathway for this compound.

References

addressing batch-to-batch variability in Vinrosidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Vinrosidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot issues encountered during the synthesis of this compound, with a particular focus on addressing batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in this compound synthesis that contributes to batch-to-batch variability?

The coupling of vindoline (B23647) with a catharanthine (B190766) derivative is the most pivotal step and a primary source of variability. Unlike the direct iron(III)-promoted coupling often used for vinblastine, this compound synthesis can involve a Polonovski-type reaction.[1][2] This reaction's success is highly sensitive to reaction conditions, reagent quality, and the nature of the catharanthine derivative used.

Q2: My overall yield of this compound is consistently low. What are the likely causes?

Low yields in this compound synthesis can often be attributed to several factors:

  • Inefficient Coupling Reaction: The Polonovski-Potier reaction, if used, requires precise control over temperature and the stoichiometry of the activating agent (e.g., trifluoroacetic anhydride).[1][3]

  • Poor Quality of Starting Materials: Impurities in vindoline or the catharanthine precursor can significantly hinder the reaction.

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or solvent composition can drastically reduce yields.

  • Side Product Formation: The reaction can generate various side products, reducing the quantity of the desired this compound.

  • Degradation of Product: this compound, like other vinca (B1221190) alkaloids, can be sensitive to light and temperature, leading to degradation during workup and purification.

Q3: I am observing significant side product formation in my reaction mixture. What are the common impurities and how can I minimize them?

Common side products in vinca alkaloid synthesis can include isomers and oxidation products. In the context of the Polonovski-type reaction for this compound, potential side products can arise from incomplete reaction or alternative reaction pathways of the iminium ion intermediate. To minimize these:

  • Control Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity.

  • Use High-Purity Reagents: Ensure the starting materials are free from contaminants that could participate in side reactions.

  • Optimize Activating Agent Stoichiometry: The amount of trifluoroacetic anhydride (B1165640) or other activating agent is critical and should be carefully optimized.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation-related side products.

Q4: How does the purity of catharanthine and vindoline impact the synthesis?

The purity of the starting materials is paramount. Impurities can act as catalyst poisons, compete in side reactions, and complicate the purification of the final product. It is highly recommended to use highly purified catharanthine and vindoline to ensure reproducibility and high yields.

Troubleshooting Guides

Issue 1: Low Yield of the Coupled Product
Possible Cause Troubleshooting Action Rationale
Inactive Catharanthine N-oxide Ensure the N-oxide precursor is freshly prepared and properly stored.Catharanthine N-oxide can be unstable. Its purity and activity are crucial for the subsequent Polonovski-Potier reaction.
Suboptimal Polonovski-Potier Reaction Conditions Carefully control the reaction temperature, typically at low temperatures (-78°C to 0°C). Optimize the equivalents of trifluoroacetic anhydride (TFAA).The formation of the reactive iminium intermediate is highly dependent on these parameters. Excess TFAA can lead to side reactions.[1][3]
Poor Solubility of Reactants Use a co-solvent like 2,2,2-trifluoroethanol (B45653) (TFE) in combination with an aqueous acidic solution.Ensuring both vindoline and the catharanthine derivative are fully dissolved is essential for an efficient reaction.
Moisture in the Reaction Use anhydrous solvents and perform the reaction under an inert, dry atmosphere.Water can react with the activating agent (TFAA) and quench the reaction.
Issue 2: High Levels of Impurities in the Crude Product
Possible Cause Troubleshooting Action Rationale
Formation of Isomeric Byproducts Adjust the reaction temperature and the rate of addition of the activating agent.The stereochemical outcome of the coupling reaction can be sensitive to kinetic versus thermodynamic control.
Oxidation of Starting Materials or Product Degas solvents and run the reaction under an inert atmosphere (e.g., argon).Vinca alkaloids are susceptible to oxidation, which can be minimized by excluding oxygen.
Incomplete Reaction Monitor the reaction progress by TLC or HPLC to ensure it goes to completion.Unreacted starting materials will contaminate the final product and complicate purification.
Side Reactions of the Iminium Intermediate Optimize the concentration of vindoline as the nucleophile.The highly reactive iminium ion generated in the Polonovski-Potier reaction can undergo undesired reactions if not efficiently trapped by vindoline.

Quantitative Data Summary

The following table summarizes typical yields for the coupling reaction in vinca alkaloid synthesis under different conditions. Note that specific yields for this compound may vary and require optimization.

Coupling Method Promoter/Activator Solvent System Temperature (°C) Typical Yield of Coupled Product (%)
Fe(III)-Promoted Coupling FeCl₃aq. HCl / TFE23~90% (anhydrovinblastine)
Polonovski-Potier Reaction Trifluoroacetic AnhydrideDichloromethane (B109758)-78 to 0Highly variable, optimization required

Experimental Protocols

Protocol 1: General Procedure for this compound Synthesis via Polonovski-Potier Reaction
  • Preparation of Catharanthine N-oxide: Dissolve catharanthine in a suitable solvent (e.g., dichloromethane). Add an oxidizing agent (e.g., m-chloroperoxybenzoic acid, m-CPBA) portion-wise at 0°C. Stir the reaction until completion (monitor by TLC). Purify the catharanthine N-oxide by column chromatography.

  • Coupling Reaction: Dissolve the purified catharanthine N-oxide and vindoline in anhydrous dichloromethane under an inert atmosphere. Cool the solution to the desired temperature (e.g., -78°C). Slowly add a solution of trifluoroacetic anhydride in anhydrous dichloromethane.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC.

  • Work-up: Once the reaction is complete, quench it with a suitable reagent (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent (e.g., dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel or by preparative HPLC.

Protocol 2: Quality Control Analysis by HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) is typically used.

  • Detection: UV detection at a wavelength of around 270 nm.

  • Sample Preparation: Dissolve a known amount of the crude or purified product in the mobile phase. Filter the sample through a 0.45 µm filter before injection.

  • Analysis: Inject the sample and compare the retention time and peak area with a known standard of this compound. Quantify impurities based on their relative peak areas.

Visualizations

Vinrosidine_Synthesis_Workflow This compound Synthesis Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification & Analysis Catharanthine Catharanthine Oxidation Oxidation (e.g., m-CPBA) Catharanthine->Oxidation Vindoline Vindoline Coupling Polonovski-Potier Coupling (+ Vindoline, TFAA) Vindoline->Coupling Cath_N_Oxide Catharanthine N-oxide Oxidation->Cath_N_Oxide Cath_N_Oxide->Coupling Crude_this compound Crude this compound Coupling->Crude_this compound Purification Purification (Chromatography) Crude_this compound->Purification Pure_this compound Pure this compound Purification->Pure_this compound QC Quality Control (HPLC, NMR, MS) Pure_this compound->QC

Caption: A flowchart illustrating the key stages in this compound synthesis.

Troubleshooting_Logic Troubleshooting Low Yield Start Low this compound Yield Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Verify Reaction Conditions Check_Purity->Check_Conditions [Purity OK] Purify_SM Purify Starting Materials Check_Purity->Purify_SM [Impure] Check_Reagents Assess Reagent Activity Check_Conditions->Check_Reagents [Conditions OK] Optimize_Conditions Optimize Temp, Solvent, Stoichiometry Check_Conditions->Optimize_Conditions [Suboptimal] Fresh_Reagents Use Freshly Prepared Reagents Check_Reagents->Fresh_Reagents [Inactive] Success Yield Improved Check_Reagents->Success [Reagents OK] Purify_SM->Start Optimize_Conditions->Start Fresh_Reagents->Start

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

References

Validation & Comparative

Vinrosidine vs. Vinblastine: A Comparative Analysis of Tubulin Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

A definitive quantitative comparison of the tubulin binding affinity of vinrosidine and vinblastine (B1199706) is currently hampered by a lack of available experimental data for this compound in peer-reviewed literature. While vinblastine is a well-characterized vinca (B1221190) alkaloid with extensive research on its interaction with tubulin, similar quantitative data for this compound is not readily accessible.

This guide provides a comprehensive overview of the tubulin binding characteristics of vinblastine, supported by experimental data, and outlines the established methodologies used to determine such binding affinities. This information can serve as a valuable resource for researchers interested in conducting comparative studies on this compound.

Vinblastine: A Potent Microtubule Destabilizer

Vinblastine exerts its cytotoxic effects by binding to β-tubulin, a subunit of the αβ-tubulin heterodimer. This binding inhibits the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule dynamics leads to cell cycle arrest in the M phase and subsequent apoptosis.

Quantitative Analysis of Vinblastine-Tubulin Interaction

The binding affinity of vinblastine for tubulin has been quantified through various experimental approaches. The following table summarizes key binding parameters reported in the literature.

ParameterValueSpecies/SystemReference
Association Constant (Ka)3-5 x 105 M-1Embryonic chick brain tubulin[1]
Association Constant (Ka)1-3 x 105 M-1Sea urchin sperm tail outer doublet tubulin[1]
Association Constant (Ka)~3-4 x 103 M-1Bovine brain microtubules[2]
IC50 (Microtubule Formation)8.9 µMnAChR
IC50 (Tubulin Polymerization)4.3 x 10-7 MPorcine brain tubulin

Mechanism of Action: Disruption of Microtubule Dynamics

Vinca alkaloids, including vinblastine, bind to a specific site on β-tubulin, known as the vinca domain. This binding event introduces a conformational change in the tubulin dimer, preventing its incorporation into growing microtubules and promoting the disassembly of existing ones.

cluster_0 Microtubule Dynamics cluster_1 Vinca Alkaloid Interaction Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Vinca_Alkaloid Vinblastine/ This compound Microtubule->Tubulin Dimers Depolymerization Tubulin_Vinca Tubulin-Vinca Complex Microtubule->Tubulin_Vinca Promotes Depolymerization Vinca_Alkaloid->Tubulin_Vinca Binds to β-tubulin Tubulin_Vinca->Microtubule Inhibits Polymerization

Mechanism of Vinca Alkaloid Action on Microtubules.

Experimental Protocols for Determining Tubulin Binding Affinity

The following are detailed methodologies commonly employed to investigate the interaction between small molecules and tubulin. These protocols would be applicable for a comparative study of this compound and vinblastine.

Tubulin Polymerization Assay

This assay measures the extent of microtubule formation in the presence and absence of a test compound. The inhibition of tubulin polymerization is a key indicator of binding to tubulin.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be monitored spectrophotometrically at 340 nm.

Protocol:

  • Preparation of Tubulin: Purified tubulin (e.g., from bovine brain) is reconstituted in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).

  • Reaction Setup: The tubulin solution is aliquoted into a 96-well plate. The test compound (this compound or vinblastine) at various concentrations is added to the wells. A control group with no compound is included.

  • Initiation of Polymerization: The plate is incubated at 37°C to initiate microtubule polymerization.

  • Data Acquisition: The absorbance at 340 nm is measured at regular intervals for a set period (e.g., 60 minutes) using a temperature-controlled microplate reader.

  • Data Analysis: The rate and extent of polymerization are determined from the absorbance curves. The IC₅₀ value (the concentration of the compound that inhibits polymerization by 50%) is calculated.

Start Start Prepare_Tubulin Prepare Tubulin Solution (in Polymerization Buffer) Start->Prepare_Tubulin Add_Compound Aliquot Tubulin & Add Test Compound (this compound/Vinblastine) Prepare_Tubulin->Add_Compound Incubate Incubate at 37°C to Initiate Polymerization Add_Compound->Incubate Measure_Absorbance Measure Absorbance (340 nm) at Timed Intervals Incubate->Measure_Absorbance Analyze_Data Analyze Polymerization Curves & Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for a Tubulin Polymerization Assay.
Competitive Binding Assay

This assay determines the ability of a test compound to compete with a known radiolabeled ligand (e.g., [³H]vinblastine) for binding to tubulin.

Principle: The amount of radiolabeled ligand bound to tubulin is measured in the presence of increasing concentrations of the unlabeled test compound. A decrease in the bound radioactivity indicates competition for the same binding site.

Protocol:

  • Incubation: Purified tubulin is incubated with a fixed concentration of radiolabeled vinblastine and varying concentrations of the unlabeled test compound (this compound).

  • Separation of Bound and Free Ligand: The tubulin-ligand complexes are separated from the unbound ligand using methods like gel filtration or filtration through a nitrocellulose membrane.

  • Quantification: The amount of radioactivity in the tubulin-bound fraction is measured using a scintillation counter.

  • Data Analysis: The data is used to calculate the inhibition constant (Ki) of the test compound, which reflects its binding affinity relative to the radiolabeled ligand.

Conclusion

While a direct comparison of the tubulin binding affinity of this compound and vinblastine is not currently possible due to the absence of published data for this compound, the established experimental protocols provide a clear path for future research in this area. Such studies would be crucial for understanding the structure-activity relationship of this class of compounds and for the potential development of novel anti-cancer agents. The data available for vinblastine confirms its potent interaction with tubulin, leading to the disruption of microtubule dynamics, a mechanism central to its therapeutic effect. Further investigation into this compound's binding characteristics is warranted to determine its potential as a microtubule-targeting agent.

References

Comparative Efficacy of Vinrosidine and Vincristine in Leukemia Cells: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of two vinca (B1221190) alkaloids, Vinrosidine and Vincristine (B1662923), with a specific focus on their effects on leukemia cells. While Vincristine is a well-established chemotherapeutic agent used in the treatment of various leukemias, data on the specific cytotoxicity of this compound in this context is less prevalent in publicly available literature. This guide summarizes the known cytotoxic profile of Vincristine and provides a framework for the comparative evaluation of this compound, including detailed experimental protocols and the hypothesized mechanism of action based on the shared vinca alkaloid structure.

Data Presentation: Quantitative Comparison

Due to the limited availability of direct comparative studies, this section presents the established cytotoxic profile of Vincristine against various leukemia cell lines. Researchers can use the provided experimental protocols to generate analogous data for this compound to complete a direct comparison.

Table 1: Cytotoxicity of Vincristine in Human Leukemia Cell Lines

Cell LineLeukemia TypeIC50 (nM)Exposure Time (hours)
MOLT-4Acute Lymphoblastic Leukemia (T-cell)3.348
L1210Murine Leukemia4.4Not Specified
HL-60Acute Promyelocytic Leukemia4.1 - 5.3Not Specified
CEMAcute Lymphoblastic LeukemiaA 50% reduction in cell growth was observed at 10⁻⁸ M (10 nM) after 6-12 hours of exposure.6-12
JurkatAcute T-cell LeukemiaIC50 determined by MTT assay after 48 and 72 hours, but specific value not provided in the search result.48 and 72

Note: IC50 values can vary between studies depending on the specific experimental conditions.

Mechanism of Action: Microtubule Destabilization and Apoptosis Induction

Both Vincristine and, presumably, this compound belong to the vinca alkaloid family of cytotoxic agents. Their primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division and other vital cellular functions.[1][2]

Vinca alkaloids bind to β-tubulin subunits, preventing their polymerization into microtubules.[1] This disruption of microtubule assembly leads to the disassembly of the mitotic spindle, a structure crucial for the segregation of chromosomes during mitosis.[2][3] Consequently, the cell cycle is arrested in the metaphase (M-phase), which ultimately triggers programmed cell death, or apoptosis.[3] In some leukemia cells, Vincristine has been shown to induce apoptosis independent of the cell cycle phase.

The apoptotic cascade initiated by vinca alkaloids can involve the activation of caspases and is regulated by proteins from the Bcl-2 family.

Experimental Protocols

To facilitate the direct comparison of this compound and Vincristine, detailed protocols for key cytotoxicity and apoptosis assays are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of the drug that inhibits the growth of 50% of the cell population (IC50).

Materials:

  • Leukemia cell lines (e.g., MOLT-4, K562, HL-60)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound and Vincristine stock solutions

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed leukemia cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound and Vincristine in the culture medium.

  • After 24 hours, add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).

  • Incubate the cells with the drugs for 48 hours (or other desired time points).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.

  • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each drug concentration relative to the untreated control and determine the IC50 value.[4][5]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Materials:

  • Leukemia cells treated with this compound or Vincristine

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Treat leukemia cells with the desired concentrations of this compound or Vincristine for a specified time.

  • Harvest the cells by centrifugation (e.g., 300 x g for 5 minutes).

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[7][8]

Materials:

  • Leukemia cells treated with this compound or Vincristine

  • Cold 70% ethanol (B145695)

  • Phosphate-buffered saline (PBS)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Treat leukemia cells with the desired concentrations of this compound or Vincristine for a specified time.

  • Harvest the cells by centrifugation.

  • Wash the cells with cold PBS.

  • Fix the cells by resuspending the cell pellet in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells twice with PBS.

  • Resuspend the cells in 1 mL of PBS.

  • Add 100 µL of RNase A solution and incubate at 37°C for 30 minutes.

  • Add 400 µL of PI staining solution and incubate at room temperature in the dark for 15-30 minutes.

  • Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.

Mandatory Visualizations

The following diagrams illustrate the general experimental workflows and the proposed signaling pathway for vinca alkaloids in leukemia cells.

experimental_workflow_cytotoxicity Experimental Workflow: Cytotoxicity Assessment start Seed Leukemia Cells in 96-well plate treat Treat with this compound or Vincristine (serial dilutions) start->treat incubate Incubate for 48h treat->incubate mtt Add MTT Reagent (4h incubation) incubate->mtt dissolve Dissolve Formazan Crystals (DMSO) mtt->dissolve read Measure Absorbance (570 nm) dissolve->read analyze Calculate IC50 Values read->analyze

Caption: Workflow for determining the IC50 values of this compound and Vincristine.

experimental_workflow_apoptosis Experimental Workflow: Apoptosis and Cell Cycle Analysis cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Analysis start Treat Leukemia Cells with This compound or Vincristine harvest Harvest and Wash Cells start->harvest stain_apop Stain with Annexin V-FITC and Propidium Iodide harvest->stain_apop fix Fix in 70% Ethanol harvest->fix analyze_apop Flow Cytometry Analysis (Apoptotic vs. Necrotic) stain_apop->analyze_apop stain_cc Stain with Propidium Iodide and RNase A fix->stain_cc analyze_cc Flow Cytometry Analysis (G0/G1, S, G2/M phases) stain_cc->analyze_cc

Caption: Workflow for assessing apoptosis and cell cycle distribution.

vinca_alkaloid_pathway Generalized Signaling Pathway of Vinca Alkaloids in Leukemia Cells vinca This compound / Vincristine tubulin β-tubulin vinca->tubulin Binds to microtubule Microtubule Polymerization (Inhibited) tubulin->microtubule Prevents spindle Mitotic Spindle Disruption microtubule->spindle Leads to arrest M-Phase Arrest spindle->arrest Causes apoptosis Apoptosis arrest->apoptosis Induces

Caption: Proposed mechanism of action for this compound and Vincristine.

References

Navigating the Challenge of Multi-Drug Resistance: A Comparative Analysis of Vinca Alkaloids and Other Chemotherapeutics

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Our Audience: This guide was initially intended to focus on the efficacy of Vinrosidine in multi-drug resistant (MDR) cancer models. However, a comprehensive review of current scientific literature reveals a significant lack of specific experimental data on this compound's performance in this context.

Therefore, to provide our readers—researchers, scientists, and drug development professionals—with a valuable and data-driven resource, we have broadened the scope of this guide. We will focus on the well-characterized vinca (B1221190) alkaloid, Vincristine (B1662923) , as a representative of its class. This guide will objectively compare the efficacy of Vincristine with two other widely used chemotherapeutic agents, Paclitaxel (B517696) and Doxorubicin , in various multi-drug resistant cancer models. The primary mechanism of resistance discussed is the overexpression of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for drug efflux.

Comparative Efficacy in Multi-Drug Resistant Cancer Models

The development of resistance to a wide range of structurally and functionally diverse anticancer drugs, known as multi-drug resistance (MDR), remains a primary obstacle in successful cancer chemotherapy. The most common mechanism underlying MDR is the overexpression of drug efflux pumps like P-glycoprotein (P-gp), which actively transport chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and cytotoxic effects.[1]

This section provides a comparative overview of the in vitro cytotoxicity of Vincristine, Paclitaxel, and Doxorubicin against various MDR cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, is a key metric. A higher IC50 value indicates greater resistance to the drug.

In Vitro Cytotoxicity Data
DrugCancer TypeSensitive Cell LineIC50 (nM)Resistant Cell LineIC50 (nM)Fold Resistance
Vincristine Breast CancerMCF7-WT7.371[2]VCR/MCF710,574[2]~1434
LeukemiaK562-K562/Vcr--
Paclitaxel Breast CancerMCF-73.5 (µM)[3]---
Prostate CancerPC-35.16[4]PC-3-TxR56.39[4]~10.9
Prostate CancerDU1455.15[4]DU145-TxR>100[4]>19.4
Lung CancerA549, NCI-H23, NCI-H460, DMS-2734-24[5]---
Doxorubicin Breast CancerMCF-72.5 (µM)[6]---
Cervical CancerHeLa (Original)2.92 (µM)[7]HeLa/Dox5.47 (µM)[7]~1.87
LeukemiaK562 (Original)0.031 (µM)[7]K562/Dox0.996 (µM)[7]~32.1
Bladder CancerBFTC-9052.26 (µM)[7]---

Note: IC50 values can vary between studies due to different experimental conditions. Direct comparison of absolute values across different studies should be done with caution. The "Fold Resistance" provides a more standardized measure of the impact of MDR.

In Vivo Efficacy in Xenograft Models

Preclinical in vivo studies using xenograft models, where human tumor cells are implanted into immunocompromised mice, are crucial for evaluating the antitumor efficacy of chemotherapeutics in a living organism.

Summary of In Vivo Studies
DrugCancer ModelDosing RegimenKey FindingsReference
Vincristine A549/T (Paclitaxel-resistant lung cancer) xenograft1.0 mg/kg, IV, every 3 days for 4 treatmentsCo-encapsulation with quinine (B1679958) in liposomes significantly reduced tumor volume compared to Vincristine alone, suggesting a reversal of resistance.[8]
Paclitaxel HCT-15 (Paclitaxel-resistant colorectal cancer) xenograft-Nanoparticle formulation of Paclitaxel showed significant inhibition of tumor growth compared to standard Taxol formulation.[9]
Various human tumor xenografts (head and neck, lung, breast)-A novel nanoparticle formulation (PICN) showed comparable or superior antitumor activity to solvent-based paclitaxel and nab-paclitaxel.[10]
Doxorubicin Murine breast cancer modelTotal of 6 mg/ml (low dose) and 15 mg/ml (high dose)Doxorubicin treatment paradoxically led to a higher tumor growth rate compared to untreated controls, indicating induced drug resistance.[11]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the objective comparison of drug efficacy. Below are outlines of common methodologies used in the cited studies.

Cell Viability and Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells (both sensitive and resistant lines) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of the chemotherapeutic agent for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined by plotting cell viability against drug concentration.[7]

In Vivo Xenograft Model for Efficacy Studies
  • Animal Model: Immunocompromised mice (e.g., nude or NSG mice) are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: A specific number of cancer cells are injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly using calipers.

  • Drug Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The drug is administered according to a specific dosing schedule and route (e.g., intravenous, intraperitoneal).

  • Efficacy Assessment: Tumor growth is monitored throughout the study. The primary endpoint is often tumor growth inhibition. At the end of the study, tumors may be excised and weighed.[8][12]

Mechanisms of Resistance and Signaling Pathways

The primary mechanism of resistance for Vincristine, Paclitaxel, and Doxorubicin in many MDR cancer cells is the overexpression of the P-glycoprotein (P-gp) efflux pump.[1] However, other signaling pathways are also implicated in the development and maintenance of chemoresistance.

P-glycoprotein Mediated Drug Efflux

P-gp is an ATP-dependent transporter that recognizes a broad range of hydrophobic substrates, including many chemotherapeutic drugs. It functions by binding to the drug within the cell membrane or cytoplasm and actively extruding it from the cell, thus preventing the drug from reaching its intracellular target.[13][14]

P_glycoprotein_efflux cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Drug Binding Site Drug_out Drug (Extracellular) Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP Drug_in Drug (Intracellular) Drug_in->Pgp:f0 Binding ATP ATP ATP->Pgp Hydrolysis

Caption: P-glycoprotein (P-gp) mediated drug efflux mechanism.

Key Signaling Pathways in Chemoresistance

Several signaling pathways can contribute to chemoresistance, often by promoting cell survival, inhibiting apoptosis, or regulating the expression of drug transporters.

  • PI3K/Akt Pathway: Activation of this pathway is associated with resistance to Paclitaxel and Doxorubicin by promoting cell survival and inhibiting apoptosis.[11][15]

  • MAPK/ERK Pathway: This pathway can contribute to Doxorubicin resistance by protecting cancer cells from oxidative stress.[11] In the context of Vincristine resistance, the MAPK signaling pathway has also been implicated.[2]

  • NF-κB Pathway: Activation of NF-κB can be induced by Doxorubicin and contributes to chemoresistance by upregulating anti-apoptotic proteins.[16]

  • Wnt/β-catenin Pathway: This pathway has been linked to Paclitaxel resistance, particularly in cancer stem cell-like populations.[17]

Signaling_Pathways cluster_drugs Chemotherapeutic Drugs cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Vincristine Vincristine MAPK_ERK MAPK/ERK Vincristine->MAPK_ERK Paclitaxel Paclitaxel PI3K_Akt PI3K/Akt Paclitaxel->PI3K_Akt Wnt_beta_catenin Wnt/β-catenin Paclitaxel->Wnt_beta_catenin Doxorubicin Doxorubicin Doxorubicin->PI3K_Akt Doxorubicin->MAPK_ERK NF_kB NF-κB Doxorubicin->NF_kB Cell_Survival Increased Cell Survival PI3K_Akt->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis PI3K_Akt->Apoptosis_Inhibition MAPK_ERK->Cell_Survival NF_kB->Apoptosis_Inhibition Wnt_beta_catenin->Cell_Survival Chemoresistance Chemoresistance Cell_Survival->Chemoresistance Apoptosis_Inhibition->Chemoresistance Drug_Efflux Increased Drug Efflux (P-gp) Drug_Efflux->Chemoresistance

Caption: Key signaling pathways involved in chemoresistance.

Experimental Workflow for Assessing Drug Efficacy in MDR Models

The following diagram illustrates a typical workflow for comparing the efficacy of a novel compound against established drugs in MDR cancer models.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_mechanism Mechanistic Studies Cell_Culture Culture Sensitive & Resistant Cell Lines Cytotoxicity_Assay MTT/Cell Viability Assay Cell_Culture->Cytotoxicity_Assay Western_Blot Western Blot for P-gp & Signaling Proteins Cell_Culture->Western_Blot Efflux_Assay Drug Efflux Assay (e.g., Rhodamine 123) Cell_Culture->Efflux_Assay IC50_Determination Determine IC50 Values Cytotoxicity_Assay->IC50_Determination Xenograft_Model Establish Xenograft Model in Immunocompromised Mice IC50_Determination->Xenograft_Model Data_Comparison Comparative Analysis of Efficacy IC50_Determination->Data_Comparison Treatment_Groups Randomize into Treatment Groups (Vehicle, Test Drug, Comparators) Xenograft_Model->Treatment_Groups Tumor_Monitoring Monitor Tumor Growth Treatment_Groups->Tumor_Monitoring Efficacy_Analysis Analyze Tumor Growth Inhibition Tumor_Monitoring->Efficacy_Analysis Efficacy_Analysis->Data_Comparison Western_Blot->Data_Comparison Efflux_Assay->Data_Comparison

Caption: Experimental workflow for MDR drug efficacy studies.

References

The Untapped Potential of Vinrosidine: A Comparative Guide to Synergistic Anticancer Effects

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap exists in the scientific literature regarding the synergistic effects of Vinrosidine when combined with other anticancer agents. While its sibling compounds from the vinca (B1221190) alkaloid family, particularly Vincristine (B1662923), have been extensively studied in combination therapies, this compound's potential in such regimens remains largely unexplored. This guide will provide a comparative framework by examining the well-documented synergistic interactions of Vincristine with various anticancer drugs. The data presented for Vincristine can serve as a valuable reference point for researchers and drug development professionals, suggesting potential avenues for investigating the synergistic capabilities of this compound.

A Comparative Look at Vinca Alkaloid Combination Therapies

Vinca alkaloids, including Vincristine, Vinblastine, Vinorelbine, and this compound, exert their anticancer effects primarily by disrupting microtubule dynamics, leading to mitotic arrest and apoptosis.[1][2] Combination therapy is a cornerstone of modern oncology, aiming to enhance therapeutic efficacy, overcome drug resistance, and minimize toxicity.[3] While specific data for this compound is lacking, the established synergistic combinations involving Vincristine offer a roadmap for future research.

Synergistic Combinations of Vincristine with Other Anticancer Drugs

Vincristine is a key component of numerous successful combination chemotherapy regimens.[4][5] Its synergistic effects have been observed with a variety of drug classes, including alkylating agents, anthracyclines, and antimetabolites.

Vincristine and Doxorubicin (B1662922)

The combination of Vincristine and Doxorubicin (an anthracycline antibiotic) has demonstrated synergistic cytotoxic effects in various cancer models.[6][7] This synergy is thought to arise from their distinct mechanisms of action, with Vincristine arresting cells in mitosis and Doxorubicin intercalating with DNA and inhibiting topoisomerase II.

Table 1: Synergistic Effects of Vincristine and Doxorubicin in Preclinical Models

Cancer ModelDrug CombinationKey FindingsReference
Triple Negative Breast Cancer (TNBC) and Non-Small Cell Lung Cancer (NSCLC) cell linesCo-encapsulated Vincristine and Doxorubicin in pegylated liposomesSignificantly increased cell cycle arrest in G2/M phase, enhanced apoptosis, and improved tumor regression compared to liposomal Doxorubicin alone.[6]
Advanced rat leukemia L5222Vincristine and Adriamycin (Doxorubicin)The combination therapy proved to be synergistic, with the 25% Vincristine and 75% Adriamycin ratio showing the best results.[7]
Human breast cancer cell lines (MCF-7 and MCF-7/Dox)Tetrandrine (B1684364) in combination with Doxorubicin or VincristineThe interaction between Tetrandrine and Doxorubicin or Vincristine was markedly synergistic.[8]
Vincristine and Methotrexate (B535133)

The combination of Vincristine and Methotrexate (an antimetabolite) has a more complex interaction that appears to be sequence-dependent.[9][10][11][12] Some studies suggest that the administration of Methotrexate followed by Vincristine can result in a synergistic effect.[10]

Table 2: Sequence-Dependent Synergism of Vincristine and Methotrexate

Cancer ModelDrug Administration SequenceOutcomeReference
Human acute lymphoblastic leukemia cells in cultureMethotrexate followed by Vincristine (8 or 24 hours later)Strong synergistic interaction.[10]
L1210 leukemia cellsMethotrexate followed by VincristineSynergistic action.[4]
Solid tumor and leukemia mice modelsVincristine administered before MethotrexateNo enhanced effectivity and increased toxicity.[4]
Vincristine and Cisplatin (B142131)

The combination of Vincristine and Cisplatin (a platinum-based alkylating agent) has also been investigated, with evidence suggesting sequence-dependent interactions.[13][14][15] Pre-treatment with Vincristine followed by Cisplatin has been shown to be more effective than the reverse sequence or simultaneous administration in some cancer cell lines.[15] However, other studies have reported antagonism between Cisplatin and Vinca alkaloids when administered simultaneously.[14]

Table 3: Interaction of Vincristine and Cisplatin

Cancer ModelDrug Administration SequenceOutcomeReference
A549 lung cancer cellsPre-treatment with Vincristine followed by CisplatinEnhanced cytotoxicity.[15]
A549 lung cancer cellsSimultaneous exposure to Cisplatin and VincristineAntagonistic effect.[14]
Advanced cervical cancer patientsVincristine and Cisplatin combined with Intensity-Modulated Radiotherapy (IMRT)Effectively optimized clinical indicators and improved quality of life with high safety.[13]

Experimental Protocols: A Methodological Overview

The following are generalized experimental protocols based on the methodologies cited in the studies on Vincristine combinations. These can be adapted for future investigations into this compound.

Cell Viability and Synergy Assessment
  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Drug Treatment: Cells are treated with varying concentrations of this compound, a second anticancer drug, and their combination for a specified duration (e.g., 24, 48, 72 hours).

  • Viability Assay: Cell viability is assessed using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Synergy Analysis: The combination index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Cell Cycle Analysis
  • Drug Treatment: Cells are treated with the drug combinations as described above.

  • Cell Fixation: Cells are harvested, washed, and fixed in cold ethanol.

  • Staining: Fixed cells are stained with a DNA-intercalating dye, such as propidium (B1200493) iodide (PI), in the presence of RNase.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Apoptosis Assay
  • Drug Treatment: Cells are treated with the drug combinations.

  • Staining: Cells are stained with Annexin V (to detect early apoptotic cells) and PI (to detect late apoptotic and necrotic cells).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.

Visualizing Potential Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate hypothetical signaling pathways and experimental workflows that could be relevant for studying the synergistic effects of this compound.

cluster_workflow Experimental Workflow for Synergy Assessment A Cancer Cell Culture B Drug Treatment (this compound +/- Other Drug) A->B C Cell Viability Assay (MTT) B->C E Cell Cycle Analysis B->E F Apoptosis Assay B->F D Synergy Analysis (CI) C->D

Caption: A generalized workflow for assessing the synergistic effects of this compound in vitro.

cluster_pathway Hypothetical Signaling Pathway for Synergy Vin This compound Tubulin Microtubule Disruption Vin->Tubulin DrugX Other Anticancer Drug (e.g., Doxorubicin) DNA DNA Damage DrugX->DNA G2M G2/M Arrest Tubulin->G2M Apoptosis Apoptosis DNA->Apoptosis G2M->Apoptosis

Caption: A simplified diagram illustrating a potential mechanism of synergy between this compound and a DNA-damaging agent.

Conclusion and Future Directions

While direct experimental evidence for the synergistic effects of this compound is currently unavailable, the extensive research on Vincristine provides a strong rationale for investigating this compound in combination therapies. The comparative data and generalized protocols presented in this guide are intended to serve as a foundation for future preclinical studies. Researchers are encouraged to explore the combination of this compound with various classes of anticancer drugs, paying close attention to sequence-dependent effects. Such investigations are crucial for unlocking the full therapeutic potential of this promising vinca alkaloid.

References

Comparative Neurotoxicity of Vinca Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the neurotoxic profiles of vincristine (B1662923), vinblastine (B1199706), and vinorelbine, highlighting the current data landscape and the notable absence of comparative studies on vinrosidine.

Vinca (B1221190) alkaloids, a class of microtubule-targeting agents derived from the Madagascar periwinkle (Catharanthus roseus), are indispensable in the treatment of various malignancies. However, their clinical utility is often curtailed by dose-limiting neurotoxicity, a side effect that varies significantly among the different analogues. This guide provides a comparative overview of the neurotoxicity of three prominent vinca alkaloids—vincristine, vinblastine, and vinorelbine—supported by experimental data. It is important to note that an extensive review of the scientific literature did not yield comparable neurotoxicity data for this compound. Therefore, this guide focuses on the well-documented members of this class to inform preclinical research and drug development.

Quantitative Comparison of Neurotoxic Potency

The neurotoxic potential of vinca alkaloids is most frequently assessed through their inhibitory effects on neurite outgrowth in cultured neuronal cells. The following table summarizes key quantitative data from in vitro studies, providing a direct comparison of the concentrations at which these drugs exert their toxic effects.

Vinca AlkaloidCell LineAssayKey FindingsReference
Vincristine PC12Neurite Outgrowth InhibitionSignificantly decreased the percentage of neurite-forming cells from 74% to 32% at a concentration of 0.55 nM over a three-day incubation period. Longer neurites (>2x cell body) were particularly sensitive.[1][1]
Vinblastine PC12Neurite Outgrowth InhibitionDose-dependently decreased the percentage of neurite-forming cells, but the effects were less severe than those of vincristine at equivalent concentrations.[1][1]
Vindesine (B1683056) PC12Neurite Outgrowth InhibitionShowed a dose-dependent decrease in neurite-forming cells, with a neurotoxic effect intermediate between vinblastine and vincristine.[1][1]
Vinorelbine -Axonal Microtubule AffinityHas a lower affinity for axonal microtubules compared to vincristine and vinblastine, which is correlated with less frequent and severe neurotoxicity in clinical observations.[2][2]

Note: The term "vindesine" is included as it was part of a key comparative study and provides a fuller picture of the structure-toxicity relationship within the vinca alkaloid class.

Experimental Protocols

The assessment of vinca alkaloid neurotoxicity relies on established in vitro and in vivo methodologies. Below are detailed protocols for key experiments cited in the literature.

In Vitro Neurite Outgrowth Inhibition Assay

This assay is a cornerstone for evaluating the direct neurotoxic effects of compounds on neuronal morphology.

Cell Line: PC12 (rat pheochromocytoma) cells are commonly used as they differentiate into neuron-like cells and extend neurites in the presence of Nerve Growth Factor (NGF). Dorsal Root Ganglion (DRG) neurons are also utilized for their relevance to peripheral neuropathy.[3]

Methodology:

  • Cell Seeding: PC12 cells are seeded in collagen-coated multi-well plates at a density that allows for individual cell morphology assessment.

  • Differentiation: Cells are treated with NGF (typically 50-100 ng/mL) to induce differentiation and neurite extension for a period of 24-48 hours.

  • Compound Treatment: Differentiated cells are then exposed to a range of concentrations of the vinca alkaloids (e.g., vincristine, vinblastine) for a specified duration (e.g., 24-72 hours).[1]

  • Fixation and Staining: Following treatment, cells are fixed with paraformaldehyde and permeabilized. Neurites are visualized by immunostaining for neuronal-specific proteins such as β-III tubulin. Cell nuclei are counterstained with a fluorescent dye like DAPI.[3]

  • Imaging and Analysis: High-content imaging systems are used to capture fluorescent images of the cells. Automated image analysis software is then employed to quantify various parameters, including the percentage of neurite-bearing cells, average neurite length, number of neurites per cell, and cell viability.[4]

G cluster_0 Cell Culture and Differentiation cluster_1 Compound Treatment cluster_2 Data Acquisition and Analysis A Seed PC12 or DRG Neurons B Induce Neurite Outgrowth with NGF A->B C Expose Cells to Vinca Alkaloids B->C D Fix and Stain for Neurites and Nuclei C->D E High-Content Imaging D->E F Quantify Neurite Length and Cell Viability E->F

Workflow for In Vitro Neurite Outgrowth Assay

Signaling Pathways in Vinca Alkaloid Neurotoxicity

The neurotoxic effects of vinca alkaloids are primarily attributed to their disruption of microtubule dynamics in axons, leading to impaired axonal transport and subsequent neuronal damage.[2] Several signaling pathways have been implicated in mediating these effects.

c-Jun N-Terminal Kinase (JNK) Pathway

The JNK signaling cascade, a component of the mitogen-activated protein kinase (MAPK) family, is a key pathway activated in response to cellular stress, including that induced by microtubule disruption. Activation of the JNK pathway can lead to apoptosis (programmed cell death). Studies have shown that vinca alkaloids can activate this pathway, contributing to their neurotoxic effects.[2]

G Vinca Vinca Alkaloids MT Microtubule Disruption Vinca->MT Stress Cellular Stress MT->Stress ASK1 ASK1 Stress->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis / Neuronal Damage cJun->Apoptosis

JNK Signaling Pathway in Vinca Alkaloid Neurotoxicity

Conclusion

The available experimental evidence consistently demonstrates a hierarchy of neurotoxicity among the commonly used vinca alkaloids, with vincristine being the most potent neurotoxin, followed by vindesine and then vinblastine.[1] Vinorelbine's lower affinity for axonal microtubules appears to translate to a more favorable neurotoxicity profile in clinical settings.[2] The primary mechanism underlying this toxicity is the disruption of microtubule function, which triggers stress-activated signaling pathways such as the JNK cascade, ultimately leading to axonal degeneration and neuronal cell death.[2]

Researchers and drug development professionals should consider these differences when designing new therapeutic strategies or combination regimens. The lack of data on this compound highlights a gap in our understanding of the structure-activity relationships governing the neurotoxicity of this important class of anti-cancer agents. Further studies are warranted to fully characterize the neurotoxic potential of less-studied vinca alkaloids to better inform their potential clinical development.

References

Comparative Efficacy of Vinca Alkaloids as Anti-Mitotic Agents in Preclinical Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Oncology Drug Development

This guide provides a comparative overview of the anti-mitotic activity of vinca (B1221190) alkaloids, a class of chemotherapeutic agents derived from the Madagascar periwinkle (Catharanthus roseus). While classic agents like Vincristine (B1662923) and Vinblastine are well-documented, this guide also contextualizes other derivatives, including the historically noted Vinrosidine. The focus is on preclinical validation in xenograft models, offering researchers a comparative framework supported by experimental data and standardized protocols.

Introduction to Vinca Alkaloids and Anti-Mitotic Activity

Vinca alkaloids are potent microtubule-destabilizing agents that exert their cytotoxic effects by disrupting microtubule dynamics.[1][2][3] Their primary mechanism of action involves binding to β-tubulin, which inhibits the polymerization of tubulin dimers into microtubules.[4] This disruption of microtubule assembly is critical during cell division, as it prevents the formation of a functional mitotic spindle, leading to cell cycle arrest in the M-phase (mitosis) and subsequent apoptosis (programmed cell death).[2][4][5][6][7][8] While compounds like Vincristine (VCR), Vinblastine (VBL), and Vinorelbine (VRL) are widely used in clinical settings, earlier research also identified this compound as an alkaloid with anti-tumor properties.[9]

The validation of these compounds in xenograft models, where human tumor cells are implanted into immunocompromised mice, is a critical step in preclinical development. These studies provide essential data on anti-tumor efficacy, pharmacokinetics, and dose-response relationships that inform clinical trial design.[10][11]

Mechanism of Action: Disruption of Microtubule Dynamics

The anti-mitotic activity of vinca alkaloids is a consequence of their interaction with the tubulin protein. At high concentrations, these agents can cause the depolymerization of microtubules.[2][5] However, at lower, clinically relevant concentrations, their primary effect is the suppression of microtubule dynamics—the constant growth and shortening required for proper spindle function.[1][5] This leads to mitotic arrest by activating the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that ensures chromosomes are correctly attached to the mitotic spindle before cell division proceeds.[12][13]

Below is a diagram illustrating the molecular mechanism of vinca alkaloids.

cluster_0 Microtubule Dynamics cluster_1 Intervention by Vinca Alkaloids A α/β-Tubulin Dimers B Microtubule Polymerization A->B C Functional Mitotic Spindle B->C D Chromosome Segregation C->D E Cell Division D->E VA Vinca Alkaloids (e.g., this compound, Vincristine) F Binding to β-Tubulin VA->F G Inhibition of Polymerization F->G G->B H Mitotic Spindle Disruption H->C I Mitotic Arrest (M-Phase) I->D J Apoptosis I->J

Caption: Mechanism of Vinca Alkaloid Anti-Mitotic Activity.

Comparative Efficacy in Human Tumor Xenograft Models

Direct comparative data for this compound in modern xenograft models is scarce in recent literature. However, extensive studies on other vinca alkaloids provide a strong basis for comparison. Efficacy is typically measured by tumor growth inhibition (TGI) or tumor regression. The choice of xenograft model (i.e., the human cancer cell line used) can significantly impact the observed efficacy.

Compound Xenograft Model (Cell Line) Dosing Schedule (Example) Observed Anti-Tumor Activity Reference
Vincristine (VCR) Human Rhabdomyosarcoma0.9 mg/kg, i.p., once weeklySignificant tumor growth delay; sensitivity correlates with drug retention in the tumor.[10]Houghton et al., 1988[10]
Vinblastine (VBL) Colorectal Carcinoma (CXF 280)Not SpecifiedMore active than a vinblastine-isoleucinate conjugate in this model.Fiebig et al., 1993[14]
Vinorelbine (VRL) Human Tumor XenograftsNot SpecifiedShows moderate antitumor efficacy in 27% of tested tumor models.Kruczynski et al., 1998[15]
Vinflunine (VFN) Various Human Tumor XenograftsNot SpecifiedMore effective than VCR, VBL, and VRL; shows moderate to high efficacy in 64% of models.[15]Kruczynski et al., 1998[15]
S 12363 (Vinca Alkaloid Derivative) Human Renal Cell Carcinoma (Kgg2)0.05 mg/kg/day, i.p., days 1-5Induced 50% tumor regression alone; 70% regression when combined with verapamil (B1683045).Bissery et al., 1993[16]

Note: This table summarizes findings from various sources and is intended for comparative purposes. Dosing and schedules can vary significantly between studies.

Standardized Experimental Protocol: Xenograft Efficacy Study

The following protocol outlines a typical workflow for assessing the anti-mitotic activity of a compound like a vinca alkaloid in a subcutaneous xenograft model.

Objective: To determine the in vivo anti-tumor efficacy of a test compound compared to a vehicle control and a standard-of-care agent (e.g., Vincristine).

1. Cell Culture and Implantation:

  • Human cancer cells (e.g., HCT116 colorectal, A549 lung, MDA-MB-231 breast) are cultured under standard aseptic conditions.
  • Cells are harvested during the logarithmic growth phase, counted, and resuspended in a suitable medium (e.g., PBS or Matrigel).
  • Female athymic nude mice (6-8 weeks old) are subcutaneously inoculated in the flank with a specific number of cells (typically 1x10⁶ to 1x10⁷).

2. Tumor Growth and Animal Randomization:

  • Tumor volumes are monitored 2-3 times per week using digital calipers (Volume = (Length x Width²)/2).
  • When tumors reach a predetermined average size (e.g., 100-200 mm³), animals are randomized into treatment groups (e.g., Vehicle, Test Compound, Positive Control).

3. Drug Formulation and Administration:

  • The test compound and control agents are formulated in an appropriate vehicle.
  • Administration is performed according to the planned schedule (e.g., intraperitoneal injection, intravenous infusion) and dose level. Animal body weights are recorded regularly to monitor toxicity.

4. Efficacy and Pharmacodynamic Assessment:

  • Tumor Growth Inhibition (TGI): Tumor volumes are measured throughout the study. TGI is calculated at the end of the study.
  • Mitotic Index: At specific time points after treatment, tumors may be excised, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) or an antibody against a mitotic marker (e.g., Phospho-Histone H3). The percentage of mitotic cells is then quantified.[10]
  • Survival Analysis: In some studies, animals are monitored for survival as a primary endpoint.

5. Data Analysis:

  • Tumor growth curves are plotted for each group.
  • Statistical analyses (e.g., t-test, ANOVA) are used to compare treatment groups.

Below is a diagram illustrating the experimental workflow.

A 1. Cell Culture (Human Tumor Line) B 2. Subcutaneous Implantation (Athymic Nude Mice) A->B C 3. Tumor Growth Monitoring B->C D 4. Randomization into Treatment Groups C->D E 5. Compound Administration (e.g., IV, IP) D->E F 6. Efficacy Measurement (Tumor Volume, Body Weight) E->F G 7. Pharmacodynamic Analysis (Tumor Excision, Mitotic Index) E->G H 8. Data Analysis & Reporting F->H G->H

Caption: Standard Workflow for Xenograft Model Efficacy Studies.

Conclusion and Future Directions

The preclinical validation of anti-mitotic agents in xenograft models remains the cornerstone of oncology drug development. While direct comparative data on this compound is limited in contemporary research, the well-established profiles of other vinca alkaloids like Vincristine and the newer generation Vinflunine provide a robust framework for evaluating anti-mitotic efficacy.[6][15][17] These models demonstrate a clear correlation between the disruption of microtubule function, mitotic arrest, and tumor growth inhibition.[10] Future research could revisit historical compounds like this compound using modern xenograft techniques and pharmacodynamic assays to fully characterize their potential and comparative standing within this important class of anti-cancer drugs.

References

Unraveling the Cross-Resistance Profile of Vinca Alkaloids in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of drug resistance is a formidable challenge in oncology, often leading to treatment failure. Vinca (B1221190) alkaloids, a class of microtubule-targeting agents derived from the Madagascar periwinkle (Catharanthus roseus), have been a cornerstone of chemotherapy for decades. However, their efficacy can be compromised by the development of cross-resistance, where cancer cells become insensitive to multiple drugs within the same class. This guide provides a comparative analysis of the cross-resistance profiles of key vinca alkaloids—Vincristine, Vinblastine, and the less commonly studied Vinrosidine—in various cancer cell lines.

Comparative Cytotoxicity of Vinca Alkaloids

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of Vincristine and Vinblastine in different cancer cell lines, illustrating their cytotoxic activity and the phenomenon of cross-resistance. Data for this compound is limited in publicly available literature, reflecting its less widespread investigation compared to other vinca alkaloids.

Cell LineDrugIC50 (nM) - ParentalIC50 (nM) - ResistantResistance Factor (RF)
Human Breast Cancer (MCF7) Vincristine7.3710,574~1435
Murine Leukemia (L1210) Vincristine4.4--
Vinblastine4.0--
Human Leukemia (HL-60) Vincristine4.1--
Vinblastine5.3--
HeLa Cells Vincristine1.4--
Vinblastine2.6--
Mouse Neuroblastoma Vincristine33--
Vinblastine15--

Note: The resistance factor is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental (sensitive) cell line. A higher RF indicates a greater degree of resistance. Data is compiled from multiple sources.[1][2]

Mechanisms of Vinca Alkaloid Resistance

The primary mechanism underlying cross-resistance to vinca alkaloids is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp), encoded by the MDR1 gene.[3][4] P-gp functions as an efflux pump, actively removing vinca alkaloids and other structurally diverse anticancer drugs from the cell, thereby reducing their intracellular concentration and cytotoxic effect.[5]

Another significant mechanism involves alterations in the drug's target, β-tubulin. Mutations in the tubulin gene or changes in the expression of different tubulin isotypes can decrease the binding affinity of vinca alkaloids to microtubules, rendering them less effective at disrupting microtubule dynamics and inducing mitotic arrest.[6][7]

Signaling Pathways in Vinca Alkaloid Resistance

The overexpression of P-glycoprotein is regulated by complex signaling pathways. The PI3K/Akt/NF-κB pathway is a key regulator of MDR1 gene expression. Activation of this pathway can lead to increased transcription of P-gp, contributing to the multidrug resistance phenotype.

P_glycoprotein_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Pgp P-glycoprotein (P-gp) Vinca Vinca Alkaloids Vinca->Pgp Efflux PI3K PI3K Akt Akt PI3K->Akt activates IKK IKK Akt->IKK activates NFkB_IkB NF-κB / IκB IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB releases NFkB_n NF-κB MDR1 MDR1 Gene MDR1->Pgp translates to NFkB_n->MDR1 promotes transcription MTT_Assay_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis A 1. Seed Cells in 96-well plate B 2. Incubate 24h (Cell Attachment) A->B C 3. Add Drug (Serial Dilutions) B->C D 4. Incubate (e.g., 48-72h) C->D E 5. Add MTT Solution D->E F 6. Incubate 2-4h (Formazan Formation) E->F G 7. Add Solubilizer (Dissolve Crystals) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate % Viability & Determine IC50 H->I

References

Vinrosidine vs. Taxol: A Comparative Guide on Cell Cycle Progression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of Vinrosidine and Taxol on cell cycle progression. While direct comparative data for this compound is limited, this document leverages data from closely related and well-studied vinca (B1221190) alkaloids, Vinblastine and Vincristine (B1662923), as a proxy for this compound's mechanism. This comparison is grounded in experimental data to provide an objective overview for researchers in oncology and drug development.

Core Mechanisms of Action: A Tale of Two Microtubule-Targeting Agents

This compound (represented by other vinca alkaloids) and Taxol (paclitaxel) are both potent anti-cancer agents that target microtubules, essential components of the mitotic spindle required for cell division. However, their mechanisms of action are diametrically opposed, leading to distinct cellular outcomes.

  • This compound (and other Vinca Alkaloids): The Destabilizer. Vinca alkaloids, including Vinblastine and Vincristine, function by binding to β-tubulin and inhibiting microtubule polymerization.[1][2] This disruption of microtubule assembly leads to the depolymerization of the mitotic spindle, triggering the mitotic spindle checkpoint and arresting cells in the M phase of the cell cycle.[3]

  • Taxol: The Stabilizer. In contrast, Taxol binds to the β-tubulin subunit of microtubules and stabilizes them, preventing their depolymerization into tubulin monomers.[4][5] This hyper-stabilization results in the formation of non-functional microtubule bundles and disrupts the dynamic instability necessary for proper mitotic spindle function, also leading to a G2/M phase arrest.[4][6]

Impact on Cell Cycle Progression: A Quantitative Comparison

Both this compound (as represented by vinca alkaloids) and Taxol induce a potent G2/M arrest, leading to apoptosis in cancer cells. The extent of this cell cycle block and subsequent cell death is dependent on the specific cell line, drug concentration, and duration of exposure.

ParameterVinblastine/Vincristine (as this compound proxy)Taxol (Paclitaxel)Cell LineReference
Primary Effect Microtubule depolymerizationMicrotubule stabilizationN/A[1][2]
Cell Cycle Arrest G2/M phaseG2/M phaseVarious[5][7][8]
Apoptotic Ratio 22.66%14.95%NCI-H1299[1]
IC50 (µmol/mL) Vinblastine: 67.12, Vincristine: 239.5164.46MCF-7[9]

Note: The data presented is from studies on Vinblastine and Vincristine as a proxy for this compound.

Experimental Protocols

Cell Cycle Analysis via Flow Cytometry

This protocol is a standard method for assessing the distribution of cells in different phases of the cell cycle after drug treatment.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • RNase A solution (100 µg/mL in PBS)

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed tumor cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (or its proxy) or Taxol for a specified duration (e.g., 24, 48 hours). Include an untreated control group.

  • Harvesting and Fixation: After treatment, harvest the cells by trypsinization and collect them by centrifugation. Wash the cells with PBS and then fix them by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate the cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash them with PBS. Resuspend the cell pellet in PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the intensity of the PI fluorescence. The data is then analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Cell Cycle-Related Proteins

This technique is used to detect and quantify the expression levels of key proteins involved in cell cycle regulation.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Cyclin B1, CDK1, p53, Bcl-2)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and control cells in lysis buffer. Quantify the protein concentration using a protein assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize to a loading control like β-actin to compare protein expression levels between different treatment groups.

Visualizing the Mechanisms and Workflows

G Comparative Mechanism of Action cluster_0 This compound (Vinca Alkaloids) cluster_1 Taxol (Paclitaxel) This compound This compound Beta-tubulin Beta-tubulin This compound->Beta-tubulin Binds to Microtubule Polymerization Inhibition Microtubule Polymerization Inhibition Beta-tubulin->Microtubule Polymerization Inhibition Microtubule Depolymerization Microtubule Depolymerization Microtubule Polymerization Inhibition->Microtubule Depolymerization Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Depolymerization->Mitotic Spindle Disruption G2/M Arrest_V G2/M Arrest Mitotic Spindle Disruption->G2/M Arrest_V Apoptosis_V Apoptosis G2/M Arrest_V->Apoptosis_V Taxol Taxol Beta-tubulin_T Beta-tubulin Taxol->Beta-tubulin_T Binds to Microtubule Depolymerization Inhibition Microtubule Depolymerization Inhibition Beta-tubulin_T->Microtubule Depolymerization Inhibition Microtubule Stabilization Microtubule Stabilization Microtubule Depolymerization Inhibition->Microtubule Stabilization Non-functional Microtubule Bundles Non-functional Microtubule Bundles Microtubule Stabilization->Non-functional Microtubule Bundles G2/M Arrest_T G2/M Arrest Non-functional Microtubule Bundles->G2/M Arrest_T Apoptosis_T Apoptosis G2/M Arrest_T->Apoptosis_T

Caption: Opposing mechanisms of this compound and Taxol on microtubule dynamics.

G Experimental Workflow: Cell Cycle Analysis Cell_Culture Seed Cancer Cells Drug_Treatment Treat with this compound or Taxol Cell_Culture->Drug_Treatment Harvest_Fix Harvest and Fix Cells (70% Ethanol) Drug_Treatment->Harvest_Fix Staining Stain with Propidium Iodide and RNase A Harvest_Fix->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry Data_Analysis Determine Percentage of Cells in G0/G1, S, G2/M Flow_Cytometry->Data_Analysis

Caption: Workflow for analyzing drug effects on the cell cycle.

Signaling Pathways Implicated in Drug Response

The cytotoxic effects of both this compound (as represented by vinca alkaloids) and Taxol are not solely due to the mechanical disruption of the mitotic spindle. They also involve the activation of complex signaling pathways that determine the ultimate fate of the cancer cell.

  • Mitotic Spindle Assembly Checkpoint (SAC): Both classes of drugs activate the SAC, which is a crucial surveillance mechanism that ensures proper chromosome alignment before the cell enters anaphase. Prolonged activation of the SAC due to microtubule disruption leads to a sustained G2/M arrest.

  • Bcl-2 Family Proteins: The induction of apoptosis by these agents is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax and Bak are activated, while anti-apoptotic proteins like Bcl-2 and Mcl-1 are often downregulated, leading to the activation of caspases and programmed cell death.

  • p53 Signaling: The tumor suppressor protein p53 can be activated in response to the DNA damage and cellular stress caused by these drugs. Activated p53 can contribute to both cell cycle arrest and apoptosis.

  • Op18/Stathmin Pathway: Research has shown that the phosphoprotein Op18/stathmin, which promotes microtubule depolymerization, plays a role in the differential sensitivity of cancer cells to Vinblastine and Taxol.[1][10] Vinblastine's efficacy can be linked to the phosphorylation of Op18/stathmin, while Taxol's effects can be negatively correlated with high expression of this protein.[1]

G Key Signaling Pathways in Drug-Induced G2/M Arrest Drug This compound or Taxol Microtubule_Disruption Microtubule Disruption Drug->Microtubule_Disruption SAC_Activation Spindle Assembly Checkpoint (SAC) Activation Microtubule_Disruption->SAC_Activation p53_Activation p53 Activation Microtubule_Disruption->p53_Activation G2M_Arrest G2/M Arrest SAC_Activation->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis p53_Activation->G2M_Arrest Bcl2_Family Bcl-2 Family Modulation (e.g., ↓Bcl-2, ↑Bax) p53_Activation->Bcl2_Family Bcl2_Family->Apoptosis

Caption: Signaling pathways leading to cell cycle arrest and apoptosis.

Conclusion

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Vinrosidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like vinrosidine are paramount to ensuring laboratory safety and environmental protection. This compound, a hazardous substance, is classified as potentially fatal if swallowed and is suspected of causing genetic defects and reproductive harm.[1] Consequently, all materials contaminated with this compound are designated as hazardous and cytotoxic waste, necessitating strict adherence to specialized disposal protocols.[2] The mandated disposal method for such chemotherapeutic agents is high-temperature incineration.[2]

Immediate Safety and Handling

Before commencing any work involving this compound, it is crucial to establish a designated handling area and ensure a cytotoxic spill kit is readily accessible.[2] Adherence to Personal Protective Equipment (PPE) guidelines is mandatory at all times when managing this compound or its associated waste.

Table 1: Personal Protective Equipment (PPE) and Waste Container Requirements

ItemSpecificationSource(s)
Gloves Two pairs of chemotherapy-tested gloves are recommended.[2]
Gown A disposable, solid-front gown is required. Gowns should be changed every two to three hours or immediately upon contamination.[2]
Eye/Face Protection Safety glasses with side shields or goggles are necessary. A face shield should be worn if there is a risk of splashing.[2]
Respiratory Protection A NIOSH-approved respirator may be required if aerosols or dust are generated.[2]
Sharps Containers Use a yellow, leak-proof, and clearly labeled "Chemotherapeutic Waste" or "Cytotoxic Waste" sharps container for all contaminated sharps.[2]
Solid Waste Containers Contaminated PPE and labware should be placed in a yellow, labeled chemo waste bag or bin, often within a rigid, leak-proof secondary container.[2]
Liquid Waste Containers Unused or expired solutions must be collected in a sealed, leak-proof container, clearly labeled as hazardous waste. Never dispose of down the drain.[2]

Step-by-Step Disposal Protocol

Proper segregation of this compound waste is a cornerstone of safe disposal. All waste streams must be handled with caution from the point of generation through to final disposal.

  • Identify and Segregate Waste: Immediately after use, separate all materials that have come into contact with this compound. This includes, but is not limited to:

    • Unused or expired this compound solutions and powders.

    • Empty vials and containers.

    • Contaminated sharps (e.g., needles, syringes, slides).

    • Contaminated labware (e.g., pipette tips, culture dishes).

    • Contaminated PPE (e.g., gloves, gowns, masks).

    • Materials used for spill cleanup.[2]

  • Containerize Waste:

    • Sharps: Immediately place all contaminated sharps into a designated chemotherapy sharps container.[2]

    • Solid Waste: Place contaminated PPE, labware, and other solid materials into a designated chemotherapy waste bag or bin.[2]

    • Liquid Waste: Collect all liquid waste in a sealed, leak-proof container clearly labeled for hazardous waste.[2]

  • Final Packaging and Labeling: Ensure all waste containers are securely sealed and clearly labeled as "Chemotherapeutic Waste" or "Cytotoxic Waste" in compliance with local, state, and federal regulations.[2]

  • Storage and Pickup: Store the contained waste in a designated, secure area away from general traffic until it is collected by a licensed hazardous waste disposal service.[2]

Experimental Protocols

The standard and required disposal method for this compound is high-temperature incineration.[2] Therefore, experimental protocols for the chemical neutralization of this compound are not recommended or practiced in a standard laboratory setting. All handling procedures should focus on the safe containment and collection of waste for professional disposal.[2]

In the event of a spill, a cytotoxic spill kit must be used.[2] For small spills, this typically involves donning appropriate PPE, containing the spill with absorbent pads, collecting the waste, and decontaminating the area.[3] For larger spills, the area should be secured, and more extensive PPE may be required.[3]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

VinrosidineDisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation & Containerization cluster_disposal Final Disposal start Work with this compound waste_gen Generate Contaminated Material (PPE, Sharps, Labware, Liquid) start->waste_gen sharps Contaminated Sharps solid Contaminated Solid Waste (PPE, Labware) liquid Unused/Expired Liquid sharps_container Yellow Chemo Sharps Container sharps->sharps_container solid_container Yellow Chemo Waste Bag/Bin solid->solid_container liquid_container Sealed, Labeled Hazardous Waste Container liquid->liquid_container storage Secure Storage Area sharps_container->storage solid_container->storage liquid_container->storage pickup Hazardous Waste Vendor Pickup storage->pickup incineration High-Temperature Incineration pickup->incineration

Caption: this compound Waste Disposal Workflow Diagram.

References

Safeguarding Health: A Comprehensive Guide to Handling Vinrosidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of potent compounds like Vinrosidine, a vinca (B1221190) alkaloid, is of paramount importance. Adherence to strict safety protocols is essential to mitigate risks of exposure and ensure a secure laboratory environment. This guide provides crucial, immediate safety and logistical information, including operational and disposal plans, to build a foundation of trust and safety in the handling of this cytotoxic agent.

This compound, like other vinca alkaloids such as Vincristine, is a powerful compound that requires careful management.[1][2] Exposure can lead to serious health risks, including potential genetic defects and harm to fertility or an unborn child.[3][4] Therefore, a comprehensive understanding and implementation of safety procedures are non-negotiable.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound to prevent skin contact, inhalation, and accidental ingestion.[5] The following table summarizes the essential PPE for handling this potent compound.

PPE CategorySpecificationRationale
Gloves Two pairs of chemotherapy-tested, powder-free nitrile gloves.[6][7]Provides a primary barrier against skin contact. Double-gloving offers enhanced protection in case of a tear or puncture in the outer glove.
Gown Disposable, solid-front gown made of a low-permeability fabric.[7][8]Protects the body and clothing from contamination due to spills or splashes.
Eye/Face Protection Safety glasses with side shields or goggles. A full-face shield should be worn when there is a risk of splashing.[6][7]Prevents accidental exposure of the eyes and face to the compound.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) is required if there is a risk of generating aerosols or dust.[7][9]Protects against the inhalation of airborne particles of the cytotoxic agent.

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach to handling this compound is critical to minimize the risk of exposure. All procedures involving the powdered form or solutions of this compound should be conducted within a certified Biological Safety Cabinet (BSC) or a similar containment device.[6][10]

Preparation and Handling in a Biological Safety Cabinet (BSC):

  • Preparation: Before starting, ensure the BSC is clean and decontaminated. Cover the work surface with a plastic-backed absorbent pad.[10] Gather all necessary materials, including the compound, solvents, and disposal containers.

  • Donning PPE: Put on all required PPE in the correct order: gown, inner gloves, outer gloves, and eye/face protection. If required, don a respirator.

  • Handling: Carefully handle the this compound container to avoid generating dust. If dissolving the compound, add the solvent slowly and gently to prevent splashing. All manipulations should be performed on the absorbent pad.

  • Post-Handling Decontamination: After handling, wipe down all containers and equipment with an appropriate decontaminating solution before removing them from the BSC.[10] Dispose of the absorbent pad and any other contaminated disposable materials in the designated cytotoxic waste container inside the BSC.[10]

  • Doffing PPE: Remove the outer pair of gloves and dispose of them in the cytotoxic waste container within the BSC.[10] The remaining PPE should be removed outside the BSC in a designated area, turning the gown and gloves inside out during removal.[10] Wash hands thoroughly with soap and water immediately after removing all PPE.[3]

Disposal Plan: Ensuring Safe and Compliant Waste Management

This compound and all materials that come into contact with it are considered cytotoxic waste and must be disposed of according to strict regulations to protect personnel and the environment.[7][11]

Waste Segregation and Disposal Protocol:

  • Segregation: At the point of generation, segregate all this compound-contaminated waste from other waste streams.[9] This includes unused compound, empty vials, contaminated PPE, and cleaning materials.[7]

  • Containerization:

    • Sharps: Needles, syringes, and other contaminated sharps must be placed in a puncture-resistant, leak-proof sharps container specifically labeled for cytotoxic waste.[7]

    • Solid Waste: Contaminated gloves, gowns, absorbent pads, and other solid materials should be placed in a designated, leak-proof, and clearly labeled cytotoxic waste bag or container.[7] For added safety, double-bagging is recommended.[5]

    • Liquid Waste: Unused solutions containing this compound must be collected in a sealed, leak-proof container labeled as "Cytotoxic Waste."[7] Never dispose of liquid cytotoxic waste down the drain.[7]

  • Final Disposal: All cytotoxic waste must be disposed of through a licensed hazardous waste management company, typically via high-temperature incineration.[7][10]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound, providing a clear visual guide for laboratory personnel.

Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_post Post-Handling prep_area Prepare Designated Handling Area (e.g., BSC) gather_materials Gather All Necessary Materials prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe handle_compound Handle this compound within Containment don_ppe->handle_compound decontaminate Decontaminate Surfaces and Equipment handle_compound->decontaminate segregate_waste Segregate Cytotoxic Waste decontaminate->segregate_waste doff_ppe Doff PPE Correctly decontaminate->doff_ppe containerize_waste Containerize Waste Appropriately segregate_waste->containerize_waste licensed_disposal Dispose via Licensed Contractor containerize_waste->licensed_disposal wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling and disposal of this compound.

Spill Management: Immediate and Effective Response

In the event of a spill, a swift and organized response is crucial. A dedicated cytotoxic spill kit must be readily available wherever this compound is handled.[7]

Spill Cleanup Procedure:

  • Secure the Area: Immediately alert others and restrict access to the spill area.[5]

  • Don PPE: Put on a full set of appropriate PPE from the spill kit, including double gloves, a gown, eye protection, and a respirator.[9]

  • Contain the Spill: Use absorbent pads from the spill kit to gently cover and contain the spill, working from the outside in.[5]

  • Clean the Area: Carefully collect all contaminated materials, including any broken glass, using a scoop and scraper, and place them in the cytotoxic waste container.[9] Decontaminate the spill area thoroughly with an appropriate cleaning agent, followed by water.[9]

  • Dispose of Waste: All materials used for spill cleanup must be disposed of as cytotoxic waste.[9]

By adhering to these comprehensive safety and logistical guidelines, research professionals can confidently and safely handle this compound, ensuring the protection of themselves, their colleagues, and the environment, thereby fostering a culture of safety and trust within the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.